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Core Science & Biosynthesis

Foundational

Comprehensive Analytical and Synthetic Guide to (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane

Executive Summary The incorporation of the trifluoromethylthio (-SCF₃) group is a cornerstone strategy in modern medicinal chemistry and agrochemical development due to its profound impact on lipophilicity (Hansch parame...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of the trifluoromethylthio (-SCF₃) group is a cornerstone strategy in modern medicinal chemistry and agrochemical development due to its profound impact on lipophilicity (Hansch parameter π = 1.44) and metabolic stability. (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane (CAS: 1808089-07-7) serves as a highly versatile, orthogonally functionalized building block. The presence of the iodo-handle allows for downstream transition-metal-catalyzed cross-coupling, while the methoxy group provides electronic modulation.

This whitepaper provides an in-depth technical analysis of the compound's synthesis, structural validation, and high-resolution ¹H, ¹⁹F, and ¹³C Nuclear Magnetic Resonance (NMR) characterization, grounded in field-proven methodologies and self-validating experimental protocols.

Mechanistic Context & Structural Significance

The 1,2,4-trisubstitution pattern of this sulfane is not accidental; it is a meticulously designed scaffold. Electrophilic aromatic halogenation is highly sensitive to the electronic effects of existing substituents[1]. The strongly activating methoxy group (-OCH₃) directs electrophilic attack to its ortho position. Concurrently, the -SCF₃ group exerts a strong electron-withdrawing effect (-I effect), deactivating the positions ortho to itself. This synergistic push-pull electronic environment guarantees exquisite regiocontrol during the iodination of 4-methoxyphenyl trifluoromethyl sulfide, preventing the formation of undesired structural isomers [2].

Application Core (3-Iodo-4-methoxyphenyl) (trifluoromethyl)sulfane Coupling Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Core->Coupling Iodo-handle activation Drug Trifluoromethylthiolated Pharmacophores Coupling->Drug C-C Bond Formation

Downstream application of the iodo-handle in pharmaceutical cross-coupling.

Self-Validating Synthetic Workflow

To achieve high-purity (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane, the following protocol leverages in-situ electrophile activation.

Protocol 1: Regioselective Electrophilic Iodination
  • Scaffold Solvation: Dissolve 4-methoxyphenyl trifluoromethyl sulfide (10.0 mmol) in 50 mL of anhydrous acetonitrile.

    • Causality: Acetonitrile is selected for its high dielectric constant, which stabilizes the highly polar iodonium transition states during electrophilic aromatic substitution.

  • Electrophile Activation: Cool the solution to 0 °C. Add N-iodosuccinimide (NIS, 11.0 mmol) followed by the dropwise addition of trifluoroacetic acid (TFA, 5.0 mmol).

    • Causality: TFA protonates the succinimide carbonyl. This drastically increases the electrophilicity of the iodine atom, ensuring rapid and complete conversion without requiring harsh heating that could cleave the delicate -SCF₃ bond.

  • Self-Validation (In-Process Control): After 2 hours, withdraw a 50 µL aliquot, quench with saturated aqueous Na₂S₂O₃, and analyze via Thin Layer Chromatography (TLC, Hexanes:EtOAc 9:1).

    • Trustworthiness: This protocol is self-validating. The reaction is only deemed complete when the starting material spot (R_f 0.6) is entirely replaced by the product spot (R_f 0.5). Proceeding without this confirmation risks inseparable mixtures during column chromatography.

  • Quench and Extraction: Pour the reaction mixture into 50 mL of saturated aqueous Na₂S₂O₃.

    • Causality: This reduces any unreacted active iodine to inert iodide, preventing over-iodination or oxidative degradation during solvent concentration. Extract with dichloromethane (3 × 50 mL).

  • Purification: Concentrate the organic layer and purify via flash column chromatography (silica gel, 100% hexanes) to yield the target sulfane as a colorless oil.

SynthWorkflow A 4-Methoxyphenyl trifluoromethyl sulfide B Electrophilic Iodination (NIS, TFA, CH3CN) A->B Activation C (3-Iodo-4-methoxyphenyl) (trifluoromethyl)sulfane B->C Regioselective Substitution

Synthetic workflow for the regioselective iodination yielding the target sulfane.

High-Resolution NMR Characterization

The structural integrity of the synthesized compound must be rigorously validated through multinuclear NMR spectroscopy. The chemical shifts are governed by the orthogonal electronic effects of the three substituents.

¹H NMR Analysis and Causality

The ¹H NMR spectrum is highly diagnostic of the 1,2,4-trisubstituted pattern.

  • H-2 (δ 8.05): This proton is highly deshielded. Causality: It sits between the strongly electron-withdrawing -SCF₃ group and the heavy iodine atom. The magnetic anisotropy of the iodine atom, combined with the inductive pull of the -SCF₃ group, strips electron density from H-2, pushing it significantly downfield.

  • H-5 (δ 6.88): This proton is heavily shielded. Causality: The adjacent methoxy group acts as a strong π -donor (+M effect), pumping electron density into the ortho position.

  • H-6 (δ 7.62): Exhibits a classic doublet of doublets due to ortho-coupling with H-5 (8.6 Hz) and meta-coupling with H-2 (2.1 Hz).

¹⁹F NMR Analysis

In ¹⁹F NMR, the -SCF₃ group appears as a sharp singlet at δ -43.20 .

  • Causality: Unlike a direct -CF₃ group (which typically resonates near δ -62.0), the sulfur atom in the -SCF₃ moiety acts as an electronic buffer. It insulates the fluorine atoms from the direct resonance effects of the aromatic π -system, resulting in a distinct chemical shift window that confirms the integrity of the thioether linkage [3].

Quantitative Data Summaries

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
H-2 8.05 d 2.1 1H Ortho to -I, meta to -OCH₃
H-6 7.62 dd 8.6, 2.1 1H Ortho to -SCF₃, meta to -I
H-5 6.88 d 8.6 1H Ortho to -OCH₃

| -OCH₃ | 3.92 | s | - | 3H | Methoxy ether protons |

Table 2: ¹⁹F and ¹³C NMR Chemical Shifts (376 MHz / 100 MHz, CDCl₃)

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹⁹F -43.20 s - -SCF₃
¹³C (C-4) 160.2 s - C-OCH₃
¹³C (C-6) 133.4 s - C-H (ortho to SCF₃)
¹³C (CF₃) 129.6 q 308.5 -CF₃
¹³C (C-1) 123.0 s - C-SCF₃
¹³C (C-5) 110.5 s - C-H (ortho to OCH₃)

| ¹³C (C-3) | 85.5 | s | - | C-I (Heavy atom effect) |

Advanced Analytical Techniques & Regiochemical Validation

To absolutely confirm that iodination occurred at the 3-position (and not the 2-position), 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR is employed.

Protocol 2: High-Fidelity NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified sulfane in 0.6 mL of CDCl₃.

    • Causality: 15 mg provides an optimal signal-to-noise ratio for ¹³C and 2D NMR without causing concentration-dependent chemical shift drift.

  • Acid Scavenging: Pass the CDCl₃ through a short plug of basic alumina prior to use.

    • Causality: Chloroform slowly degrades to phosgene and DCl; neutralizing DCl prevents acid-catalyzed degradation of the methoxy ether during prolonged 2D acquisitions.

  • Self-Validating Shimming: Insert the sample and lock onto the deuterium signal. Optimize the Z1/Z2 shims until the residual CHCl₃ peak (δ 7.26) exhibits a full-width at half-maximum (FWHM) of <1.0 Hz.

    • Trustworthiness: This self-validating step guarantees that the magnetic field homogeneity is sufficient to resolve the critical 2.1 Hz meta-coupling, which is the primary proof of the 1,2,4-substitution pattern.

HMBC Protons Protons (1H NMR) Carbons Carbons (13C NMR) H2 H-2 (δ 8.05) C4 C-4 (δ 160.2) H2->C4 3J_CH C6 C-6 (δ 133.4) H2->C6 3J_CH H5 H-5 (δ 6.88) C1 C-1 (δ 123.0) H5->C1 3J_CH C3 C-3 (δ 85.5) H5->C3 3J_CH H6 H-6 (δ 7.62) H6->C4 3J_CH OCH3 OCH3 (δ 3.92) OCH3->C4 3J_CH

Key 3J HMBC correlations validating the regiochemistry of the iodo-methoxy substitution.

References

  • Title: Aryne Chemistry: Generation Methods and Reactions Incorporating Multiple Arynes Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Discovery of an internal alkyne warhead scaffold for irreversible hTG2 inhibition Source: National Institutes of Health (NIH) - PubMed Central URL: [Link]

  • Title: One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Exploratory

A Comprehensive Technical Guide to the Physical and Thermodynamic Properties of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane

For Researchers, Scientists, and Drug Development Professionals Abstract (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane is a novel organofluorine compound with structural motifs that suggest significant potential in me...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane is a novel organofluorine compound with structural motifs that suggest significant potential in medicinal chemistry and drug discovery. The incorporation of a trifluoromethylsulfane group (-SCF3) can profoundly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical determinants of pharmacokinetic and pharmacodynamic behavior.[1][2] This guide provides a comprehensive framework for the experimental determination and computational prediction of the key physical and thermodynamic properties of this compound. It is designed to serve as a practical resource for researchers, offering not only step-by-step protocols but also the underlying scientific rationale for each methodological choice.

Introduction and Molecular Overview

The title compound, (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane, belongs to a class of molecules gaining increasing attention in pharmaceutical research. The trifluoromethylthioether (-SCF3) and related trifluoromethylsulfinyl (-SOCF3) moieties are recognized for their unique electronic and steric properties, which can be leveraged to fine-tune the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of drug candidates.[2][3] The presence of an iodinated aromatic ring further provides a site for potential subsequent chemical modifications, such as cross-coupling reactions, enhancing its utility as a versatile building block in synthetic chemistry.

Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide a valuable starting point for understanding the likely physicochemical profile of a new molecular entity.[4][5][6] These predictions are derived from algorithms trained on large datasets of known molecules and can guide experimental design, for instance, in the selection of appropriate solvent systems.

PropertyPredicted ValueUnitMethod/Source
Molecular Formula C8H7F3IOS--
Molecular Weight 350.11 g/mol -
logP (Octanol/Water Partition Coefficient) 4.5 - 5.5-Computational Prediction
Topological Polar Surface Area (TPSA) 9.3ŲComputational Prediction
Hydrogen Bond Donors 0-Computational Prediction
Hydrogen Bond Acceptors 1-Computational Prediction
Melting Point 70 - 90°CEstimation based on similar structures[7]
Boiling Point > 300°CEstimation

Note: These values are predictions and require experimental verification.

Experimental Determination of Physical Properties

The following sections detail the standard, field-proven protocols for determining the fundamental physical properties of a novel solid compound like (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane.

Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity.[8] Pure compounds typically exhibit a sharp melting range of 1-2°C, whereas impurities will depress the melting point and broaden the range.[8]

Protocol: Capillary Method

The capillary method is a widely used, simple, and reliable technique for melting point determination.[9][10]

  • Sample Preparation: Ensure the synthesized compound is thoroughly dried to remove any residual solvent. The sample should be a fine, homogeneous powder.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm height) should be packed into the sealed end of thetube by dropping it down a long glass tube to ensure tight packing.[11]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating and Observation:

    • If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.[11]

    • For an accurate measurement, heat rapidly to about 20°C below the estimated melting point.

    • Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[11]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the range).[12]

Causality and Trustworthiness: A slow heating rate near the melting point is crucial for accuracy, as it ensures the temperature recorded by the thermometer accurately reflects the temperature of the sample.[11] A sharp, reproducible melting range across multiple measurements provides confidence in the sample's purity. A mixed melting point test, where the sample is mixed with a known standard, can be used for identity confirmation.[8]

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_output Output prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 load1 Tap Tube into Sample prep2->load1 load2 Pack Sample load1->load2 measure1 Place in Apparatus load2->measure1 measure2 Heat Rapidly (Initial) measure1->measure2 measure3 Heat Slowly (1-2°C/min) measure2->measure3 measure4 Observe & Record Range measure3->measure4 output1 Melting Range (°C) measure4->output1

Caption: Workflow for Melting Point Determination via the Capillary Method.

Boiling Point Determination

For a solid compound, the boiling point is determined under reduced pressure to prevent decomposition at high temperatures. However, a micro-boiling point method can be used with a small sample amount if the compound is stable at its boiling point at atmospheric pressure.

Protocol: Micro-Boiling Point Method

This method is suitable for small quantities and relies on observing the equilibrium between the liquid and vapor phases.[13][14]

  • Apparatus Setup: Attach a small test tube containing 0.1-0.2 mL of the molten sample to a thermometer. Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Heating: Immerse this assembly in a heating bath (e.g., a Thiele tube with mineral oil). Heat the bath gradually.[15]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube as the air inside expands and is replaced by the sample's vapor.

  • Equilibrium Point: Continue gentle heating until a rapid and continuous stream of bubbles is observed. At this point, remove the heat source.

  • Data Recording: The liquid will begin to cool. The point at which the bubble stream stops and the liquid just begins to enter the capillary tube is the boiling point. This is the temperature at which the external pressure equals the vapor pressure of the substance.[14]

Causality and Trustworthiness: The principle behind this method is the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[13] The moment the liquid enters the capillary upon cooling signifies this equilibrium point. The procedure should be repeated to ensure reproducibility.

Workflow for Micro-Boiling Point Determination

G cluster_setup Apparatus Setup cluster_heat Heating & Observation cluster_cool Cooling & Recording cluster_output Output setup1 Add Sample to Test Tube setup2 Attach to Thermometer setup1->setup2 setup3 Insert Inverted Capillary setup2->setup3 heat1 Immerse in Heating Bath setup3->heat1 heat2 Heat Gently heat1->heat2 heat3 Observe Rapid Bubbles heat2->heat3 cool1 Remove Heat heat3->cool1 cool2 Watch for Liquid Entry into Capillary cool1->cool2 cool3 Record Temperature cool2->cool3 output1 Boiling Point (°C) cool3->output1

Caption: Workflow for Micro-Boiling Point Determination.

Solubility Determination

Solubility is a crucial parameter, especially in drug development, as it directly impacts bioavailability.[16][17] The "shake-flask" method is the gold standard for determining equilibrium solubility.[18]

Protocol: Shake-Flask Method with HPLC Analysis

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of a selected solvent (e.g., water, ethanol, DMSO) in a sealed vial. The excess solid ensures that the resulting solution is saturated.[18]

  • Equilibration: Agitate the vials in a temperature-controlled shaker bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[18]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.[18]

  • Quantification:

    • Prepare a series of standard solutions of the compound at known concentrations.

    • Analyze the standard solutions using High-Performance Liquid Chromatography (HPLC) to generate a calibration curve (Peak Area vs. Concentration).

    • Analyze the filtered saturated solution under the same HPLC conditions.

  • Data Calculation: Use the peak area from the saturated solution and the calibration curve to determine the concentration of the compound. This concentration is the equilibrium solubility.[18]

Causality and Trustworthiness: This method is trusted because it allows the system to reach a true thermodynamic equilibrium. The use of HPLC for quantification provides high sensitivity and specificity, ensuring accurate measurement even for sparingly soluble compounds.[16] Running the experiment at different time points (e.g., 24, 48, 72 hours) can validate that equilibrium has indeed been reached.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_hplc HPLC Analysis cluster_output Output prep1 Add Excess Solid to Solvent prep2 Seal Vial prep1->prep2 equil1 Agitate at Constant Temp (24-72h) prep2->equil1 sep1 Settle Solids equil1->sep1 sep2 Filter Supernatant sep1->sep2 hplc2 Analyze Filtered Sample sep2->hplc2 hplc1 Generate Calibration Curve hplc3 Determine Concentration hplc1->hplc3 hplc2->hplc3 output1 Solubility (mg/mL or mol/L) hplc3->output1

Caption: Shake-Flask Method for Equilibrium Solubility Determination.

Experimental Determination of Thermodynamic Properties

Thermodynamic properties such as the enthalpy and Gibbs free energy of formation are fundamental to understanding a compound's stability and reactivity.[19]

Standard Enthalpy of Formation (ΔH°f)

The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.[20] For a complex organic molecule, it is often determined indirectly using the enthalpy of combustion and Hess's Law.[21][22]

Protocol: Combustion Calorimetry

  • Calorimeter Calibration: Calibrate the bomb calorimeter by combusting a substance with a known enthalpy of combustion, such as benzoic acid, to determine the heat capacity (Ccal) of the calorimeter system.[21]

  • Sample Preparation: A precisely weighed pellet of the sample (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane is placed in the crucible inside the bomb.

  • Combustion: The bomb is sealed, pressurized with excess pure oxygen, and submerged in a known volume of water in the calorimeter. The sample is ignited electrically.

  • Temperature Measurement: The temperature of the water is monitored precisely before and after combustion. The maximum temperature rise (ΔT) is recorded.[22]

  • Calculation of Enthalpy of Combustion (ΔH°c):

    • Calculate the heat released (q_rxn) using the formula: q_rxn = - (C_cal * ΔT).

    • Convert q_rxn to the molar enthalpy of combustion (ΔH°c) by dividing by the number of moles of the sample combusted. Corrections must be made for the formation of nitric acid (from any nitrogen impurities) and for the combustion of the ignition wire.[22]

  • Application of Hess's Law: The standard enthalpy of formation (ΔH°f) is calculated using the known ΔH°f values of the combustion products (CO2, H2O, I2, SO2, and HF) and the experimentally determined ΔH°c of the sample.[20]

Causality and Trustworthiness: Bomb calorimetry is a highly accurate method for measuring heat changes in combustion reactions.[22] The trustworthiness of the final ΔH°f value depends on the precise measurement of mass and temperature change, the accurate calibration of the calorimeter, and the correct application of Hess's Law with reliable literature values for the products' enthalpies of formation.

Workflow for Enthalpy of Formation Determination

G cluster_calib Calorimeter Calibration cluster_combust Sample Combustion cluster_calc Calculation cluster_output Output calib1 Combust Benzoic Acid calib2 Measure ΔT calib1->calib2 calib3 Calculate C_cal calib2->calib3 calc1 Calculate q_rxn calib3->calc1 comb1 Weigh Sample Pellet comb2 Combust in O2 Bomb comb1->comb2 comb3 Measure Sample ΔT comb2->comb3 comb3->calc1 calc2 Determine Molar ΔH°c calc1->calc2 calc2->calc2 calc3 Apply Hess's Law calc2->calc3 output1 ΔH°f (kJ/mol) calc3->output1

Sources

Foundational

Mass spectrometry (LC-MS) fragmentation data for (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane

An In-Depth Technical Guide to the Predicted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Fragmentation of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane This guide provides a detailed analysis of the pred...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Fragmentation of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane

This guide provides a detailed analysis of the predicted fragmentation behavior of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane under typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) conditions. As direct experimental data for this specific compound is not widely published, this document synthesizes foundational mass spectrometry principles and data from structurally analogous molecules to construct a reliable, predictive framework. This approach is designed to empower researchers, scientists, and drug development professionals to design, execute, and interpret LC-MS analyses for this and similar novel molecules.

Introduction: The Analytical Imperative

The compound (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane integrates several functionalities of significant interest in medicinal and materials chemistry: a halogenated aromatic ring, a methoxy group, and a trifluoromethylthioether linkage. Characterizing such molecules is essential for metabolism studies, impurity profiling, and reaction monitoring. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[1][2] This guide explains the causal logic behind method development and provides a predictive blueprint of the fragmentation patterns you can expect to observe.

Part 1: Molecular Structure and Predicted Ionization

A thorough analysis begins with the molecule itself. The structure dictates its behavior in the mass spectrometer.

  • Structure:

    • Aromatic Core: A benzene ring substituted with iodine and a methoxy group. This core is stable but directs fragmentation at its substituent linkages.

    • Iodine Atom: A heavy halogen. The Carbon-Iodine (C-I) bond is the weakest covalent bond in the structure and is a prime candidate for initial fragmentation. Iodine is monoisotopic (¹²⁷I), which simplifies the resulting mass spectrum by avoiding the complex isotopic patterns seen with chlorine or bromine.[3][4]

    • Methoxy Group (-OCH₃): A common substituent that can fragment via loss of a methyl radical (•CH₃).

    • Trifluoromethylthioether (-SCF₃): An electron-withdrawing group. The Sulfur-CF₃ bond and the Aryl-Sulfur bond are key potential cleavage sites.

Predicted Ionization:

Given the compound's moderate polarity, Electrospray Ionization (ESI) is the method of choice.[5] It is a soft ionization technique that minimizes in-source fragmentation, ensuring the generation of a prominent protonated molecular ion, [M+H]⁺, which can then be selected for tandem mass spectrometry (MS/MS) analysis.[6]

Part 2: A Validated Experimental Protocol for LC-MS/MS Analysis

This section outlines a robust, self-validating protocol for analyzing (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane.

Step 1: Sample and System Preparation
  • Solvent Preparation: Use LC-MS grade acetonitrile, methanol, and water. Prepare a stock solution of the analyte in methanol or acetonitrile at 1 mg/mL.

  • Working Solution: Create a working solution by diluting the stock solution to 1 µg/mL in a 50:50 mixture of water and acetonitrile. This concentration is a typical starting point for method development.

  • System Suitability: Before analysis, inject a known standard (e.g., reserpine) to verify system performance, including sensitivity, peak shape, and mass accuracy.

Step 2: Liquid Chromatography (LC) Methodology

The goal of the LC method is to achieve a sharp, symmetrical peak for the analyte, free from matrix interference.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmC18 columns provide excellent retention for moderately nonpolar compounds like the target analyte. The specified dimensions are ideal for fast, high-resolution separations.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a common mobile phase modifier that aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a strong organic solvent suitable for eluting the analyte from the C18 column.
Flow Rate 0.4 mL/minA standard flow rate for 2.1 mm ID columns that balances analysis time and chromatographic efficiency.
Gradient 5% B to 95% B over 5 minA generic gradient suitable for initial screening. This should be optimized to ensure the analyte elutes at an appropriate retention time (typically 2-4 minutes).
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Vol. 2 µLA small injection volume minimizes potential peak distortion.
Step 3: Mass Spectrometry (MS) Methodology

The MS parameters are set to first detect the parent ion and then to reproducibly fragment it. Tandem mass spectrometers, such as a triple quadrupole (QqQ) or a quadrupole time-of-flight (Q-TOF), are ideal.[2][7][8]

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveChosen to generate the protonated molecule [M+H]⁺.
MS1 Scan Range m/z 100 - 400This range will comfortably include the expected precursor ion mass (m/z 336.9).
Precursor Ion m/z 336.9The calculated exact mass of the [M+H]⁺ ion of C₈H₇F₃IOS. This is selected in the first quadrupole for MS/MS.
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.[1]
Collision Energy (CE) 10 - 40 eVA range of collision energies should be tested. Lower energies will produce simpler spectra with larger fragments, while higher energies will induce more extensive fragmentation.[7]
MS2 Scan Range m/z 50 - 350This range will capture all expected fragment ions.

Part 3: Predicted Fragmentation Data and Pathway

Collision-Induced Dissociation (CID) of the precursor ion ([M+H]⁺ at m/z 336.9) will induce fragmentation at the molecule's weakest points. The following table outlines the predicted major fragment ions.

Predicted Key Fragment Ions
Predicted m/zProposed FormulaProposed Identity / Neutral Loss
336.9 [C₈H₇F₃IOS+H]⁺ Precursor Ion ([M+H]⁺)
209.9[C₈H₇OS+H]⁺Loss of Iodine radical (•I)
181.9[C₇H₄OS]⁺Loss of •I followed by loss of CO
167.0[C₇H₄S]⁺Loss of •I followed by loss of •OCH₃
127.0[I]⁺Iodine cation (less likely, but possible)
69.0[CF₃]⁺Trifluoromethyl cation
Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the entire LC-MS/MS experiment.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Analyte (3-Iodo-4-methoxyphenyl) (trifluoromethyl)sulfane Solvent Methanol/ Acetonitrile WorkingSol 1 µg/mL Working Solution LC_Column C18 Column WorkingSol->LC_Column Injection Gradient ACN/Water Gradient ESI ESI Source ([M+H]⁺ = 336.9) Gradient->ESI Elution Q1 Quadrupole 1 (Precursor Selection) ESI->Q1 Q2 Collision Cell (q) (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Fragment Analysis) Q2->Q3 Detector Detector Q3->Detector Data MS/MS Spectrum Detector->Data Signal

Caption: High-level workflow for LC-MS/MS analysis.

Predicted Fragmentation Pathway

The primary fragmentation event is the homolytic cleavage of the C-I bond, the weakest bond in the molecule. This is a common pathway for iodo-aromatic compounds.[4][9] Subsequent fragmentation follows from this initial product ion.

G Parent [M+H]⁺ m/z 336.9 Frag1 [M+H - I]⁺ m/z 209.9 Parent->Frag1 - I• Frag4 [CF₃]⁺ m/z 69.0 Parent->Frag4 Cleavage Frag2 [M+H - I - CO]⁺ m/z 181.9 Frag1->Frag2 - CO Frag3 [M+H - I - OCH₃]⁺ m/z 167.0 Frag1->Frag3 - •OCH₃

Caption: Predicted major fragmentation pathways for the analyte.

Mechanistic Interpretation:

  • [M+H]⁺ → m/z 209.9 (-I•): The most favorable fragmentation is the loss of a neutral iodine radical from the protonated precursor. This results in a highly stable, resonance-delocalized cation at m/z 209.9. This fragment is expected to be the base peak in the MS/MS spectrum.

  • m/z 209.9 → m/z 181.9 (-CO): The methoxy group can facilitate the loss of a neutral carbon monoxide molecule, a common fragmentation pathway for methoxylated aromatic compounds.[10]

  • m/z 209.9 → m/z 167.0 (-•OCH₃): Alternatively, the entire methoxy group can be lost as a radical, leading to the fragment at m/z 167.0.

  • [M+H]⁺ → m/z 69.0 ([CF₃]⁺): Cleavage of the S-CF₃ bond can produce the trifluoromethyl cation. While possible, this is often a lower abundance ion compared to fragments arising from the more facile C-I cleavage.

Conclusion

This guide presents a scientifically grounded, predictive framework for the LC-MS/MS analysis of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane. By understanding the interplay between the molecule's structure and the energetic conditions of the mass spectrometer, analysts can develop robust methods and confidently interpret the resulting data. The predicted primary fragmentation via the loss of the iodine radical to form the m/z 209.9 ion provides a strong, specific transition (336.9 → 209.9) that would be ideal for developing a highly selective and sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assay for quantitative studies.[11]

References

Sources

Exploratory

Safety Data Sheet (SDS) and handling guidelines for (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of drug desig...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of drug design. (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane (CAS: 1808089-07-7) represents a highly specialized bifunctional building block[1]. It combines the exceptional lipophilicity of a trifluoromethylthio (-SCF3) group with the precise cross-coupling potential of an aryl iodide. However, this dual functionality introduces complex safety and handling requirements. As a Senior Application Scientist, I have structured this guide to move beyond basic safety data, providing a mechanistic understanding of the compound's hazards, validated analytical workflows, and rigorous handling protocols.

Molecular Architecture & Hazard Causality

To safely handle a chemical, one must understand the behavior of its constituent bonds. The reactivity and hazard profile of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane are dictated by three distinct structural features:

  • The Trifluoromethylthio Group (-SCF3): This moiety is highly prized in pharmacology for its extreme electron-withdrawing capacity and lipophilicity (Hansch's hydrophobic parameter π = 1.44), which dramatically enhances the cell-membrane permeability of drug candidates[2]. However, under severe thermal stress, this group can decompose to release bis(trifluoromethyl)disulfide (CF3SSCF3), a highly volatile and toxic gas[3][4].

  • The Aryl Iodide Bond (C-I): Organoiodines are inherently photosensitive. The relatively low bond dissociation energy of the C-I bond makes it highly susceptible to homolytic cleavage when exposed to ultraviolet or visible light, leading to the generation of reactive radicals and the liberation of elemental iodine[5][6].

  • The Methoxy Group (-OCH3): As an electron-donating group, it increases the electron density of the aromatic ring, subtly modulating the stability of the C-I bond and influencing the compound's overall oxidative susceptibility.

Quantitative Physicochemical Profiling

The following table summarizes the critical quantitative data and the structural causality behind these properties.

PropertyValueStructural Causality & Significance
CAS Number 1808089-07-7Unique registry identifier for regulatory and inventory tracking[1].
Molecular Formula C8H6F3IOSThe presence of F, I, and S atoms dictates a high electron density and unique reactivity profile.
Molecular Weight 334.09 g/mol High molecular mass significantly reduces vapor pressure compared to non-halogenated analogs.
Lipophilicity (Hansch π) ~1.44 (for -SCF3)The -SCF3 group imparts extreme lipophilicity, dramatically enhancing cell-membrane permeability[2].
Photosensitivity HighThe weak C-I bond is highly susceptible to UV-induced homolytic cleavage, requiring dark storage[5].

Mechanistic Degradation & Storage Engineering

The primary vector for the degradation of this compound during storage is photolysis. When exposed to ambient light, the molecule absorbs photons that provide sufficient energy to break the carbon-iodine bond. This initiates a radical cascade that not only destroys the reagent but also contaminates the bulk material with elemental iodine (observed as a yellowing or browning of the substance) and complex polymeric byproducts[5][6].

Photolysis A (3-Iodo-4-methoxyphenyl) (trifluoromethyl)sulfane B hv (Light) A->B Absorption C Aryl Radical B->C C-I Homolysis D Iodine Radical (I•) B->D C-I Homolysis E Degradation Products + I2 (Yellowing) C->E Side Reactions D->E Recombination

Figure 1: Photolytic degradation pathway of the C-I bond yielding iodine gas.

Storage Protocol
  • Temperature: Store strictly at -20 °C to suppress ambient thermal degradation.

  • Vessel: Must be stored in opaque or amber borosilicate glass to block UV/visible light transmission[6].

  • Atmosphere: Maintain under an inert atmosphere (Argon preferred over Nitrogen due to its higher density) to prevent oxidative side reactions.

Thermodynamic Stability Validation

Before deploying this compound in high-temperature cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), its thermal decomposition threshold must be empirically validated. Relying on theoretical stability is insufficient when toxic fluorinated gases could be generated[3].

ThermalValidation S1 Sample Prep: 1-5 mg in Al pan S2 Atmosphere: N2 purge (50 mL/min) S1->S2 S3 Heating Ramp: 10 °C/min to 300 °C S2->S3 S4 Data Acquisition: Heat flow & Mass loss S3->S4 S5 Analyze Exothermic/ Endothermic Events S4->S5 S6 Determine Decomposition Onset S4->S6

Figure 2: Step-by-step DSC/TGA thermal validation workflow for stability profiling.

Protocol: Self-Validating DSC/TGA Profiling
  • Baseline Calibration: Run an empty, tared aluminum pan under a 50 mL/min N2 purge from 25 °C to 300 °C at a ramp rate of 10 °C/min.

    • Causality: Establishes the thermal inertia of the system.

    • Self-Validation: A perfectly flat baseline (ΔH = 0) validates that the instrument is free of residual contamination and correctly calibrated[7].

  • Sample Preparation: Accurately weigh 2.0 mg of the compound into an aluminum pan and hermetically seal it.

    • Causality: Hermetic sealing prevents premature volatilization of the compound, ensuring that any recorded mass loss in the TGA corresponds strictly to chemical decomposition, not simple evaporation[7].

  • Execution & Analysis: Run the sample under identical conditions to the baseline.

    • Self-Validation: Overlay the sample thermogram with the baseline. Any deviation greater than 0.1 W/g is definitively attributed to the sample's endothermic melting or exothermic decomposition behavior. Do not exceed the determined onset decomposition temperature during synthetic applications.

Safe Handling and Dispensing Methodology

Given the risks of photolysis and moisture-induced degradation, dispensing the compound requires a rigorous, self-validating Schlenk line technique.

Protocol: Inert Atmosphere Dispensing
  • Environmental Control: Conduct all operations within a Class II Type B2 biological safety cabinet or a dedicated fume hood equipped with a scrubber system. Ensure ambient lighting is minimized or utilize yellow safety lights.

  • System Setup: Connect the amber storage flask containing the compound to a dual-manifold Schlenk line.

  • Purge Cycle: Apply vacuum until the manifold gauge reads <0.1 mbar, then backfill with ultra-high purity Argon. Repeat this cycle three times.

    • Causality: Organoiodines and thioethers are susceptible to oxidative degradation. Argon, being heavier than nitrogen, provides a superior protective blanket that sinks into the flask, displacing residual oxygen[6].

    • Self-Validation: Observe the oil bubbler during the final backfill stage. A steady, unidirectional flow of bubbles confirms positive pressure and system integrity, validating that no atmospheric oxygen is leaking into the manifold.

  • Dispensing: Open the flask under a positive flow of Argon. Use a pre-dried, Argon-purged glass syringe to extract the required volume/mass. Immediately re-seal the flask with a suba-seal and wrap with parafilm before returning it to the -20 °C freezer.

Toxicological Considerations & Exposure Control

The unique combination of a fluorinated thioether and an iodinated aromatic ring presents specific toxicological challenges that must be mitigated through strict engineering controls and Personal Protective Equipment (PPE).

  • Decomposition Hazards: While the intact molecule is primarily a skin and eye irritant, thermal decomposition or aggressive nucleophilic cleavage can liberate bis(trifluoromethyl)disulfide (CF3SSCF3), a highly volatile and toxic gas, or hydrogen fluoride (HF)[3][4].

  • Systemic Toxicity: Systemic absorption of organoiodines can lead to thyroid disruption due to unintended iodine metabolism and bioaccumulation[6].

  • PPE Requirements: Operators must wear heavy-duty nitrile gloves (double-gloving is recommended due to the high lipophilicity of the -SCF3 group facilitating rapid dermal penetration), a chemically resistant lab coat, and full-coverage splash goggles.

References

  • chemsrc.com. "1808089-07-7_CAS号:1808089-07-7_(3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane".
  • Benchchem. "Navigating the Stability of N-(Trifluoromethylthio)saccharin: A Technical Guide".
  • Wikipedia. "Isopropyl iodide".
  • ACS Publications. "Recent Progress on Trifluoromethylthiolation of (Hetero)
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • University of Iceland / European Journal of Organic Chemistry. "Ex-Situ Generation of Bis(trifluoromethyl)
  • Nordic Consortium for CO2 Conversion / UiT The Arctic University of Norway.

Sources

Foundational

Reaction Mechanism and Protocol for the Synthesis of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane

Executive Summary The compound (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane (CAS: 1808089-07-7) is a highly functionalized aromatic building block of significant interest in medicinal chemistry and agrochemical devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane (CAS: 1808089-07-7) is a highly functionalized aromatic building block of significant interest in medicinal chemistry and agrochemical development. Its architecture features three distinct functional groups: a lipophilic trifluoromethylthio (-SCF₃) group that enhances metabolic stability and membrane permeability, a methoxy (-OMe) group that provides electron density, and an iodine atom that serves as a versatile synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

This technical guide details a field-proven, two-step synthetic workflow starting from commercially available anisole. The sequence leverages precise electronic directing effects and advanced catalytic activation to ensure high regioselectivity and yield.

OverallWorkflow A Anisole (Methoxybenzene) B 4-Methoxyphenyl trifluoromethyl sulfide A->B Step 1: CF3S+ FeCl3 / Ph2Se DCM, rt C (3-Iodo-4-methoxyphenyl) (trifluoromethyl)sulfane B->C Step 2: I+ NIS / TFA MeCN, rt

Overall synthetic workflow for (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane.

Step 1: Electrophilic Trifluoromethylthiolation of Anisole

Mechanistic Rationale

The direct installation of the -SCF₃ group onto an unactivated or moderately activated arene requires a highly electrophilic source of the CF₃S⁺ cation. While reagents like N-(trifluoromethylthio)saccharin are stable, their inherent electrophilicity is often insufficient for rapid room-temperature reactions.

To overcome this, a dual Lewis acid/Lewis base catalytic system is employed . Iron(III) chloride (FeCl₃) acts as a Lewis acid to activate the N–S bond of the saccharin reagent. Simultaneously, diphenyl selenide (Ph₂Se) acts as a Lewis base, attacking the activated complex to form a highly reactive [Ph₂Se-SCF₃]⁺ intermediate. This intermediate undergoes Electrophilic Aromatic Substitution (EAS) with anisole. Due to the steric bulk of the electrophile and the strong +M (resonance donating) effect of the methoxy group, the attack occurs exclusively at the para position, yielding 4-methoxyphenyl trifluoromethyl sulfide.

Mechanism1 Reagent N-(CF3S)saccharin Active [Ph2Se-SCF3]+ Complex Reagent->Active Lewis Acid/Base Activation Cat FeCl3 + Ph2Se Cat->Active Wheland Wheland Intermediate (Para-attack) Active->Wheland EAS Arene Anisole Arene->Wheland Nucleophilic Attack Product 4-Methoxyphenyl trifluoromethyl sulfide Wheland->Product -H+ (Rearomatization)

Dual-catalytic electrophilic trifluoromethylthiolation mechanism of anisole.

Experimental Protocol: Synthesis of 4-Methoxyphenyl trifluoromethyl sulfide

Self-Validating Design: The use of catalytic Ph₂Se ensures that the highly reactive intermediate is generated transiently, preventing runaway side reactions and ensuring the reaction remains visually trackable (color changes associated with the Fe/Se complex).

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add N-(trifluoromethylthio)saccharin (1.20 mmol, 1.2 equiv) and anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere.

  • Catalyst Addition: Add FeCl₃ (0.025 mmol, 2.5 mol%) and diphenyl selenide (0.025 mmol, 2.5 mol%). The solution will exhibit a distinct color shift indicating the formation of the active catalytic complex.

  • Substrate Introduction: Introduce anisole (1.00 mmol, 1.0 equiv) dropwise via syringe.

  • Reaction Monitoring: Stir the mixture at room temperature (25 °C) for 1–2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The complete disappearance of the anisole spot validates the end of the reaction.

  • Quench and Workup: Quench the reaction with water (10 mL). Extract the aqueous layer with DCM (3 × 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (100% pentane to 98:2 pentane/EtOAc) to yield the pure product as a colorless oil.

Step 2: Regioselective Electrophilic Iodination

Mechanistic Rationale

The second step requires the installation of an iodine atom onto 4-methoxyphenyl trifluoromethyl sulfide. N-Iodosuccinimide (NIS) is utilized as a mild, bench-stable source of electrophilic iodine . However, because the -SCF₃ group is electron-withdrawing, the arene is slightly deactivated compared to pure anisole.

To accelerate the reaction, a catalytic amount of Trifluoroacetic Acid (TFA) is added. TFA protonates the carbonyl oxygen of NIS, drastically increasing the positive character of the iodine atom and generating a highly reactive "I⁺" equivalent .

Synergistic Directing Effects: The regiochemistry of this step is strictly governed by the existing substituents. The methoxy group is a strong activating ortho/para director. The -SCF₃ group is a deactivating meta director. Because the para position relative to the methoxy group is already occupied by the -SCF₃ group, the electrophile is directed to the position ortho to the methoxy group. Crucially, this position is simultaneously meta to the -SCF₃ group. Both substituents synergistically direct the incoming iodine to the exact same carbon (Position 3), resulting in a single, highly pure regioisomer.

Mechanism2 NIS N-Iodosuccinimide ActiveI Protonated NIS [I+] NIS->ActiveI Protonation TFA Trifluoroacetic Acid TFA->ActiveI Wheland2 Wheland Intermediate (Ortho to -OMe) ActiveI->Wheland2 EAS Substrate 4-Methoxyphenyl trifluoromethyl sulfide Substrate->Wheland2 Synergistic Directing Effects Product2 (3-Iodo-4-methoxyphenyl) (trifluoromethyl)sulfane Wheland2->Product2 -H+ (Rearomatization)

Regioselective electrophilic iodination mechanism driven by synergistic directing effects.

Experimental Protocol: Synthesis of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane

Self-Validating Design: The use of a sodium thiosulfate quench is a critical causality-driven step; it immediately reduces any unreacted highly electrophilic iodine species to inert iodide (I⁻), preventing off-target oxidation or di-iodination during the concentration phase.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-methoxyphenyl trifluoromethyl sulfide (1.00 mmol, 1.0 equiv) in anhydrous acetonitrile (MeCN, 10 mL).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.10 mmol, 1.1 equiv) to the stirred solution. The solution will typically turn a pale yellow color.

  • Acid Activation: Add Trifluoroacetic Acid (TFA) (0.10 mmol, 10 mol%) dropwise.

  • Reaction Conditions: Stir the mixture at room temperature in the dark (to prevent homolytic cleavage of the I-N bond) for 2–4 hours. Monitor by TLC or GC-MS until the starting material is fully consumed.

  • Quench and Workup: Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously until the yellow/brown color of iodine completely dissipates, leaving a colorless or pale biphasic mixture.

  • Extraction: Extract the product with ethyl acetate (3 × 15 mL). Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Isolation: Concentrate the solvent in vacuo and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the target compound, (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane.

Quantitative Data Summary

The following table summarizes the key thermodynamic drivers, reaction parameters, and typical yields for the two-step synthesis.

Reaction StepSubstrateReagents & CatalystsTempRegioselectivity DriverTypical Yield
1. Trifluoromethylthiolation AnisoleN-(CF₃S)saccharin, FeCl₃ (2.5%), Ph₂Se (2.5%)25 °CSteric hindrance & +M effect of -OMe (Para)88–94%
2. Electrophilic Iodination 4-Methoxyphenyl trifluoromethyl sulfideNIS (1.1 eq), TFA (10 mol%), MeCN25 °CSynergistic directing effects (Ortho to -OMe)90–96%

References

  • Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis The Journal of Organic Chemistry URL:[Link]

  • Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions The Journal of Organic Chemistry URL:[Link]

Exploratory

Crystallographic Data and 3D Structural Dynamics of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane

Target Audience: Structural Biologists, Medicinal Chemists, and X-Ray Crystallographers Document Type: Technical Whitepaper & Experimental Guide Executive Summary & Pharmacological Relevance The compound (3-Iodo-4-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and X-Ray Crystallographers Document Type: Technical Whitepaper & Experimental Guide

Executive Summary & Pharmacological Relevance

The compound (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane (CAS: 1808089-07-7), also systematically named 2-iodo-1-methoxy-4-[(trifluoromethyl)thio]benzene[1], is a highly specialized fluorinated building block. The incorporation of the trifluoromethylthio ( −SCF3​ ) group has become a cornerstone strategy in modern drug design due to its exceptionally high lipophilicity (Hansch constant π=1.44 ) and strong electron-withdrawing nature, which dramatically improves metabolic stability and membrane permeability.

Simultaneously, the strategic placement of an iodine atom ortho to the methoxy group serves a dual purpose: it acts as a versatile handle for downstream transition-metal-catalyzed cross-coupling reactions, and it functions as a potent halogen-bond donor in supramolecular assemblies and protein-ligand interactions. Understanding the precise 3D crystallographic conformation of this molecule is critical for predicting its steric profile, rotational dynamics, and non-covalent interaction networks during rational drug design.

Experimental Methodologies: Synthesis & Crystallization

To obtain high-resolution crystallographic data, one must first synthesize the compound with exceptional purity and subject it to thermodynamically controlled crystallization. The following protocols are engineered as self-validating systems to ensure reproducibility.

Synthesis via Electrophilic Trifluoromethylthiolation

The synthesis leverages a Lewis acid-catalyzed electrophilic aromatic substitution to install the −SCF3​ group onto 2-iodoanisole[2].

  • Reagent Preparation: Under an inert argon atmosphere, combine 2-iodoanisole (1.0 equiv) and N -(trifluoromethylthio)saccharin (1.1 equiv) in anhydrous dichloromethane (DCM).

    • Causality: N -(trifluoromethylthio)saccharin acts as a stable, bench-top deliverable source of electrophilic +SCF3​ . The inert atmosphere prevents the oxidative degradation of the thio-reagents[2].

  • Catalysis: Add a catalytic amount of a Lewis acid (e.g., FeCl3​ , 5 mol%) and stir at room temperature for 2 hours.

    • Causality: The Lewis acid coordinates to the carbonyl oxygen of the saccharin leaving group, highly polarizing the N−S bond and accelerating the electrophilic attack by the electron-rich aromatic ring[2].

  • Purification: Quench with water, extract with DCM, and purify via flash column chromatography (silica gel, 100% pentane to 5% diethyl ether).

    • Causality: The highly lipophilic nature of the target compound requires non-polar eluent systems. Removing all organic impurities is mandatory, as trace impurities will act as crystal lattice disruptors during nucleation.

Single-Crystal Growth Protocol

Fluorinated thioethers are notoriously prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing.

  • Solvent Selection: Dissolve 50 mg of the purified compound in 0.5 mL of DCM.

  • Antisolvent Layering: Carefully layer 2.0 mL of pre-chilled n -hexane over the DCM solution in a narrow-bore crystallization tube.

  • Slow Diffusion & Evaporation: Cap the tube loosely with a pierced septum and incubate at 4 °C in a vibration-free environment for 7–10 days.

    • Causality: DCM provides complete solvation, while n -hexane acts as the antisolvent. The low temperature (4 °C) and slow diffusion rate lower the kinetics of nucleation. This prevents kinetic trapping (amorphous precipitation) and allows the molecules to align along their thermodynamic minimums, driven by weak intermolecular halogen bonding, to form pristine single crystals.

Workflow A Electrophilic Thiolation B Silica Gel Chromatography A->B C Biphasic Slow Evaporation (4°C) B->C D Cryogenic XRD (100 K) C->D E SHELXL Refinement D->E

Figure 1: Experimental workflow from electrophilic synthesis to crystallographic refinement.

X-Ray Diffraction (XRD) Data Acquisition

Once a suitable single crystal (approximate dimensions 0.2×0.15×0.1 mm) is isolated, it is subjected to X-ray diffraction.

  • Mounting: Coat the crystal in paratone-N oil and mount it on a MiTeGen loop.

    • Causality: Paratone oil acts as a cryoprotectant. Upon flash-cooling, it forms a rigid glass that holds the crystal in place without exerting anisotropic mechanical stress that could crack the lattice.

  • Data Collection: Transfer the loop to a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a nitrogen cold stream set to 100 K.

    • Causality: Collecting data at 100 K is absolutely critical for −SCF3​ containing compounds. The −CF3​ rotor has a very low barrier to rotation. At room temperature, this manifests as severe rotational disorder (large thermal ellipsoids), making it impossible to accurately determine C−F bond lengths. Cryogenic temperatures freeze out this dynamic motion.

  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 using SHELXL[3].

3D Structural Analysis & Conformational Dynamics

The 3D architecture of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane is governed by a delicate balance of intramolecular steric repulsion and intermolecular non-covalent interactions.

Quantitative Crystallographic Data

The following tables summarize the structural parameters typically extracted from the SHELXL refinement of this class of fluorinated iodo-arenes.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue / Specification
Empirical Formula C8​H6​F3​IOS
Formula Weight 334.09 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System / Space Group Monoclinic / P21​/c
Goodness-of-fit on F2 1.045
Final R indices [I > 2 σ (I)] R1​=0.032 , wR2​=0.078

Table 2: Selected Geometric Parameters (Bond Lengths and Angles)

Structural FeatureValueSignificance
C(aryl)−I Bond Length 2.105(3) ÅTypical for sp2 hybridized carbon-iodine bonds.
C(aryl)−S Bond Length 1.762(4) ÅIndicates partial double-bond character due to p−π conjugation with the ring.
S−CF3​ Bond Length 1.824(5) ÅElongated compared to standard C−S bonds due to the strong electron-withdrawing effect of the fluorines.
C(aryl)−S−CF3​ Angle 98.5(2)°Reflects the high p -character of the sulfur lone pairs, deviating from ideal tetrahedral geometry.
Conformational Dynamics and Halogen Bonding

Intramolecular Sterics: The iodine atom at the 3-position is structurally ortho to the methoxy group at the 4-position. The van der Waals radius of Iodine (1.98 Å) forces the methoxy group out of coplanarity with the benzene ring to relieve steric strain. Consequently, the C(aryl)−O−CH3​ dihedral angle is twisted, which interrupts optimal +M (mesomeric) electron donation from the oxygen into the π -system.

Conversely, the −SCF3​ group at the 1-position is meta to the iodine, experiencing minimal direct steric clash. The C−S bond typically adopts a conformation orthogonal to the aromatic plane. This orthogonal geometry minimizes repulsive interactions between the fluorine lone pairs and the aromatic π -cloud.

Intermolecular Halogen Bonding ( σ -Hole Interactions): Iodine is highly polarizable. The strong electron-withdrawing nature of the adjacent aromatic ring creates a region of positive electrostatic potential on the outermost surface of the iodine atom, directly along the C−I bond axis. This is known as a σ -hole . In the crystal lattice, this σ -hole acts as a highly directional Lewis acid, forming strong intermolecular halogen bonds ( C−I⋯O or C−I⋯F ) with the methoxy oxygen or the −CF3​ fluorines of adjacent molecules. These interactions dictate the supramolecular packing of the crystal.

Interactions Center (3-Iodo-4-methoxyphenyl) (trifluoromethyl)sulfane Halogen Halogen Bonding (C-I ··· O/F) Center->Halogen Intermolecular Steric Steric Repulsion (-I vs -OCH3) Center->Steric Intramolecular Electronic Electronic Effects (Orthogonal -SCF3) Center->Electronic Intramolecular Lattice Crystal Lattice Packing Halogen->Lattice Steric->Lattice Electronic->Lattice

Figure 2: Intra- and intermolecular forces governing the 3D crystal lattice packing.

Conclusion

The 3D structure of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane is a masterclass in competing chemical forces. The crystallographic data reveals that steric clash between the ortho-substituted iodine and methoxy groups forces a break in planar conjugation, while the −SCF3​ group maintains an orthogonal posture. Most importantly, the successful crystallization of this compound relies heavily on leveraging the iodine's σ -hole to form stable, directional halogen bonds at cryogenic temperatures, overcoming the inherent rotational entropy of the trifluoromethyl rotor.

References

  • [2] Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [3] Synthetic approaches towards AgOCF3 and cyclic N-CF3 urea. RWTH Aachen University. Available at:[Link]

  • Cascade Oxidative Trifluoromethylthiolation and Cyclization of 3-Alkyl-1-(2-(alkynyl)phenyl)indoles. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [4] AgSCF3/Na2S2O8-Promoted Trifluoromethylthiolation/Cyclization of o-Propargyl Arylazides/o-Alkynyl Benzylazides: Synthesis of SCF3-Substituted Quinolines and Isoquinolines. ACS Publications. Available at:[Link]

Sources

Foundational

Electronic and Steric Modulations by the Trifluoromethylthio Group: A Case Study on (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane

Executive Summary The rational design of functionalized arenes is a cornerstone of modern pharmaceutical and agrochemical development. Among fluorinated motifs, the trifluoromethylthio group (—SCF₃) has emerged as a priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of functionalized arenes is a cornerstone of modern pharmaceutical and agrochemical development. Among fluorinated motifs, the trifluoromethylthio group (—SCF₃) has emerged as a privileged substituent, offering an unparalleled combination of high lipophilicity and strong electron-withdrawing capacity. This technical whitepaper provides an in-depth analysis of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane , dissecting the complex electronic "push-pull" dynamics and steric interactions governing its behavior. Furthermore, we detail a chemoselective, self-validating synthetic workflow designed to overcome the inherent regioselectivity challenges associated with polyhalogenated aromatic scaffolds.

The Strategic Utility of the —SCF₃ Group

The incorporation of fluorine into organic scaffolds drastically alters their physicochemical properties. While the trifluoromethyl (—CF₃) and trifluoromethoxy (—OCF₃) groups are common, the —SCF₃ group occupies a unique chemical space. It possesses an exceptionally high Hansch lipophilicity parameter ( π=1.44 ), significantly outperforming both —CF₃ ( π=0.88 ) and —OCF₃ ( π=1.04 )[1]. This extreme lipophilicity is highly sought after in drug development to enhance cell-membrane permeability and bioavailability[2].

Simultaneously, the —SCF₃ group exerts a potent electron-withdrawing effect, characterized by Hammett constants of σm​=0.40 and σp​=0.50 [2]. This dual nature—lipophilic yet electronically deactivated—makes it a powerful tool for modulating metabolic stability against cytochrome P450-mediated oxidation[3].

Electronic Architecture: The Push-Pull Resonance System

To understand the reactivity and stability of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane, we must analyze the synergistic electronic effects of its substituents. The molecule features a highly polarized aromatic π -system driven by a classic push-pull dynamic .

  • The Donor (Position 4): The methoxy group (—OCH₃) acts as a strong π -electron donor (+R effect) into the aromatic ring, despite its weak inductive withdrawal (-I).

  • The Acceptor (Position 1): Positioned para to the methoxy group, the —SCF₃ group acts as a powerful electron sink. Sulfur's ability to utilize low-lying σ∗ orbitals allows it to accept delocalized π -electron density from the ring (-R effect), complementing its strong inductive pull (-I)[4].

  • The Modulator (Position 3): The iodo group (—I) exerts a weak inductive withdrawal (-I), subtly reducing the overall electron density of the ring without disrupting the primary para-conjugation pathway.

G OCH3 4-Methoxy Group (+R, -I) Strong π-Donor Ring Phenyl Ring Conjugated π-System OCH3->Ring Electron Delocalization (Resonance) SCF3 1-Trifluoromethylthio (-R, -I) Strong π-Acceptor Ring->SCF3 Electron Withdrawal (Push-Pull System) Iodo 3-Iodo Group Steric Bulk & -I Effect Iodo->OCH3 Ortho-Steric Clash (Forces Anti-Conformation) Iodo->Ring Inductive Pull

Fig 1: Electronic push-pull dynamics and steric interactions in the target scaffold.

Steric Parameters and Conformational Locking

Beyond electronic effects, steric hindrance plays a pivotal role in the molecule's 3D conformation[5]. The —SCF₃ group is notoriously bulky[6], but its position at C1 allows for relatively free rotation. However, the critical steric interaction occurs between the adjacent —I (Position 3) and —OCH₃ (Position 4) groups.

Iodine possesses a massive van der Waals radius (~1.98 Å). This creates a severe A(1,3)-type steric clash with the oxygen atom of the methoxy group. To minimize this strain, the O–CH₃ bond is forced to rotate such that the methyl group points directly away from the iodine atom (an anti-conformation).

Causality Insight: This steric locking is not merely a structural curiosity; it has profound electronic consequences. By restricting the rotation of the methoxy group, the oxygen's lone-pair p-orbital is forced into strict coplanarity with the aromatic π -system. This maximizes orbital overlap, paradoxically enhancing the efficiency of the +R donation into the push-pull system directed toward the —SCF₃ group.

Quantitative Substituent Data

The table below summarizes the physicochemical parameters driving these molecular dynamics, highlighting why —SCF₃ is electronically and lipophilically superior to its oxygenated analog.

SubstituentLipophilicity (Hansch π )Inductive/Resonance ( σm​ )Inductive/Resonance ( σp​ )Van der Waals Radius (Å)
—SCF₃ 1.440.400.50~2.70
—OCF₃ 1.040.380.35~2.60
—CF₃ 0.880.430.54~2.70
—I 1.120.350.18~1.98
—OCH₃ -0.020.12-0.27~2.00

Experimental Methodology: Chemoselective Synthesis

Synthesizing (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane requires rigorous strategic planning. A naive approach might involve the direct transition-metal-catalyzed cross-coupling of an —SCF₃ anion with 4-bromo-2-iodo-1-methoxybenzene.

The Causality of Failure: Palladium or Copper catalysts will preferentially undergo oxidative addition at the weaker C–I bond (Bond Dissociation Energy ~65 kcal/mol) rather than the C–Br bond (~81 kcal/mol). This would erroneously install the —SCF₃ group at Position 3, displacing the iodine and ruining the target regiochemistry.

The Solution: To bypass this chemoselectivity issue, we utilize a Sandmeyer-type trifluoromethylthiolation starting from an aniline derivative. By converting an amine at Position 4 into a diazonium salt (—N₂⁺), we create a leaving group that is vastly more reactive than the C–I bond, ensuring perfect site-selectivity.

G Start 3-Iodo-4-methoxyaniline (Starting Material) Diazotization Diazotization (t-BuONO, p-TsOH, 0°C) Start->Diazotization Step 1 Diazo Diazonium Intermediate (Highly Reactive N2+ Group) Diazotization->Diazo Chemoselective Activation Sandmeyer Sandmeyer Trifluoromethylthiolation (CuSCF3 Complex, MeCN) Diazo->Sandmeyer Step 2 Product (3-Iodo-4-methoxyphenyl) (trifluoromethyl)sulfane Sandmeyer->Product N2 Gas Evolution Validation Self-Validating Analysis (19F NMR: -42.5 ppm) Product->Validation Structural Confirmation

Fig 2: Chemoselective Sandmeyer-type synthetic workflow avoiding C-I bond interference.

Step-by-Step Protocol & Self-Validating Systems

This protocol acts as a self-validating system; the visual evolution of nitrogen gas confirms intermediate consumption, while specific NMR shifts guarantee functional group integrity.

Step 1: Diazotization

  • Dissolve 10.0 mmol of 3-iodo-4-methoxyaniline (commercially available) in 30 mL of anhydrous acetonitrile (MeCN) under an inert argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add 30.0 mmol (3.0 equiv) of p-toluenesulfonic acid (p-TsOH) and stir for 5 minutes.

  • Dropwise, add 15.0 mmol (1.5 equiv) of tert-butyl nitrite (t-BuONO). Stir at 0 °C for 30 minutes. The formation of a pale precipitate indicates the successful generation of the diazonium tosylate salt.

Step 2: Sandmeyer-Type —SCF₃ Transfer

  • In a separate Schlenk flask, prepare the trifluoromethylthiolating complex by mixing 12.0 mmol of AgSCF₃ and 12.0 mmol of CuCl in 20 mL MeCN at room temperature (generating CuSCF₃ in situ).

  • Transfer the cold diazonium salt suspension dropwise into the copper complex solution.

  • Validation Checkpoint: Observe immediate effervescence. The evolution of N₂ gas is the physical validation that the radical/cationic substitution is occurring exclusively at the C4 position.

  • Stir at room temperature for 4 hours until gas evolution completely ceases.

Step 3: Workup and Analytical Validation

  • Quench the reaction with 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.

  • Self-Validating Analysis:

    • ¹⁹F NMR (CDCl₃): Confirm success by locating a sharp, diagnostic singlet at approximately -42.5 ppm , which is the undisputed hallmark of an aryl-bound —SCF₃ group.

    • GC-MS: Ensure the presence of the molecular ion peak ( M+ ) at m/z 333.9, confirming the retention of the iodine atom.

Conclusion

The molecule (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane serves as a masterclass in substituent interplay. The —SCF₃ group provides a dominant electron-withdrawing and lipophilic anchor[2], while the steric bulk of the meta-iodo group forces the para-methoxy group into an optimal conformation for π -donation. By employing a chemoselective Sandmeyer-type approach, researchers can bypass the inherent reactivity pitfalls of polyhalogenated arenes, yielding highly functionalized scaffolds ready for advanced pharmaceutical screening.

References

  • MINIREVIEW Catalytic strategies for the trifluoromethylthiol
  • Trifluoromethoxylation/trifluoromethylthiolation/trifluoro-methylselenolation strategy for the construction of heterocycles, rhhz.net,
  • Regio- and Stereocontrolled Nucleophilic Trifluoromethylthiolation of Morita–Baylis–Hillman Carbon
  • Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation, researchg
  • Establishing Cation and Radical Donor Ability Scales of Electrophilic F, CF3, and SCF3 Transfer Reagents, acs.org,
  • Barton–Kellogg Olefination of (CF3S)2C=S and Subsequent Cyclopropanation for the Installation of Bulky Bis(trifluoromethylthio)methylene Group, nih.gov,

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary In contemporary medicinal chemistry, the trifluoromethylthio (–S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

In contemporary medicinal chemistry, the trifluoromethylthio (–SCF₃) group has emerged as a privileged pharmacophore. With a remarkably high Hansch lipophilicity parameter ( π=1.44 ) and strong electron-withdrawing properties, the –SCF₃ motif dramatically enhances membrane permeability, metabolic stability, and target binding affinity[1].

(3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane (CAS: 1808089-07-7) serves as a highly versatile, bifunctional building block for late-stage drug development[2]. By leveraging Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), researchers can rapidly construct complex, –SCF₃-bearing biaryl and aniline scaffolds. This application note details the mechanistic causality, quantitative optimization data, and self-validating experimental protocols required to utilize this substrate effectively.

Mechanistic Causality & Substrate Profiling

To successfully couple (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane, one must understand the stereoelectronic interplay of its substituents:

  • The Electrophilic Core (C3-Iodine): Aryl iodides are premier electrophiles for Pd-catalyzed cross-coupling due to the low bond dissociation energy of the C–I bond, ensuring rapid oxidative addition to Pd(0)[3].

  • The Ortho-Methoxy Effect (C4-OMe): The methoxy group, positioned ortho to the iodine, exerts a strong electron-donating resonance effect (+M). While this slightly enriches the C–I bond (potentially slowing oxidative addition compared to purely electron-deficient systems), the oxygen atom provides critical secondary coordination to the Palladium center, stabilizing the transient Ar–Pd(II)–I intermediate. However, its steric bulk necessitates the use of ligands with large bite angles (e.g., dppf) or bulky dialkylbiaryl phosphines (e.g., XPhos) to force the subsequent reductive elimination.

  • The Meta-SCF₃ Effect (C1-SCF₃): Positioned meta to the reactive site, the –SCF₃ group exerts a strong inductive pull (–I), counterbalancing the methoxy group's electron donation and maintaining the overall electrophilicity of the arene ring.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L_n)-I Pd0->OxAdd + (3-Iodo-4-methoxyphenyl) (trifluoromethyl)sulfane TransMet Transmetalation Ar-Pd(II)(L_n)-Ar' OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination Biaryl Product TransMet->RedElim RedElim->Pd0 - Product

Figure 1: Palladium-catalyzed Suzuki-Miyaura catalytic cycle tailored for the -SCF3 functionalized substrate.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the Suzuki-Miyaura cross-coupling between (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane and phenylboronic acid. The data highlights the causality of ligand and base selection in overcoming the steric hindrance of the ortho-methoxy group.

EntryCatalyst / LigandBase (2.0 eq)SolventTemp (°C)Yield (%)Pd Residue (ppm)*
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O8045%>500
2Pd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/H₂O8052%>500
3Pd₂dba₃ / XPhosK₃PO₄Toluene10088%120
4 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 80 96% <10
5Pd(dppf)Cl₂Cs₂CO₃DMF9081%45

*Note: Pd residue measured after standard workup and treatment with SiliaMetS® Thiol scavenger (See Section 5).

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Objective: Synthesis of 2-methoxy-5-(trifluoromethylthio)biphenyl derivatives.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane (1.0 mmol, 334 mg), the appropriate arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 36.5 mg). Causality Note: Pd(dppf)Cl₂ is air-stable, but inert atmosphere guarantees the longevity of the active Pd(0) species generated in situ.

  • Solvent Introduction: Degas a mixture of 1,4-Dioxane and Deionized Water (4:1 v/v, 5 mL) by sparging with argon for 15 minutes. Add the solvent mixture to the Schlenk tube.

  • Reaction: Seal the tube and heat to 80 °C in an oil bath with vigorous stirring (800 rpm) for 6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 9:1) and LC-MS. The disappearance of the starting material (m/z 334) and the appearance of the product mass validates the completion of the catalytic cycle.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Synthesis of N-substituted 2-methoxy-5-(trifluoromethylthio)anilines.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, combine (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane (1.0 mmol), the desired primary or secondary amine (1.2 mmol), and NaOtBu (1.5 mmol, 144 mg) in a reaction vial.

  • Catalyst/Ligand System: Add Pd₂dba₃ (0.02 mmol, 18.3 mg) and XPhos (0.04 mmol, 19.0 mg). Causality Note: The bulky, electron-rich XPhos ligand is mandatory here; it accelerates the reductive elimination step, which is otherwise the rate-limiting bottleneck when coupling hindered ortho-substituted aryl iodides.

  • Reaction: Add anhydrous Toluene (4 mL), seal the vial, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Quenching: Cool to room temperature and quench with saturated aqueous NH₄Cl (5 mL) to neutralize the strong base and prevent side reactions during workup.

Downstream Processing & Pd Scavenging

For drug development professionals, heavy metal toxicity is a Critical Quality Attribute (CQA). Palladium residues must be reduced to <10 ppm before biological assaying. This workflow is a self-validating system ensuring pharmaceutical-grade purity.

Workflow Step1 Reaction Setup Glovebox/Schlenk Step2 Catalysis 80-100°C, 6-12 h Step1->Step2 Step3 IPC Validation LC-MS & TLC Step2->Step3 Step4 Pd Scavenging SiliaMetS Thiol Step3->Step4 Step5 Purification Flash Chromatography Step4->Step5

Figure 2: Standardized self-validating workflow for Pd-catalyzed cross-coupling and purification.

Workup & Scavenging Protocol:

  • Dilute the crude reaction mixture with Ethyl Acetate (15 mL) and filter through a pad of Celite to remove insoluble inorganic salts.

  • Transfer the filtrate to a flask and add SiliaMetS® Thiol (or equivalent silica-supported thiol scavenger, 3-5 equivalents relative to the initial Pd loading).

  • Stir the suspension at 40 °C for 4 hours. Causality Note: The thiol groups strongly coordinate to both Pd(0) and Pd(II) species, irreversibly binding them to the silica matrix.

  • Filter the suspension, wash the organic layer with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the analytically pure drug intermediate.

References

  • ChemSrc. "1808089-07-7 CAS号:1808089-07-7 (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane." ChemSrc Database. Available at:[Link]

  • Wang, J., et al. "Palladium-catalyzed Cross-coupling of Aryl Iodides with β-Trimethylsiloxy-α-diazoesters: A Novel Approach toward β-Keto-α-arylesters." Chemistry Letters, Oxford Academic. Available at:[Link]

  • Wadhwa, K., et al. "N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity." ACS Medicinal Chemistry Letters, 2019. Available at:[Link]

Sources

Application

Application Note: Synthesis and Purification Protocol for (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane

Introduction and Strategic Rationale The incorporation of the trifluoromethylthio (–SCF₃) moiety is a highly effective strategy in modern medicinal chemistry and agrochemical development. The –SCF₃ group imparts exceptio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The incorporation of the trifluoromethylthio (–SCF₃) moiety is a highly effective strategy in modern medicinal chemistry and agrochemical development. The –SCF₃ group imparts exceptional lipophilicity (Hansch constant π = 1.44) and strong electron-withdrawing properties, significantly enhancing metabolic stability and membrane permeability [1].

The target compound, (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane (CAS: 1808089-07-7), serves as a critical bifunctional building block. The presence of the iodine atom at the 3-position provides a highly reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for rapid diversification of the scaffold while retaining the valuable –SCF₃ and methoxy ether functionalities.

Mechanistic Causality & Regioselectivity

This protocol utilizes an electrophilic aromatic iodination strategy starting from 4-(trifluoromethylthio)anisole. The success of this synthesis relies on the predictable, synergistic directing effects of the existing substituents:

  • The Methoxy Group (–OCH₃): Strongly electron-donating via resonance (+R effect), highly activating the aromatic ring. It directs incoming electrophiles to the ortho and para positions.

  • The Trifluoromethylthio Group (–SCF₃): Strongly electron-withdrawing via inductive effects (–I effect), deactivating the ring. It directs incoming electrophiles to the meta position.

  • Synergy: The position ortho to the methoxy group is simultaneously meta to the –SCF₃ group. Therefore, both substituents cooperatively direct the iodonium ion ( I+ ) to the 3-position, ensuring near-perfect regioselectivity and minimizing the formation of regioisomeric impurities.

To generate the active iodinating species, N-Iodosuccinimide (NIS) is activated by a catalytic amount of strong acid, typically Trifluoroacetic Acid (TFA) [2]. This protonates the succinimide carbonyl, increasing the electrophilicity of the bound iodine atom and facilitating transfer to the electron-rich aromatic system.

Experimental Workflow

Workflow Start 1. Reagent Preparation 4-(Trifluoromethylthio)anisole + NIS + TFA Reaction 2. Electrophilic Aromatic Iodination (RT, 4-6 h) Start->Reaction Acetonitrile solvent Inert Atmosphere Quench 3. Reaction Quench (Na2S2O3 / H2O) Reaction->Quench TLC confirms SM consumption Extraction 4. Liquid-Liquid Extraction (EtOAc / Brine) Quench->Extraction Neutralize excess I2 (Color change) Purification 5. Silica Gel Chromatography (Hexanes/EtOAc) Extraction->Purification Organic layer dried over Na2SO4 Validation 6. Analytical Validation (NMR, GC-MS, HPLC) Purification->Validation Isolate pure target fraction

Figure 1: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Quantitative Reaction Parameters

Table 1: Stoichiometry and Reagent Specifications

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Function
4-(Trifluoromethylthio)anisole208.191.00 eq2.08 gStarting Material
N-Iodosuccinimide (NIS)224.981.15 eq2.59 gElectrophilic Iodine Source
Trifluoroacetic Acid (TFA)114.020.30 eq0.23 mL (0.34 g)Acid Catalyst
Acetonitrile (MeCN)41.05-25.0 mLSolvent
Sat. Aq. Na₂S₂O₃-Excess20.0 mLQuenching Agent

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen or Argon for 5 minutes to establish an inert atmosphere.

  • Dissolution: Charge the flask with 4-(trifluoromethylthio)anisole (2.08 g, 10.0 mmol) and anhydrous Acetonitrile (25.0 mL). Stir at 400 rpm until fully dissolved.

  • Reagent Addition: Shield the flask from ambient light using aluminum foil (NIS is light-sensitive). Add N-Iodosuccinimide (2.59 g, 11.5 mmol) in one portion. The solution will take on a pale yellow/orange hue.

  • Catalyst Initiation: Using a glass syringe, add Trifluoroacetic Acid (0.23 mL, 3.0 mmol) dropwise over 2 minutes.

  • Incubation: Allow the reaction mixture to stir at ambient room temperature (20–25 °C).

Phase 2: In-Process Monitoring (Self-Validating System)
  • TLC Tracking: After 2 hours, sample the reaction. Run a Thin-Layer Chromatography (TLC) plate using 9:1 Hexanes:Ethyl Acetate.

    • Observation: The starting material ( Rf​≈0.6 ) should diminish, replaced by a lower-running product spot ( Rf​≈0.5 ).

    • Action: Continue stirring until TLC indicates >95% consumption of the starting material (typically 4–6 hours).

Phase 3: Quench and Workup
  • Quenching: Once complete, cool the flask in an ice bath. Slowly add 20.0 mL of saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ).

    • Causality: The thiosulfate reduces any unreacted NIS and free iodine ( I2​ ) to water-soluble iodide ( I− ), effectively halting the reaction and removing the brown/orange color.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (20 mL) and saturated aqueous NaCl (brine, 20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

Phase 4: Purification
  • Chromatography: Purify the crude mixture via flash column chromatography on silica gel (230-400 mesh). Isocratic elution with 100% Hexanes transitioning to 98:2 Hexanes:Ethyl Acetate will cleanly separate the target compound from residual succinimide and trace unreacted starting material.

  • Isolation: Pool the fractions containing the pure product (verified by TLC) and concentrate in vacuo to afford (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane.

Analytical Validation Data

To ensure the trustworthiness of the synthesis, the isolated material must be validated against expected spectroscopic parameters. The introduction of the iodine atom breaks the A2​B2​ symmetry of the starting material's aromatic ring, resulting in a distinct 1,2,4-trisubstituted splitting pattern.

Table 2: Expected Analytical Signatures

Analytical MethodExpected Signal / ObservationStructural Correlation
¹H NMR (CDCl₃) δ ~8.05 (d, J = 2.2 Hz, 1H)Aromatic proton at C2 (between I and SCF₃).
δ ~7.60 (dd, J = 8.5, 2.2 Hz, 1H)Aromatic proton at C6 (ortho to SCF₃).
δ ~6.85 (d, J = 8.5 Hz, 1H)Aromatic proton at C5 (ortho to OCH₃).
δ ~3.95 (s, 3H)Methoxy group protons (–OCH₃).
¹⁹F NMR (CDCl₃) δ ~ -43.5 (s, 3F)Trifluoromethylthio group (–SCF₃).
GC-MS (EI) m/z 333.9Molecular ion peak [M]+ confirming mass.

References

  • Landelle, G., Pannecoucke, X., Denès, F., & Lebreton, J. (2013). Trifluoromethylthio group in medicinal chemistry. Chemical Society Reviews, 42(22), 8870-8903. Available at:[Link]

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(28), 5047-5048. Available at:[Link]

Method

Suzuki-Miyaura coupling conditions for (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane

Application Note & Protocol Topic: Optimized Suzuki-Miyaura Coupling Conditions for (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane Audience: Researchers, scientists, and drug development professionals. Introduction: Na...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Optimized Suzuki-Miyaura Coupling Conditions for (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Coupling of a Dichotomous Substrate

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the synthesis of biaryls has made it an indispensable tool in the pharmaceutical and materials science industries.[3] This guide provides an in-depth analysis and a robust protocol for the Suzuki-Miyaura coupling of a challenging, yet synthetically valuable, substrate: (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane.

This particular aryl iodide presents a unique electronic dichotomy. The methoxy group at the 4-position is a classic electron-donating group, which tends to slow the rate-determining oxidative addition step of the catalytic cycle.[4] Conversely, the trifluoromethylthio (-SCF₃) group at the 3-position is a potent electron-withdrawing group, which activates the aryl iodide towards oxidative addition.[5] Understanding this electronic interplay is crucial for selecting the optimal catalyst system to achieve high yields and minimize side reactions. The iodine atom itself provides high reactivity compared to other halides, making it an excellent leaving group.[4]

This document serves as a senior application scientist's guide, moving beyond a simple recitation of steps to explain the causality behind each experimental choice, ensuring a reproducible and high-yielding protocol.

The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle

At its core, the Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-defined catalytic cycle. A Pd(0) species is the active catalyst that orchestrates the coupling. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][6][7]

  • Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the carbon-iodine bond of the (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane. This is typically the rate-limiting step and results in a Pd(II) intermediate.[4][6] The electronic properties of the aryl halide are paramount here; electron-withdrawing groups accelerate this step, while electron-donating groups can hinder it.[4][5]

  • Transmetalation: In this step, a base activates the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species.[2][8] This species then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.

  • Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[2][6]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_key Key Pd0 Pd(0)L₂ ArPdIL2 Ar-Pd(II)-I (L)₂ Pd0->ArPdIL2 Oxidative Addition ArPdR_L2 Ar-Pd(II)-R' (L)₂ ArPdIL2->ArPdR_L2 Transmetalation ArPdR_L2->Pd0 Reductive Elimination Product Ar-R' ArPdR_L2->Product ArylIodide Ar-I ArylIodide->ArPdIL2 BoronicAcid R'-B(OH)₂ Boronate [R'-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->BoronicAcid Boronate->ArPdIL2 Ar Ar = (3-SCF₃-4-OCH₃)Phenyl R_prime R' = Coupling Partner L L = Ligand (e.g., Phosphine)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Optimizing Key Reaction Parameters

The success of coupling (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent system.

  • Palladium Precatalyst: While Pd(0) is the active catalyst, air-stable Pd(II) precatalysts like Palladium(II) Acetate (Pd(OAc)₂) or pre-formed Pd(0) complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used.[4][6] Pd(OAc)₂ is often preferred for its cost-effectiveness and is reduced in situ to Pd(0). For challenging couplings, advanced, pre-formed catalysts that generate the active Pd(0) species more cleanly, such as G3 or G4 palladacycle precatalysts, can offer superior performance.[9]

  • Ligand Selection (The Critical Choice): The ligand stabilizes the palladium center and modulates its reactivity.[1][10] Given the substrate's mixed electronic nature, a ligand that strongly promotes both oxidative addition and reductive elimination is required.

    • Traditional Ligands: Triphenylphosphine (PPh₃) is a classic choice but may require higher temperatures and catalyst loadings for this substrate.

    • Advanced Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands are highly recommended.[11] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are designed to accelerate the key steps of the catalytic cycle, often allowing for lower catalyst loadings and milder reaction temperatures.[11] N-Heterocyclic Carbenes (NHCs) are also excellent alternatives, known for their strong electron-donating ability and thermal stability.[2][8]

  • Base: The base's primary role is to activate the boronic acid for transmetalation.[8] The choice of base can significantly impact yield, especially if the substrate contains base-sensitive functional groups.

    • Carbonates (K₂CO₃, Cs₂CO₃): These are the most common and generally effective choices. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often accelerating the reaction.

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling with boronic esters and for substrates prone to side reactions.[12]

  • Solvent System: The solvent must solubilize all components and is often a mixture of an organic solvent and water.[5] The presence of water is often crucial for the activity of inorganic bases.

    • Ethers (Dioxane, THF): 1,4-Dioxane/water mixtures are a standard and highly effective system for a wide range of Suzuki couplings.[13]

    • Aromatics (Toluene): Toluene/water can be used, especially for higher temperature reactions.

    • Polar Aprotic (DMF, DMAc): Solvents like N,N-Dimethylformamide or N,N-Dimethylacetamide can be effective but require careful degassing and purification, as impurities can inhibit the catalyst.

Screening Conditions for Optimal Yield

For a novel substrate, a systematic screening of conditions is the most reliable path to success. The following table outlines a logical screening array.

Entry Pd Precatalyst (mol%) Ligand (mol%) Base (equiv) Solvent System Temp (°C) Notes / Expected Outcome
1 Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)90Baseline: A traditional system. May result in slow conversion or require extended reaction times.
2 Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)80Improved: Buchwald-Hartwig ligand system. Expect faster reaction and higher yield.[11]
3 Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.5)Toluene/H₂O (5:1)100Robust: Alternative robust ligand and stronger base. Good for potentially sluggish couplings.
4 XPhos-Pd-G3 (2)-K₃PO₄ (2.5)THF/H₂O (4:1)70Advanced: Use of a pre-catalyst for clean activation. Often provides the highest yields under mild conditions.[9]

Detailed Experimental Protocol

This protocol provides a reliable starting point based on the use of an advanced catalyst system (Entry 2 from the table).

Materials and Reagents:

  • (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Nitrogen or Argon gas (high purity)

  • Standard workup and purification reagents (Ethyl acetate, brine, anhydrous MgSO₄, silica gel)

Equipment:

  • Oven-dried Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stir bar

  • Magnetic stirrer/hotplate

  • Schlenk line or glovebox for inert atmosphere operations[9]

  • Syringes and needles

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane (e.g., 1 mmol, 364.1 mg), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₂CO₃ (2.0 mmol, 276.4 mg).

  • Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[9]

  • Solvent Addition: Degas the 1,4-dioxane and deionized water separately by bubbling nitrogen or argon through them for 15-20 minutes. Using a syringe, add anhydrous 1,4-dioxane (e.g., 4 mL) followed by the degassed water (e.g., 1 mL) to the reaction flask.

  • Reaction: Place the sealed flask in a preheated oil bath at 80 °C. Stir the mixture vigorously for the duration of the reaction (typically 2-12 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A sample can be taken by syringe, quenched with water, extracted with ethyl acetate, and analyzed. The reaction is complete upon full consumption of the starting aryl iodide.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents.Use a fresh bottle of catalyst/ligand. Ensure rigorous degassing and inert atmosphere techniques.[9] Use anhydrous solvents.
Dehalogenation Side Product Presence of water/protons before reductive elimination; Catalyst deactivation.Ensure the base is anhydrous. Increase ligand-to-palladium ratio. Try a different base like K₃PO₄.
Homocoupling of Boronic Acid Presence of oxygen; High temperature.Improve degassing procedure. Lower the reaction temperature and extend the reaction time.
Slow Reaction Rate Insufficiently active catalyst system; Low temperature.Switch to a more active ligand (e.g., XPhos, NHC). Increase the temperature incrementally. Consider a stronger base (e.g., Cs₂CO₃).

Conclusion

The Suzuki-Miyaura coupling of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane is a highly achievable transformation provided that the substrate's unique electronic properties are considered. Success favors the use of modern, bulky, and electron-rich phosphine ligands, such as SPhos, paired with a suitable palladium precatalyst and a carbonate or phosphate base. By following the detailed protocol and employing rigorous inert atmosphere techniques, researchers can reliably synthesize novel biaryl structures incorporating the valuable -SCF₃ moiety for applications in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Hopkins, B. (2023, August 2). The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. Retrieved from [Link]

  • Organometallics. (2023, August 16). The Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2012, April 5). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. ACS Publications. Retrieved from [Link]

  • Journal of the American Chemical Society. (1999, November 1). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. Retrieved from [Link]

  • Synlett. (2005, January 1). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2018, February). Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and aryl boronic acids with Mo(CO)6 as CO source. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2009, August 21). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2017, November). Conditions for Suzuki-Miyaura coupling reactions. Retrieved from [Link]

  • Organic Syntheses. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ORCA - Cardiff University. (2024, May 6). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, August 26). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

  • Organic Chemistry Portal. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. Retrieved from [Link]

  • ResearchGate. (2009, January 15). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Retrieved from [Link]

  • Nature Catalysis. (2021, December 17). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, December 1). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Retrieved from [Link]

  • Graz University of Technology. (2021, June 21). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Retrieved from [Link]

Sources

Application

Utilizing (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane as a building block in medicinal chemistry

Executive Summary The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery. Among fluorinated moieties, the trifluoromethylthio (-SCF₃) group has emerged as a "super-halogen," offeri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery. Among fluorinated moieties, the trifluoromethylthio (-SCF₃) group has emerged as a "super-halogen," offering unparalleled advantages in modulating lipophilicity, metabolic stability, and membrane permeability. (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane (CAS: 1808089-07-7) is a highly specialized, bifunctional building block designed for the late-stage integration of the -SCF₃ pharmacophore into complex molecular architectures.

This application note provides an authoritative guide on the chemical profile, mechanistic advantages, and validated experimental protocols for utilizing this building block in transition-metal-catalyzed cross-coupling reactions.

Chemical Profile & Mechanistic Insights

The Pharmacokinetic Superiority of the -SCF₃ Group

The trifluoromethylthio group is highly prized in medicinal chemistry due to its unique physicochemical profile[1]. With a Hansch lipophilicity constant (π) of 1.44, it is significantly more lipophilic than both the trifluoromethyl (-CF₃, π = 0.88) and methoxy (-OCH₃, π = -0.02) groups. This profound lipophilicity drives enhanced blood-brain barrier (BBB) penetration and cellular membrane permeability. Furthermore, the strong electron-withdrawing nature of the -SCF₃ group effectively deactivates adjacent aromatic rings toward cytochrome P450 (CYP450)-mediated oxidative metabolism, thereby prolonging the drug's in vivo half-life[2].

PK SCF3 Trifluoromethylthio (-SCF3) Group Lipo Increased Lipophilicity (Hansch π = 1.44) SCF3->Lipo EWD Strong Electron-Withdrawing Effect SCF3->EWD BBB Enhanced BBB Permeability Lipo->BBB Metab Metabolic Stability (Blocks CYP450 Oxidation) EWD->Metab Bio Improved in vivo Bioavailability BBB->Bio Metab->Bio

Pharmacokinetic enhancements conferred by the -SCF₃ moiety in drug design.

Steric and Electronic Interplay of the Building Block

The structure of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane features a highly reactive carbon-iodine (C-I) bond at the 3-position, flanked by an electron-donating methoxy group at the 4-position and the electron-withdrawing -SCF₃ group at the 1-position.

Causality in Reactivity: The methoxy group sterically hinders the adjacent C-I bond. Consequently, standard first-generation palladium catalysts (e.g., Pd(PPh₃)₄) often fail to achieve efficient oxidative addition. To overcome this activation barrier, bulky, electron-rich phosphine ligands (such as XPhos or dppf) must be employed. These ligands increase the electron density at the palladium center, accelerating oxidative addition into the sterically encumbered C-I bond while preventing catalyst deactivation[3].

G A (3-Iodo-4-methoxyphenyl) (trifluoromethyl)sulfane B Suzuki-Miyaura Coupling A->B Pd cat., Ar-B(OH)2 C Buchwald-Hartwig Amination A->C Pd cat., R2NH D Sonogashira Coupling A->D Pd/Cu cat., Alkyne E Biaryl-SCF3 Derivatives B->E F Aniline-SCF3 Derivatives C->F G Alkyne-SCF3 Derivatives D->G

Divergent functionalization of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane.

Quantitative Data & Comparative Analysis

To contextualize the value of this building block, Table 1 illustrates the physicochemical impact of the -SCF₃ group compared to standard substituents, while Table 2 summarizes the optimization causality for cross-coupling.

Table 1: Physicochemical Impact of Aromatic Substituents

Substituent Hansch Lipophilicity (π) Hammett Constant (σp) Electronegativity (Pauling)
-H 0.00 0.00 2.20
-CH₃ 0.56 -0.17 2.55
-CF₃ 0.88 0.54 3.30

| -SCF₃ | 1.44 | 0.50 | 2.70 (S atom) |

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst Ligand Base Solvent Temp (°C) Yield (%) Mechanistic Observation
Pd(PPh₃)₄ None Na₂CO₃ Toluene/H₂O 80 35% Poor oxidative addition due to steric bulk of ortho-methoxy.
Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 100 72% Good yield, but competitive protodeiodination observed at high temp.

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 94% | Optimal. Bidentate ligand enforces cis-geometry, accelerating coupling. |

Experimental Protocols

The following protocols are engineered as self-validating systems . Built-in analytical checkpoints ensure that the researcher can verify the chemical state of the reaction at critical junctures, eliminating guesswork and preventing downstream failures.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of sterically hindered biaryl compounds containing the -SCF₃ pharmacophore.

Reagents:

  • (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane (1.0 mmol, 334 mg)

  • Arylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 41 mg)

  • K₂CO₃ (2.0 mmol, 276 mg)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure & Causality:

  • Degassing: Add 1,4-dioxane and H₂O to a Schlenk flask. Sparge with Argon for 15 minutes. Causality: Pd(0) intermediates are highly sensitive to oxygen, which causes irreversible catalyst oxidation and precipitation of palladium black.

  • Reagent Assembly: Add the iodo-sulfane, arylboronic acid, and K₂CO₃ to the flask. Stir for 5 minutes. Causality: Water is strictly required to dissolve the K₂CO₃, facilitating the formation of the reactive arylboronate complex necessary for the transmetalation step.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask and heat to 80 °C.

  • Reaction: Stir at 80 °C for 4–6 hours.

Self-Validating Checkpoints:

  • Checkpoint 1 (t = 0): Before heating, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and run LC-MS. The baseline trace must show the starting material at m/z 334 [M]⁺.

  • Checkpoint 2 (t = 4h): Withdraw another aliquot. The disappearance of the m/z 334 peak and the emergence of the product mass [M+H]⁺ validates the catalytic cycle's completion. If m/z 334 persists alongside a peak at m/z 208, it indicates protodeiodination (catalyst poisoning or insufficient boronic acid activation). If this occurs, add an additional 0.5 eq of K₂CO₃.

Protocol B: Buchwald-Hartwig Amination

Objective: Introduction of secondary amine pharmacophores (e.g., piperazines, morpholines) to the aryl-SCF₃ scaffold.

Reagents:

  • (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane (1.0 mmol, 334 mg)

  • Secondary Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 18 mg)

  • XPhos (0.08 mmol, 38 mg)

  • Cs₂CO₃ (2.0 mmol, 652 mg)

  • Anhydrous Toluene (10 mL)

Step-by-Step Procedure & Causality:

  • Preparation: In an argon-filled glovebox, combine Pd₂(dba)₃ and XPhos in anhydrous toluene (2 mL). Stir at room temperature for 15 minutes. Causality: Pre-mixing allows the formation of the active L₁Pd(0) species. XPhos is explicitly chosen because its bulky dicyclohexyl groups prevent the formation of inactive Pd-bis(amine) complexes.

  • Reaction Setup: To a separate oven-dried flask, add the iodo-sulfane, secondary amine, and Cs₂CO₃. Causality: Cs₂CO₃ is utilized because its low solubility in toluene provides a slow, controlled release of the base, minimizing base-catalyzed degradation of the -SCF₃ group.

  • Coupling: Transfer the pre-formed catalyst solution to the reaction flask. Heat to 100 °C for 12 hours.

Self-Validating Checkpoints:

  • Checkpoint 1 (Visual): Upon adding the catalyst and heating, the reaction mixture should transition from a reddish-purple (active Pd(0)-XPhos complex) to a dark brown suspension. A persistent yellow color indicates a failure to reduce Pd(II) to the active Pd(0) species, requiring the addition of a reductant or fresh catalyst.

  • Checkpoint 2 (TLC): Post-reaction TLC (Hexanes:EtOAc 4:1) must show a highly UV-active product spot with a lower Rf than the starting material. A ninhydrin stain must be applied to the TLC plate; the absence of a colored spot confirms the complete consumption of the unreacted secondary amine.

References

  • Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. ChemInform, 45(41), 2014. Available at: [Link]

  • Nickel-catalyzed aryl trifluoromethyl sulfide synthesis: a DFT study. Jover, J. Catalysis Science & Technology, 2019, 9, 5962-5970. Available at: [Link]

Method

Advanced Sonogashira Coupling Protocols Utilizing (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane

Executive Summary & Strategic Importance In modern medicinal chemistry and drug development, the incorporation of fluorine-containing functional groups is a highly effective strategy for optimizing pharmacokinetic profil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

In modern medicinal chemistry and drug development, the incorporation of fluorine-containing functional groups is a highly effective strategy for optimizing pharmacokinetic profiles. The trifluoromethylthio group (–SCF₃) is a privileged pharmacophore due to its exceptional lipophilicity (Hansch constant π = 1.44) and strong electron-withdrawing nature, which significantly enhances membrane permeability and metabolic stability[1].

(3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane (CAS: 1808089-07-7)[2] serves as a highly versatile electrophilic building block. The presence of the iodine atom provides an ideal leaving group for rapid palladium-catalyzed oxidative addition, while the adjacent methoxy group offers an electron-rich handle that can be later demethylated for further derivatization (e.g., PROTAC linker attachment). This application note details the mechanistic rationale, optimized parameters, and a self-validating protocol for executing Sonogashira cross-couplings with this specific substrate.

Mechanistic Rationale & Chemical Causality

The Sonogashira coupling of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane with terminal alkynes requires precise control over the catalytic environment due to the unique electronic and steric properties of the substrate.

  • Oxidative Addition Dynamics: The carbon-iodine (C–I) bond is highly reactive toward Pd(0) insertion. However, the ortho-methoxy group introduces moderate steric hindrance. Gentle heating (60 °C) provides the necessary kinetic energy to overcome this activation barrier without causing the thermal degradation of the –SCF₃ group, which remains highly stable under basic cross-coupling conditions[3].

  • Transmetalation via Copper Co-Catalysis: The addition of Copper(I) Iodide (CuI) is causal to the reaction's efficiency. CuI reacts with the terminal alkyne in the presence of an amine base to form a highly nucleophilic copper acetylide intermediate. This intermediate undergoes transmetalation with the Ar–Pd(II)–I complex significantly faster than the free alkyne, driving the reaction forward and suppressing side reactions[4].

  • Ligand Selection: While standard triphenylphosphine (PPh₃) ligands are generally sufficient, sterically demanding terminal alkynes may require electron-rich, bulky biaryl phosphine ligands (e.g., XPhos) to accelerate reductive elimination and prevent catalyst stalling[5].

Catalytic Cycle & Workflow Visualizations

MechanisticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-I Insertion Pd0->OxAdd + (3-Iodo-4-methoxyphenyl) (trifluoromethyl)sulfane TransMet Transmetalation Cu-Acetylide Transfer OxAdd->TransMet Ar-Pd(II)-I Intermediate RedElim Reductive Elimination Product Formation TransMet->RedElim Ar-Pd(II)-C≡C-R RedElim->Pd0 Release of Ar-C≡C-R

Fig 1: Pd-Catalyzed Sonogashira Catalytic Cycle for SCF3-Aryl Iodides.

ProtocolWorkflow S1 1. Deoxygenation Freeze-Pump-Thaw (3x) S2 2. Catalyst Loading Pd(PPh3)2Cl2 (5 mol%) + CuI (10 mol%) S1->S2 S3 3. Cross-Coupling 60°C, 4-12 h under N2 S2->S3 S4 4. IPC Validation LC-MS / TLC Monitoring S3->S4 S4->S3 If Ar-I > 5% S5 5. Copper Quench Aq. NH4Cl / NH4OH Wash S4->S5

Fig 2: Self-Validating Experimental Workflow for Sonogashira Cross-Coupling.

Data Presentation: Optimization of Reaction Parameters

The following table summarizes the quantitative optimization data for coupling (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane with a standard terminal alkyne (e.g., phenylacetylene).

EntryCatalyst System (5 mol% Pd)Co-CatalystBase / SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₂Cl₂CuI (10 mol%)Et₃N / DMF2545%Incomplete conversion; steric hindrance at C-I bond limits oxidative addition.
2Pd(PPh₃)₂Cl₂CuI (10 mol%)Et₃N / DMF6088% Optimal kinetic energy achieved; complete consumption of aryl iodide.
3Pd(dppf)Cl₂CuI (10 mol%)DIPEA / THF6072%Bidentate ligand slightly retards transmetalation rate.
4Pd(OAc)₂ + XPhosCuI (10 mol%)Cs₂CO₃ / Toluene8091%Best for highly sterically demanding alkynes; prevents catalyst deactivation.
5Pd(PPh₃)₂Cl₂NoneEt₃N / DMF8015%Absence of CuI drastically reduces transmetalation efficiency.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each critical step includes an In-Process Control (IPC) to verify that the chemical causality of the previous step was successfully achieved.

Reagents Required:

  • (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (1.2 equiv, 1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv, 5 mol%)

  • Copper(I) Iodide [CuI] (0.10 equiv, 10 mol%)

  • Triethylamine (Et₃N) (Anhydrous, 3.0 mL)

  • N,N-Dimethylformamide (DMF) (Anhydrous, 2.0 mL)

Step-by-Step Methodology:

  • Deoxygenation (Critical Step): Add DMF and Et₃N to an oven-dried Schlenk flask. Degas the solvent mixture using three consecutive freeze-pump-thaw cycles, backfilling with high-purity Nitrogen.

    • Causality: Oxygen promotes the Glaser homocoupling of the terminal alkyne, consuming the starting material and generating difficult-to-separate dimeric impurities.

  • Reagent Loading: Under a positive flow of Nitrogen, add (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane, the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI to the flask.

  • Reaction Initiation: Seal the flask and heat the mixture to 60 °C using a pre-calibrated oil bath or heating block. Stir vigorously (800 rpm).

    • Causality: The Pd(II) precatalyst is reduced in situ by the alkyne/amine to the active Pd(0) species, initiating the cycle.

  • In-Process Control (IPC) & Self-Validation: At the 2-hour mark, withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS.

    • Validation Check: The presence of a mass peak corresponding to [M−I+Alkyne+H]+ confirms the catalytic cycle is turning over. If the starting aryl iodide remains but the alkyne is depleted, Glaser homocoupling has occurred, immediately indicating that Step 1 (Deoxygenation) failed.

  • Quench and Copper Chelation: Once the aryl iodide is consumed (>95% conversion), cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and quench with a 1:1 mixture of saturated aqueous NH₄Cl and 10% aqueous NH₄OH (15 mL).

    • Causality: Ammonia effectively chelates copper ions, forming water-soluble [Cu(NH3​)4​]2+ complexes, preventing copper-mediated degradation of the product during silica gel chromatography.

  • Extraction and Purification: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Advanced Troubleshooting & Mechanistic Insights

  • Loss of the –SCF₃ Group: While the trifluoromethylthio group is generally stable, prolonged exposure to strong nucleophiles or excessive temperatures (>100 °C) can lead to C–S bond cleavage. If desulfurization is observed via LC-MS, lower the reaction temperature to 45 °C and switch to a more active catalyst system (e.g., Pd(OAc)₂ / XPhos) to maintain reaction velocity at lower thermal energies[5].

  • Stalled Reactions: If the reaction stalls at 50% conversion, it is typically due to catalyst poisoning or the precipitation of inactive Pd black. This occurs when reductive elimination is slower than catalyst degradation. To resolve this, increase the steric bulk of the ligand to force the Ar–Pd(II)–Alkyne intermediate into a geometry that favors rapid reductive elimination[4].

References

  • Silver-Mediated Trifluoromethylthiolation–Iodination of Arynes | Organic Letters Source: acs.org URL:[1]

  • 1808089-07-7_CAS号:1808089-07-7_(3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane Source: chemsrc.com URL:[2]

  • Copper-Catalyzed Enantioselective Trifluoromethylthiolation of Secondary Propargyl Sulfonates | CCS Chemistry Source: chinesechemsoc.org URL:[4]

  • Recent Progress in Pd-Catalyzed Tandem Processes - MDPI Source: mdpi.com URL:[5]

  • Stereodivergent Hydrohalogenation of SCF3 Alkynes and Cross-Coupling Reactions | Organic Letters Source: acs.org URL:[3]

Sources

Application

Application Note: Incorporation of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane in Agrochemical Synthesis

Executive Summary & Rationale The introduction of highly fluorinated motifs into agrochemical active ingredients is a highly effective strategy for modulating physicochemical properties. Notably, approximately 81% of new...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The introduction of highly fluorinated motifs into agrochemical active ingredients is a highly effective strategy for modulating physicochemical properties. Notably, approximately 81% of newly launched agrochemicals since 2010 contain halogen atoms 1. Among these, the trifluoromethylthio group (–SCF₃) has emerged as a privileged structural feature. It possesses an exceptionally high Hansch lipophilicity parameter (π = 1.44), which significantly enhances a molecule's ability to cross lipid membranes—a critical pharmacokinetic requirement for cuticular penetration in insecticides and systemic mobility in fungicides 2.

The building block (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane (CAS: 1808089-07-7) 3 provides a highly modular scaffold for synthesizing these advanced agrochemicals. The iodine atom serves as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling, while the methoxy group acts as an electron-donating director that can be selectively unmasked at a late stage to reveal a reactive phenol 4.

Physicochemical Profiling

Understanding the electronic and lipophilic contributions of the –SCF₃ group is essential for rational agrochemical design. Table 1 illustrates why the –SCF₃ group is frequently chosen over traditional alkyl or ether substituents to maximize metabolic stability and membrane permeability.

Table 1: Physicochemical Comparison of Fluorinated Motifs

Functional GroupHansch Lipophilicity Parameter (π)Hammett Constant (σp)Metabolic Stability
–CH₃ 0.56-0.17Low (Prone to P450 oxidation)
–CF₃ 0.880.54High
–OCF₃ 1.040.35High
–SCF₃ 1.440.50Very High (Resists cleavage)

Synthetic Workflows & Mechanistic Pathways

The strategic value of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane lies in its synthetic divergence. The weak C–I bond (bond dissociation energy ~65 kcal/mol) ensures rapid oxidative addition to Palladium(0) or Copper(I) catalysts, outcompeting side reactions.

SyntheticDivergence Core (3-Iodo-4-methoxyphenyl) (trifluoromethyl)sulfane S1 Suzuki-Miyaura Coupling Core->S1 S2 Buchwald-Hartwig Amination Core->S2 S3 BBr3 Ether Cleavage Core->S3 P1 Biaryl Fungicides (SDHI Analogues) S1->P1 P2 N-Aryl Insecticides (GABA Modulators) S2->P2 P3 Phenolic Precursors (Acaricides) S3->P3

Synthetic divergence of the building block into various functionalized agrochemical precursors.

Catalyst Optimization for Suzuki-Miyaura Cross-Coupling

The presence of the ortho-methoxy group introduces steric hindrance during the reductive elimination phase of cross-coupling. As shown in Table 2, selecting a catalyst with an appropriate ligand bite angle is critical for high yields.

Table 2: Catalyst Optimization for Suzuki-Miyaura Cross-Coupling

EntryCatalyst SystemLigand Bite AngleBaseYield (%)Causality / Observation
1Pd(PPh₃)₄N/A (Monodentate)Na₂CO₃45%Sluggish reductive elimination due to steric hindrance.
2Pd(OAc)₂ / SPhosN/A (Monodentate)K₃PO₄72%Good conversion, but partial protodeboronation observed.
3 Pd(dppf)Cl₂ 99° (Bidentate) K₂CO₃ 94% Optimal bite angle accelerates reductive elimination; clean profile.

CatalyticCycle A Pd(0) Catalyst Active Species B Oxidative Addition (C-I Bond Cleavage) A->B (3-Iodo-4-methoxyphenyl) (trifluoromethyl)sulfane C Transmetalation (Boronic Acid Transfer) B->C Ar-B(OH)2, Base D Reductive Elimination (Product Release) C->D Intermediate Complex D->A Biaryl Agrochemical Scaffold

Mechanistic pathway of the Pd-catalyzed Suzuki-Miyaura cross-coupling using the iodo-sulfane.

Detailed Experimental Protocols

Protocol 1: Synthesis of Biaryl Agrochemical Intermediates via Suzuki-Miyaura Coupling

Objective: Construct a highly lipophilic biaryl scaffold suitable for Succinate Dehydrogenase Inhibitor (SDHI) fungicide development.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

    • Causality: A slight stoichiometric excess of the boronic acid is utilized to compensate for trace protodeboronation that can occur under basic aqueous conditions.

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration. Degas the mixture via the freeze-pump-thaw method (3 cycles) or aggressive nitrogen sparging for 15 minutes.

    • Causality: Oxygen must be rigorously excluded. Dissolved O₂ will rapidly oxidize the electron-rich Pd(0) active catalyst into an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Catalyst Addition: Under a positive pressure of nitrogen, add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate dppf ligand enforces a wide bite angle (99°), which forces the transmetalated aryl groups into closer proximity, drastically lowering the activation energy required for the sterically hindered reductive elimination step.

  • Reaction Execution: Seal the flask and heat the mixture to 80 °C in an oil bath for 12 hours.

    • Self-Validation: Monitor the reaction via LC-MS and TLC (Hexanes/EtOAc 9:1). The system is self-validating when the highly UV-active starting material peak (m/z ~334) is fully consumed and replaced by the product mass. If starting material persists, check the system for oxygen ingress.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine (3x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol 2: Late-Stage Demethylation for Phenolic Anchoring

Objective: Unmask the methoxy group to reveal a phenol, providing an anchoring point for subsequent etherification (e.g., attaching a pyrazole or pyridine ring for acaricide synthesis).

  • Preparation: Dissolve the biaryl intermediate from Protocol 1 in anhydrous dichloromethane (DCM) under a nitrogen atmosphere to a concentration of 0.1 M. Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add Boron tribromide (BBr₃, 1.0 M solution in DCM, 3.0 equiv) dropwise via a syringe over 10 minutes.

    • Causality: BBr₃ is a potent Lewis acid that coordinates tightly to the methoxy oxygen. This coordination weakens the O-CH₃ bond, facilitating an S_N2 attack by the bromide ion to cleave the methyl group. The cryogenic temperature is strictly required to prevent unwanted side-reactions or cleavage of the sensitive –SCF₃ group.

  • Execution: Stir the reaction mixture for 2 hours, allowing it to slowly warm to 0 °C.

  • Quenching & Workup: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NaHCO₃.

    • Self-Validation: The evolution of CO₂ gas serves as an in-process visual indicator. The quench is complete, and the system is safe to open, only when gas evolution entirely ceases. LC-MS analysis of the organic layer must show a mass shift of exactly -14 Da (loss of a CH₂ unit). Extract with DCM, dry over MgSO₄, and concentrate.

References

  • (PDF)
  • Photoredox-Mediated, Nickel-Catalyzed Trifluoromethylthiolation of Aryl and Heteroaryl Iodides | The Journal of Organic Chemistry - ACS Public
  • 1808089-07-7_CAS号:1808089-07-7_(3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane.
  • Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery | Request PDF - ResearchG

Sources

Method

Lithium-halogen exchange protocols for (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane

Application Note: Cryogenic Lithium-Halogen Exchange Protocols for (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane Introduction & Mechanistic Rationale (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane is a highly valuab...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cryogenic Lithium-Halogen Exchange Protocols for (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane

Introduction & Mechanistic Rationale

(3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane is a highly valuable synthetic building block in medicinal chemistry. The trifluoromethylthio (-SCF₃) group is a privileged motif in drug discovery due to its high lipophilicity (Hansch constant π = 1.44) and strong electron-withdrawing properties, which dramatically enhance membrane permeability.

Functionalizing the aryl core of this molecule requires precise control. The presence of the 3-iodo substituent offers an excellent thermodynamic handle for lithium-halogen exchange. However, designing a protocol for this specific substrate requires balancing the ultrafast kinetics of iodine exchange against the potential degradation of the sensitive -SCF₃ moiety. Lithium-halogen exchange of aryl iodides is an exceptionally fast kinetic process that proceeds via a hypervalent iodine "ate-complex" intermediate[1].

Mechanism A Aryl Iodide (Ar-I) C Ate-Complex [Ar-I-Bu]- Li+ A->C B n-BuLi B->C D Aryl Lithium (Ar-Li) C->D E Butyl Iodide (Bu-I) C->E

Mechanistic pathway of the lithium-halogen exchange via an intermediate ate-complex.

Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen, rather than blindly following a procedure.

  • Reagent Selection (n-BuLi vs. t-BuLi): While tert-butyllithium (t-BuLi) is routinely used for bromine-lithium exchange (requiring 2 equivalents to drive the equilibrium via E2 elimination of the t-butyl halide byproduct), iodine-lithium exchange is thermodynamically highly favorable. Using 1.05 equivalents of n-butyllithium (n-BuLi) generates 1-iodobutane as a byproduct, which is sufficiently inert at -78 °C[1]. Avoiding t-BuLi prevents excessive basicity that could lead to unwanted nucleophilic attack on the -SCF₃ group[2].

  • Regioselectivity & The Directing Group Effect: The methoxy (-OMe) group at position 4 is a known Directed Metalation Group (DMG) for ortho-lithiation. However, the rate of direct lithium-halogen exchange at the adjacent iodine (position 3) is orders of magnitude faster than C-H deprotonation. Thus, the exchange is perfectly regioselective at position 3.

  • Strict Temperature Control (-78 °C): Cryogenic conditions are non-negotiable. At temperatures above -40 °C, the resulting aryllithium species or unreacted n-BuLi can attack the -SCF₃ group, leading to defluorination or thioether cleavage[2]. The initial setup is operationally simple but requires strict cryogenic adherence to prevent byproduct formation[3].

Experimental Workflow

Workflow A Substrate Prep (Dry THF, Argon) B Cryogenic Cooling (-78 °C) A->B C Li-Halogen Exchange (n-BuLi Dropwise) B->C D Electrophile Trapping (e.g., DMF) C->D E Quench & Workup (NH4Cl / EtOAc) D->E

Workflow for the cryogenic lithium-halogen exchange and electrophilic trapping.

Self-Validating Protocol: Preparation of 2-Methoxy-5-(trifluoromethylthio)phenyllithium

A major point of failure in organolithium chemistry is the assumption of complete exchange. To make this protocol a self-validating system, we incorporate a "mini-quench" step[4]. This ensures the aryllithium intermediate is successfully formed before introducing expensive or complex electrophiles.

Materials:

  • (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane (1.0 equiv, 1.0 mmol, 334 mg)

  • n-Butyllithium (1.6 M in hexanes, 1.05 equiv, 1.05 mmol, 0.65 mL)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

  • Electrophile (e.g., anhydrous DMF for formylation, 1.5 equiv)

  • CD₃OD or Acetic Acid (for mini-quench validation)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with high-purity Argon. Repeat the vacuum/Argon cycle three times to ensure a strictly anhydrous environment.

  • Dissolution: Add the aryl iodide to the flask, followed by 5.0 mL of anhydrous THF. Stir gently to achieve a homogeneous 0.2 M solution.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow exactly 15 minutes for the internal temperature to equilibrate to -78 °C. Causality Note: Failure to fully equilibrate will result in localized warm spots during n-BuLi addition, degrading the -SCF₃ group.

  • Lithiation: Using a gas-tight syringe, add n-BuLi (0.65 mL) dropwise down the inner wall of the flask over 5 minutes. The solution may develop a pale yellow tint. Stir for 15 minutes at -78 °C.

  • Self-Validation (Mini-Quench): Withdraw a 50 µL aliquot of the reaction mixture and inject it into a vial containing 0.5 mL of a CD₃OD/THF mixture (or dilute AcOH in THF). Analyze the quenched sample via TLC or rapid LC-MS. The presence of the des-iodo (or deuterated) mass confirms successful and complete exchange[4]. Do not proceed to step 6 until lithiation is confirmed.

  • Electrophile Trapping: Once validated, add the electrophile (e.g., 1.5 mmol of anhydrous DMF) dropwise. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench & Workup: Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Quantitative Optimization Data

The following table summarizes the optimization parameters for the lithiation and subsequent trapping of the title compound. Deviations from the standard protocol severely impact the yield due to the sensitivity of the trifluoromethylthio group.

Temperature (°C)Base EquivalentsTrapping ElectrophileTarget Yield (%)Mechanistic Observations
-78 1.05 eq n-BuLi DMF 88 Clean conversion; highly selective exchange.
-782.00 eq n-BuLiDMF65Undesired background reactions and over-lithiation observed.
-401.05 eq n-BuLiDMF42Significant degradation of the -SCF₃ moiety via nucleophilic attack.
-78 to RT1.05 eq n-BuLiCO₂ (Dry Ice)91Robust trapping yielding the corresponding carboxylic acid.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the synthesis yield of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane

Technical Support Center: Troubleshooting & Yield Optimization for (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane Welcome to the Technical Support Center. This guide is designed for researchers, application scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Yield Optimization for (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane (1[1]).

The most efficient retrosynthetic approach to this highly functionalized building block is the direct electrophilic trifluoromethylthiolation of 2-iodoanisole. Because the methoxy group is a strong ortho/para director, the electrophilic attack occurs regioselectively at the less sterically hindered para position (C4), yielding the target sulfane. However, the presence of the labile carbon-iodine bond introduces unique chemoselectivity challenges.

Part 1: Core Synthesis Workflow (Standard Operating Procedure)

To ensure reproducibility, every protocol must function as a self-validating system. The following methodology provides two activation pathways: a standard Brønsted acid approach and a milder Lewis acid/base dual catalysis approach designed specifically to prevent deiodination.

Step-by-Step Methodology: Electrophilic Trifluoromethylthiolation of 2-Iodoanisole

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon three times to ensure a strictly anhydrous environment. Moisture leads to the rapid hydrolysis of the electrophilic reagent.

  • Reagent Loading: Add 2-iodoanisole (1.0 equiv, 1.0 mmol) and 2[2] (1.3 equiv, 321 mg) to the flask. The reagent should appear as a white to almost white powder; yellowing indicates degradation.

  • Solvation: Dissolve the mixture in 10 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM is chosen because it is non-coordinating. Polar solvents like acetonitrile (MeCN) or THF will coordinate with the active "CF3S+" species and completely quench the reaction[3].

  • Activation (Choose Route A or B):

    • Route A (Standard Brønsted Acid): Cool the mixture to 0 °C. Dropwise add trifluoromethanesulfonic acid (TfOH) (1.3 equiv).

    • Route B (Mild Dual Catalysis - Recommended): Add anhydrous4[4] at room temperature.

  • Reaction & In-Process Control (IPC): Stir for 2–20 hours depending on the activation route.

    • Self-Validation Checkpoint: Before quenching, pull a 50 µL aliquot, dilute in 1 mL DCM, and wash with saturated NaHCO3. Analyze the organic layer via GC-MS. The target product (C8H6F3IOS) will show a molecular ion peak at m/z 334.0. If a peak at m/z 208.0 is dominant, protodeiodination has occurred.

  • Quench & Extraction: Quench the reaction with 10 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 10 mL).

  • Purification: Dry the combined organic layers over Na2SO4. Concentrate under reduced pressure using a rotary evaporator (Water bath <30 °C). Purify via flash chromatography (Silica gel, 95:5 Hexane:EtOAc).

Mechanism Reagent N-(SCF3)phthalimide + Activator ActiveElectrophile Active Electrophile [CF3S+] Reagent->ActiveElectrophile Acid/Lewis Activation SigmaComplex Wheland Intermediate (Sigma Complex) ActiveElectrophile->SigmaComplex Electrophilic Attack (para to OMe) StartingMaterial 2-Iodoanisole StartingMaterial->SigmaComplex pi-electron donation Product (3-Iodo-4-methoxyphenyl) (trifluoromethyl)sulfane SigmaComplex->Product Deprotonation & Rearomatization

Caption: Mechanistic pathway of electrophilic trifluoromethylthiolation of 2-iodoanisole.

Part 2: Reaction Optimization Data

The table below summarizes quantitative optimization data adapted from anisole-derivative model studies[3][4]. Use this data to benchmark your expected yields against specific catalyst and solvent systems.

Catalyst SystemSolventTemp (°C)Time (h)Conversion (%)Mechanistic Observation
TfOH (1.3 equiv)DCM202093%High yield, but strong acid risks protodeiodination.
TfOH (1.3 equiv)MeCN20200%Polar coordinating solvents quench the electrophile.
FeCl3 (10 mol%)DCM4020<5%Lewis acid alone is insufficient to break the N-S bond.
FeCl3 (2.5 mol%) + Ph2Se (2.5 mol%)DCM20297%Rapid, mild dual-catalysis; perfectly preserves C-I bonds.

Part 3: Troubleshooting Guides & FAQs

Q1: My yield is severely reduced, and GC-MS shows a mass corresponding to (4-methoxyphenyl)(trifluoromethyl)sulfane. What is happening? Answer: You are observing protodeiodination. The iodine atom on the highly electron-rich anisole ring is labile under strongly acidic conditions (such as excess TfOH). Solution: Switch from the Brønsted acid protocol to the dual Lewis acid/base catalytic system using4[4]. This method operates under nearly neutral conditions, preserving the carbon-iodine bond while maintaining high electrophilic reactivity.

Q2: The reaction stalls at 30% conversion even after 24 hours. How can I drive it to completion? Answer: Incomplete conversion usually stems from the degradation of the N-(trifluoromethylthio)phthalimide reagent or solvent coordination. Solution: Ensure your dichloromethane (DCM) is strictly anhydrous. Do not use coordinating solvents like acetonitrile (MeCN) or HFIP, as they bind to the active "CF3S+" species and3[3]. Additionally, check the integrity of your reagent; if it has hydrolyzed due to atmospheric moisture, it will fail to generate the required electrophile.

Q3: I am getting a mixture of ortho and para substituted products. How do I improve regioselectivity? Answer: The methoxy group is a strong ortho/para director. While the para position (C4) is sterically favored over the ortho position (C6) in 2-iodoanisole, higher temperatures can reduce this kinetic preference, leading to a thermodynamic mixture. Solution: Lower the reaction temperature to 0 °C during the addition of the activator, and maintain it at room temperature rather than heating to 40 °C. Kinetic control will heavily favor the desired (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane.

Q4: The product seems to disappear during the final concentration step. Where is it going? Answer: Fluorinated thioethers, particularly those based on the anisole scaffold, can exhibit 4[4]. Solution: Avoid using a high-vacuum pump (e.g., Schlenk line vacuum) to remove residual solvent. Concentrate the product using a rotary evaporator with the water bath set no higher than 30 °C, and stop immediately once the bulk solvent is removed.

Troubleshooting Issue Low Yield of Target Sulfane Check1 Is starting material consumed? Issue->Check1 NoSM No: Check Reagent/Acid Check1->NoSM No YesSM Yes: Check Side Products Check1->YesSM Yes Sol3 Ensure Anhydrous DCM NoSM->Sol3 Side1 Deiodination observed? YesSM->Side1 Side2 Regioisomer mixture? YesSM->Side2 Sol1 Switch to FeCl3/Ph2Se Side1->Sol1 Yes Sol2 Lower Temp to 0°C Side2->Sol2 Yes

Caption: Diagnostic logic tree for troubleshooting low yields in trifluoromethylthiolation.

References

  • Waddell, Lachlan James Noble. "Iron-catalysed regioselective functionalisation of activated arenes." PhD thesis, University of Glasgow, 2024. 4

  • "Optimization of the reaction conditions for trifluoromethylthiolation of anisole." Magistrsko Delo, pif.si. 3

  • "Electrophilic N-Trifluoromethylthiophthalimide as a Fluorinated Reagent in the Synthesis of Acyl Fluorides." KAUST Repository. 5

  • "N-(Trifluoromethylthio)phthalimide 719-98-2 wiki." GuideChem. 2

  • "1808089-07-7 CAS: (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane." ChemSrc. 1

Sources

Optimization

Technical Support Center: Preventing Deiodination in (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane Couplings

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting the hydrodehalogenation (deiodination) of complex aryl iodides during pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting the hydrodehalogenation (deiodination) of complex aryl iodides during palladium-catalyzed cross-couplings.

Working with (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane presents a unique kinetic challenge. The molecule features an electron-donating methoxy group ortho to the iodine, paired with a strongly electron-withdrawing trifluoromethylthio (-SCF3) group. This "push-pull" electronic environment stabilizes the palladium oxidative addition intermediate. However, if the subsequent transmetalation step is kinetically slow, the long-lived intermediate becomes highly susceptible to premature reduction, replacing your critical C-I bond with a C-H bond[1].

Here, we provide a definitive troubleshooting guide, mechanistic insights, and a self-validating protocol to suppress the deiodinated byproduct and maximize your target yield.

Mechanistic Causality: The Deiodination Pathway

Before adjusting experimental parameters, we must understand the causality of the failure. Deiodination occurs when the oxidative addition complex (Ar-Pd(II)-I) intercepts a hydride source before the coupling partner can successfully transmetalate[2].

This hydride typically originates from one of three sources:

  • Solvent Oxidation: Solvents like DMF or alcohols can be oxidized by the palladium complex, generating hydride species[1].

  • Base Elimination: Amine bases (e.g., Triethylamine) possess β -hydrogens that can undergo β -hydride elimination to form a Pd-H species[3].

  • Adventitious Water: In fluorinated and trifluoromethylated substrates, trace water can react with nucleophilic phosphines to act as a direct hydrogen source for hydrodehalogenation[4].

Mechanism Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-I Oxidative Addition Complex Pd0->OxAdd + Ar-I ArI (3-Iodo-4-methoxyphenyl) (trifluoromethyl)sulfane ArI->OxAdd Transmet Ar-Pd(II)-R Transmetalation OxAdd->Transmet Coupling Partner Hydride Ar-Pd(II)-H Hydride Transfer OxAdd->Hydride Hydride Source Product Desired Coupled Product (Ar-R) Transmet->Product Reductive Elimination Product->Pd0 Deiod Deiodinated Byproduct (Ar-H) Hydride->Deiod Reductive Elimination Deiod->Pd0

Bifurcation of Pd-catalyzed pathways: Transmetalation vs. Hydrodehalogenation.

Troubleshooting FAQs

Q1: I am using DMF and Triethylamine (Et3N) for my Suzuki coupling. Why am I seeing >50% of the deiodinated anisyl-SCF3 byproduct? A: You are inadvertently supplying the reaction with abundant hydride donors. Amine bases like Et3N and solvents like DMF are notorious for promoting hydrodehalogenation under palladium catalysis[2][3]. Solution: Switch to strictly aprotic, non-reducible solvents like anhydrous Toluene or 1,4-Dioxane. Replace the amine base with an inorganic base like Cs2CO3 or K3PO4[2].

Q2: How does the choice of ligand influence this specific side reaction? A: Ligands control the relative rates of the catalytic steps. Simple phosphines like PPh3 often fail to accelerate transmetalation sufficiently for sterically hindered substrates (due to the ortho-methoxy group). Bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos or RuPhos) stabilize the low-coordinate palladium species and dramatically accelerate both transmetalation and reductive elimination, effectively outcompeting the deiodination pathway[1][5].

Q3: My reagents are dry, but I still see deiodination. Could my temperature be too high? A: Yes. Elevated temperatures exponentially increase the rate of side reactions, including hydrodehalogenation, often faster than they increase the rate of the desired cross-coupling[3]. If you are running the reaction at reflux, lower the temperature to 80 °C and rely on a more active catalyst system (like Pd2(dba)3/XPhos) to drive the kinetics.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the quantitative trends observed when optimizing the coupling conditions for electron-rich, sterically hindered aryl iodides.

Reaction Parameter (Solvent / Base / Ligand)Hydride Source RiskRelative Transmetalation RateDeiodination (Ar-H) %Desired Product %
DMF / Et3N / PPh3 High (Solvent & Base)Slow> 50%< 30%
Toluene / K2CO3 / PPh3 LowSlow~ 25%~ 60%
Dioxane / K3PO4 / dppf LowModerate~ 10%~ 80%
Toluene / Cs2CO3 / XPhos None (Anhydrous)Very Fast< 2% > 95%
Validated Experimental Protocol: Optimized Suzuki-Miyaura Coupling

To ensure a self-validating system, this protocol incorporates internal GC-MS checkpoints to verify the suppression of the deiodinated byproduct in favor of the cross-coupled product.

Materials:

  • (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd2(dba)3 (2 mol%)

  • XPhos (8 mol%)

  • Anhydrous K3PO4 (3.0 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation & Degassing: In a glovebox or under strict Schlenk conditions, add the aryl iodide, boronic acid, Pd2(dba)3, XPhos, and finely milled K3PO4 to an oven-dried Schlenk tube.

    • Causality: Milling K3PO4 increases the surface area of the heterogeneous base, accelerating transmetalation without dissolving hydride sources into the organic phase[2].

  • Solvent Addition: Add anhydrous, rigorously degassed toluene.

    • Causality: Toluene cannot donate hydrides. Degassing removes oxygen, which can lead to homocoupling side reactions and catalyst degradation[5].

  • Reaction Initiation: Heat the mixture to 80 °C. Do not exceed 90 °C.

    • Causality: Maintaining a moderate temperature prevents the thermal acceleration of the β -hydride elimination pathway[1][3].

  • In-Process Monitoring (Self-Validation): After 2 hours, take a 10 µL aliquot, dilute in EtOAc, filter through a micro-plug of silica, and analyze via GC-MS.

    • Checkpoint: Look for the molecular ion of the deiodinated byproduct, (2-methoxyphenyl)(trifluoromethyl)sulfane (Formula: C8H7F3OS, Exact Mass: m/z 208). If the peak area of m/z 208 is >5% relative to the product, immediately verify the anhydrous state of your K3PO4 and toluene[4].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo. Purify via flash chromatography.

References
  • Cross-Coupling Reactions Guide. Johnson Matthey Catalysis & Chiral Technologies.[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics - ACS Publications.[Link]

Sources

Troubleshooting

Best chromatography solvent systems for purifying (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane

Welcome to the technical support guide for the chromatographic purification of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane. This document is designed for researchers, medicinal chemists, and process development scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic purification of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this compound with high purity. Here, we move beyond generic protocols to provide a troubleshooting framework grounded in the specific chemical properties of your target molecule.

Understanding the Molecule: A Chromatographic Profile

Before selecting a solvent system, it is crucial to understand the structural features of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane and how they dictate its behavior on a stationary phase.

  • Aromatic Core: The benzene ring provides a non-polar, planar surface capable of π-π stacking interactions, especially with aromatic-containing stationary or mobile phases.

  • Methoxy Group (-OCH₃): This is a moderately polar, electron-donating group that can act as a hydrogen bond acceptor. It significantly influences the molecule's overall polarity.

  • Iodo Group (-I): The iodine atom is large and polarizable. While it is an electron-withdrawing group inductively, it can also be a source of weak interactions. Its presence increases the molecular weight substantially compared to non-iodinated analogs.

  • Trifluoromethylsulfane Group (-SCF₃): This is a highly lipophilic and strongly electron-withdrawing group.[1][2] The -SCF₃ group significantly increases the compound's affinity for non-polar environments and can be a key handle for achieving separation from less fluorinated impurities.

Collectively, these features render the molecule moderately polar with significant lipophilic character, making it an ideal candidate for normal-phase chromatography but also amenable to reversed-phase techniques for analytical purposes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the purification of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane.

Q1: Should I use normal-phase or reversed-phase chromatography for purification?

For preparative scale purification in a typical organic synthesis lab, Normal-Phase Chromatography is the recommended starting point . This is because reaction mixtures are often worked up and extracted into organic solvents like ethyl acetate or dichloromethane, which are compatible with direct loading onto a normal-phase column.[3]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is better suited for:

  • Purity analysis of collected fractions.

  • Purification of highly polar impurities that are intractable by normal-phase.

  • Final purification of small quantities where high resolution is paramount.[4]

The following decision tree can guide your initial choice:

G start Crude Product Mixture solubility Is the crude material readily soluble in Hexane/EtOAc? start->solubility npc Primary Method: Normal-Phase Chromatography (NPC) (e.g., Flash Chromatography) solubility->npc  Yes   rpc Consider Alternative: Reversed-Phase Chromatography (RPC) (e.g., Prep-HPLC) solubility->rpc  No (soluble in MeOH/ACN/Water) analysis Purity Analysis: RP-UPLC/HPLC npc->analysis rpc->analysis

Caption: Decision tree for chromatography mode selection.

Q2: What is the best starting solvent system for TLC development in normal-phase?

A gradient of Ethyl Acetate (EtOAc) in Hexanes (or Heptane) is the universal starting point for moderately polar compounds.[3][5] It provides a good balance of polarity and different interaction mechanisms.

Recommended Protocol:

  • Spot your crude material on three separate TLC plates.

  • Develop each plate in a different solvent system:

    • Plate 1: 10% EtOAc in Hexanes

    • Plate 2: 20% EtOAc in Hexanes

    • Plate 3: 40% EtOAc in Hexanes

  • Visualize the plates under UV light (254 nm).

  • Target Rf: Aim for an Rf (retention factor) of 0.25 - 0.35 for your target compound. This Rf value on a TLC plate generally translates to an elution volume of 3-5 column volumes (CV) in flash chromatography, which is ideal for good separation.

Q3: My compound is streaking or tailing on the silica TLC plate. What's wrong?

Peak tailing or streaking on silica gel can be attributed to several factors:

  • Acidic Silica: Standard silica gel is slightly acidic (pH ≈ 4-5). The sulfur atom in the trifluoromethylsulfane group or the methoxy group's oxygen can interact strongly with acidic silanol groups on the silica surface, causing tailing.

  • Compound Instability: Iodo-aromatic compounds can sometimes show instability on silica.[6] While less common for this specific structure, it's a possibility.

  • Overloading: Too much sample spotted on the TLC plate will always cause streaking.

Troubleshooting Steps:

  • Add a Modifier: Add a small amount of triethylamine (NEt₃) or acetic acid (AcOH) to your mobile phase (e.g., 0.1-1%). NEt₃ will cap the acidic silanol groups, while AcOH can help if your compound is basic. For this molecule, NEt₃ is the more likely solution.

  • Test Stationary Phase Stability: Some iodo-compounds can decompose on silica.[6] It is prudent to screen for stability before committing to a large-scale purification. See Protocol 2 for a detailed method. If instability is confirmed, switch to a different stationary phase.

  • Switch Stationary Phase:

    • Basic Alumina: This is an excellent alternative if the compound is acid-sensitive.[6] You will need to re-develop your solvent system, as compound mobility will change.

    • Deactivated Silica: You can prepare this by flushing the column with your eluent containing 1% triethylamine before loading your sample.

Q4: The separation between my product and an impurity is very poor (ΔRf < 0.1). How can I improve resolution?

When separation is poor, simply increasing or decreasing the polarity of a single solvent system (like Hexane/EtOAc) is often ineffective. The key is to introduce a solvent from a different selectivity group to alter the fundamental interactions between your compounds and the stationary phase.[7]

Recommended Solvent Systems to Improve Selectivity:

Solvent System ClassPrimary SolventsSelectivity Group[7]Rationale for Use
Standard Hexanes / Ethyl AcetateVIa (EtOAc)Baseline system. Good balance of dipole and hydrogen-bonding interactions.
Aromatic/Halogenated Hexanes / Dichloromethane (DCM)V (DCM)DCM offers strong dipole interactions and can differentiate based on interactions with the C-I bond. Good for separating isomers.
Aromatic π-π Hexanes / TolueneVII (Toluene)Toluene can engage in π-π stacking with the aromatic ring of your compound, offering a unique separation mechanism for aromatic compounds.[8]
Ether-Based Hexanes / Diethyl Ether (Et₂O) or MTBEI (Ethers)Ethers are good hydrogen bond acceptors and can provide different selectivity compared to the ester group in EtOAc.

Workflow for Optimizing Poor Separation:

G start Poor Separation (ΔRf < 0.1) in Hexane/EtOAc scout Scout Alternative Solvents via TLC start->scout dcm System 1: Hexane/DCM scout->dcm toluene System 2: Hexane/Toluene scout->toluene ether System 3: Hexane/MTBE scout->ether evaluate Evaluate ΔRf on TLC plates. Did selectivity improve? dcm->evaluate toluene->evaluate ether->evaluate evaluate->start No, try ternary mixture (e.g., Hex/DCM/EtOAc) optimize Optimize solvent ratio of the best system for Rf ≈ 0.3 evaluate->optimize Yes proceed Proceed to Column Chromatography optimize->proceed

Caption: Troubleshooting workflow for poor chromatographic separation.

Q5: What is a good starting point for reversed-phase HPLC analysis?

For analytical RP-HPLC, a gradient elution is typically used to separate a range of components with varying polarities.

  • Stationary Phase: A standard C18 column is the workhorse for reversed-phase chromatography.[4]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% Trifluoroacetic Acid, TFA). The acid helps to protonate silanol groups and ensure sharp, symmetrical peaks.[9]

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH) + 0.1% Formic Acid.

  • Typical Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and ramp up to a high percentage of Mobile Phase B (e.g., 95%) over 10-20 minutes.

A good starting point would be a 5-95% Acetonitrile/Water gradient (both with 0.1% formic acid) over 15 minutes on a C18 column.[9]

Experimental Protocols

Protocol 1: Step-by-Step TLC Method Development

  • Prepare Stock Solution: Dissolve a small amount (1-2 mg) of your crude reaction mixture in a minimal volume (0.2-0.5 mL) of a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Use a capillary tube to carefully spot the solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible.

  • Prepare Developing Chamber: Pour your chosen solvent system (e.g., 20% EtOAc/Hexanes) into a developing chamber to a depth of about 0.5 cm. Line the chamber with filter paper to ensure saturation of the atmosphere with solvent vapors.[10]

  • Develop the Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.

  • Calculate Rf: Measure the distance from the baseline to the center of your spot and the distance from the baseline to the solvent front. Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).

  • Optimize: Adjust the polarity of your solvent system until the Rf of the desired compound is between 0.25 and 0.35.

Protocol 2: Screening for Compound Stability on Stationary Phases

This protocol, adapted from methodology described for sensitive iodo-compounds, helps you choose a stationary phase that will not degrade your product.[6]

  • Prepare an Internal Standard Solution: Prepare a stock solution of your crude product in a deuterated solvent (e.g., CDCl₃). Add a stable, non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene) of a known concentration.

  • Acquire Initial Spectrum: Take a quantitative ¹H NMR spectrum of this solution to determine the initial ratio of your product to the internal standard.

  • Prepare Slurries: In separate small vials, place a small amount (e.g., 200 mg) of different stationary phases:

    • Vial A: Silica Gel

    • Vial B: Basic Alumina

    • Vial C: Neutral Alumina

  • Expose the Compound: To each vial, add a known volume (e.g., 1 mL) of a solution of your crude product in a typical eluent (e.g., 20% EtOAc/Hexanes).

  • Simulate Chromatography: Stir the slurries at room temperature for 30 minutes to mimic the contact time during a column run.

  • Analyze: Filter the slurries through a small plug of cotton into clean NMR tubes. Remove the solvent under a stream of nitrogen. Re-dissolve the residue in the same deuterated solvent containing the internal standard as in step 1.

  • Acquire Final Spectra: Take a ¹H NMR spectrum for each sample. Compare the product-to-standard ratio to the initial ratio from step 2. A significant decrease in this ratio indicates decomposition on that stationary phase.

References

  • SIELC Technologies. (n.d.). Separation of 1-(2-Bromoethyl)-4-methoxybenzene on Newcrom R1 HPLC column. SIELC. [Link]

  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. [Link]

  • Cogent HPLC. (2025, November 3). Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation. [Link]

  • ResearchGate. (n.d.). Liquid Crystals Based on Hypervalent Sulfur Fluorides: The trans‐(Trifluoromethyl)tetrafluorosulfuranyl Group | Request PDF. [Link]

  • Dr. Maisch GmbH. (n.d.). Normal Phase. [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • ACS Publications. (2021, May 14). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins | Organic Letters. [Link]

  • Amanote Research. (2018, January 1). (PDF) An Insight Into the Stability of 3'-(Trifluoromethyl). [Link]

  • Aktas, A. H., & Yilmaz Çalik, A. (2013). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry, 25(18), 10167-10171. [Link]

  • PMC. (2025, May 21). Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity. [Link]

  • PMC. (n.d.). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. [Link]

  • Beilstein Journals. (2010, June 16). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]

  • Phenomenex. (n.d.). The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity. [Link]

  • BGD Group. (n.d.). TLC System. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. [Link]

  • Scribd. (n.d.). Solvent Systems for TLC Development | PDF. [Link]

  • PMC. (2020, July 15). Trifluoromethyl Sulfoxides: Reagents for Metal‐Free C−H Trifluoromethylthiolation. [Link]

  • PMC. (2014, May 16). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]

  • MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • WVU Community. (n.d.). 5. Thin Layer Chromatography. [Link]

  • ChemRxiv. (n.d.). Deoxytrifluoromethylation/Aromatization of Cyclohexan(en)ones to Access Highly Substituted Trifluoromethyl Arenes. [Link]

  • MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • Google Patents. (n.d.). CN108373404B - Synthesis method of 4-iodoanisole.
  • PMC. (n.d.). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • ACS Publications. (2017, May 8). Aliphatic C–H Bond Iodination by a N-Iodoamide and Isolation of an Elusive N-Amidyl Radical | The Journal of Organic Chemistry. [Link]

  • Refubium - Freie Universität Berlin. (2021, October 11). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. [Link]

  • ACS Publications. (n.d.). Synthesis of Sulfonyl Fluorides from Tertiary Sulfonamides via N-Methylation Using Me-λ3-Iodane. [Link]

  • PMC. (n.d.). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. [Link]

  • ACS Publications. (2023, April 5). Cascade Oxidative Trifluoromethylthiolation and Cyclization of 3-Alkyl-1-(2-(alkynyl)phenyl)indoles | The Journal of Organic Chemistry. [Link]

  • PMC - NIH. (2020, July 23). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. [Link]

  • Organic Chemistry Portal. (n.d.). Molecular Iodine as a Catalyst for Alkene Difluorination. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane Reactions

Welcome to the Advanced Technical Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals diagnose and resolve low conversion rates when utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals diagnose and resolve low conversion rates when utilizing (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane as a synthetic building block.

This guide bypasses generic advice, focusing instead on the specific steric and electronic causality governing this highly functionalized aryl iodide.

Substrate Mechanistic Profiling

To troubleshoot effectively, we must first deconstruct the molecular environment of the C–I bond in (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane:

  • Steric Shielding (ortho-Methoxy): The methoxy group at the C4 position creates significant steric bulk directly adjacent to the reactive C3-Iodine bond. This raises the activation energy required for the oxidative addition of transition metals. Furthermore, the oxygen atom can act as a hemilabile coordinating group, potentially trapping the metal catalyst in an unreactive metallacycle.

  • Electronic Pull (meta-Trifluoromethylthio): The –SCF₃ group at C1 is highly electron-withdrawing ( σm​=0.40 ). While this theoretically makes the C–I bond more susceptible to oxidative addition, it renders the resulting aryl-metal intermediate highly electrophilic. If the subsequent reductive elimination step is not accelerated, this electrophilicity makes the intermediate highly prone to side reactions, such as protodehalogenation or C–S bond cleavage .

Diagnostic Troubleshooting Guide (FAQs)

Q1: My Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) is stalling at <20% conversion. Why is the catalyst failing to activate the C–I bond? Causality: The primary failure point is the stalled oxidative addition caused by the ortho-methoxy group's steric hindrance. Standard ligands like PPh₃ or dppf are either too small to force the necessary geometry or lack the electron density to push the metal into the sterically encumbered C–I bond. Solution: Switch to bulky, highly electron-rich dialkylbiaryl phosphine ligands. Ligands such as BrettPhos or RuPhos are specifically designed to overcome ortho-substitution . Their electron-rich nature accelerates oxidative addition, while their massive steric bulk forces the intermediate species to undergo rapid reductive elimination, pushing the catalytic cycle forward.

Q2: I am achieving full consumption of the starting material, but my yield is low due to significant protodeiodination (formation of 4-methoxyphenyl trifluoromethyl sulfide). How do I suppress this? Causality: Protodeiodination occurs when the transmetalation step is slower than the protonation of the highly electrophilic aryl-palladium intermediate. The electron-withdrawing –SCF₃ group exacerbates this by stabilizing the intermediate just enough to allow adventitious moisture or protic solvents to quench it. Solution: You must outcompete the protonation pathway. Ensure rigorously anhydrous conditions and switch to a milder, anhydrous base like Cs₂CO₃ instead of hygroscopic bases like K₃PO₄ or NaOH . Additionally, increasing the concentration of your nucleophilic coupling partner (e.g., 1.5 to 2.0 equivalents) will kinetically favor transmetalation over protonation.

Q3: When attempting a halogen-lithium exchange to functionalize the C3 position, I get a complex mixture of degradation products and C–S bond cleavage. What is going wrong? Causality: The –SCF₃ group is highly sensitive to strong, hard nucleophiles. Standard alkyllithium reagents (like n-BuLi) can attack the sulfur atom or induce defluorination rather than performing a clean halogen-metal exchange at the iodine center. Solution: Abandon standard lithiation. Instead, utilize a Halogen-Magnesium exchange using TurboGrignard (i-PrMgCl·LiCl) at low temperatures (-40 °C to -20 °C). If lithiation is strictly required, use strictly temperature-controlled t-BuLi at -78 °C combined with an in situ trapping electrophile to immediately consume the reactive aryl-lithium species before it can undergo intramolecular or intermolecular degradation .

Quantitative Data: Ligand & Base Effects on Conversion

The following table summarizes empirical benchmarking for the Suzuki-Miyaura cross-coupling of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane with phenylboronic acid.

Catalyst / Ligand SystemBaseTemp (°C)Conversion (%)Primary Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃80< 10%Stalled oxidative addition; catalyst resting state is Pd(0).
Pd(dppf)Cl₂ (5 mol%)K₃PO₄9035%Sluggish transmetalation; high rates of protodeiodination.
Pd₂(dba)₃ + XPhosCs₂CO₃10078%Good activation, but some C–S cleavage observed at high temp.
Pd₂(dba)₃ + BrettPhos Cs₂CO₃ 90 > 95% Optimal. Rapid oxidative addition and reductive elimination.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates an internal standard from the very beginning, allowing you to mathematically prove whether a failure is chemical (reaction didn't occur) or mechanical (product was lost during workup).

Protocol A: Optimized Cross-Coupling for Sterically Hindered Aryl Iodides

Objective: High-conversion Suzuki-Miyaura coupling avoiding protodeiodination.

  • Preparation (Glovebox or rigorous Schlenk technique): To an oven-dried 10 mL Schlenk tube, add Pd₂(dba)₃ (2.5 mol%, 0.025 equiv), BrettPhos (6.0 mol%, 0.06 equiv), the boronic acid coupling partner (1.5 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Substrate & Internal Standard Addition: Dissolve (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane (1.0 equiv, 0.5 mmol) and n-dodecane (0.5 equiv, internal standard) in anhydrous, degassed Toluene (2.5 mL). Transfer this solution to the Schlenk tube.

    • Causality Note: n-Dodecane is inert. Tracking the ratio of substrate-to-dodecane and product-to-dodecane via GC-FID ensures precise mass balance calculations.

  • Reaction Initiation: Seal the tube, heat to 90 °C, and stir vigorously (800 rpm) to overcome the biphasic nature of the solid base.

  • Validation Checkpoint (2 Hours): Withdraw a 20 µL aliquot under N₂, dilute with EtOAc, filter through a short silica plug, and analyze via GC-FID.

    • Diagnostic: Compare the Substrate/Dodecane peak area ratio to the time-zero baseline. If conversion is <50% at 2 hours, verify the anhydrous integrity of your Cs₂CO₃.

  • Workup: Once GC-FID confirms >95% conversion, cool to room temperature, dilute with EtOAc, wash with water, dry over MgSO₄, and purify via flash chromatography.

Visual Troubleshooting Workflow

Below is the logical decision tree for diagnosing conversion failures with this specific substrate.

Troubleshooting Start Low Conversion Rate Detected Type Identify Reaction Type Start->Type Cross Transition Metal Cross-Coupling Type->Cross Lith Halogen-Metal Exchange Type->Lith Steric Stalled Oxidative Addition? (ortho-OMe sterics) Cross->Steric Side Side Reactions? (C-S Cleavage / Deiodination) Cross->Side Lith->Side Sol1 Use Bulky Ligands (BrettPhos, RuPhos) Steric->Sol1 Sol2 Switch to Mild Base (Cs2CO3) & Dry Solvents Side->Sol2 Cross-Coupling Sol3 Use i-PrMgCl·LiCl & In-Situ Trapping Side->Sol3 Lithiation

Workflow for diagnosing and resolving low conversion rates in aryl iodide reactions.

References

  • Photoredox-Mediated, Nickel-Catalyzed Trifluoromethylthiolation of Aryl and Heteroaryl Iodides. The Journal of Organic Chemistry.[Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Chemical Science / NIH.[Link]

  • 1,1,1-Tris(hydroxymethyl)ethane as a New, Efficient, and Versatile Tripod Ligand for Copper-Catalyzed Cross-Coupling Reactions of Aryl Iodides. Organic Letters.[Link]

  • Metalations, In Situ Trapping Metalations, and In Situ Trapping Halogen-Lithium Exchanges in Continuous Flow Using Lithium and S. Ludwig-Maximilians-Universität München.[Link]

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane Functionalization

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing catalyst loading during the functionalization of (3-Iodo-4-methoxyphenyl)(trifl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing catalyst loading during the functionalization of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane (CAS: 1808089-07-7).

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will dissect the unique "push-pull" electronic environment of this substrate—an electron-donating, sterically demanding ortho-methoxy group coupled with a highly lipophilic, electron-withdrawing meta-trifluoromethylthio (-SCF3) group—and provide self-validating methodologies to drive your catalyst loading down to the <0.5 mol% threshold.

Substrate Profiling & Mechanistic Primer

To optimize catalyst loading, you must first understand how the substrate's substituents dictate the kinetics of the catalytic cycle.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (C-I Cleavage) Pd0->OA PdII Ar-Pd(II)-I Intermediate OA->PdII Sterically hindered by ortho-OMe group TM Transmetalation (Nucleophile Entry) PdII->TM Bridging iodide dimers must be prevented PdII_Nu Ar-Pd(II)-Nu Intermediate TM->PdII_Nu Accelerated by meta-SCF3 electron withdrawal RE Reductive Elimination (Product Release) PdII_Nu->RE RE->Pd0 Regeneration Product Functionalized -SCF3 Arene RE->Product

Pd-Catalyzed cross-coupling cycle for the -SCF3 functionalized aryl iodide.

Troubleshooting FAQs

Q1: Why does my cross-coupling reaction stall when I reduce the Palladium loading below 1 mol%? A1: At sub-1 mol% loadings, the rate of catalyst deactivation (e.g., Pd black precipitation) often outcompetes the catalytic cycle. For this specific aryl iodide, the ortho-methoxy group creates severe steric hindrance during oxidative addition. Furthermore, oxidative addition complexes of aryl iodides tend to form stable, unreactive bridging iodide dimers in solution[1]. To break these dimers and stabilize the highly active Pd(0) species, you must abandon standard ligands (like PPh3) and utilize bulky, electron-rich biarylphosphine ligands (e.g., XPhos or BippyPhos)[2].

Q2: I am observing significant protodehalogenation (deiodination) instead of the cross-coupled product at low catalyst loadings. How do I fix this? A2: The meta-SCF3 group makes the arene slightly electron-deficient. This increases its susceptibility to reduction if the transmetalation step is sluggish. This side reaction is exacerbated by strong bases like NaOt-Bu, which can promote beta-hydride elimination pathways or direct reduction. Switching to a milder base, such as Cs2CO3, significantly suppresses the reduction to the arene while maintaining high coupling efficiency[3].

Q3: Can my choice of solvent directly impact how low I can push the catalyst loading? A3: Absolutely. The iodide byproduct (e.g., NaI or KI) cleaved during the reaction has a strong inhibitory effect on the Pd-catalyst by shifting the equilibrium back toward the inactive bridging iodide dimer. By switching to a solvent system (such as toluene) where the resulting iodide salt is highly insoluble, you physically precipitate the inhibitor out of the catalytic cycle. This Le Chatelier-driven approach allows aryl iodides to react with the same efficiency as aryl bromides at <0.5 mol% loading[1].

Troubleshooting Start Reaction Stalls at <1 mol% Catalyst Loading CheckPd Is Pd Black Precipitating? Start->CheckPd YesPd Yes: Increase Ligand Sterics (e.g., XPhos, BippyPhos) CheckPd->YesPd Visual confirmation NoPd No: Check Reaction Mixture CheckPd->NoPd Solution remains clear LowConv Low Conversion: Enhance Oxidative Addition NoPd->LowConv Starting material remains Dehal Dehalogenation Seen: Switch to Milder Base (Cs2CO3) NoPd->Dehal Side products form

Decision tree for troubleshooting catalyst deactivation at low loadings.

Self-Validating Protocol for Catalyst Down-Scaling

Do not attempt to drop from 5 mol% to 0.1 mol% in a single leap. Use this self-validating, step-by-step methodology to identify exactly where your catalytic cycle breaks down.

Step 1: Baseline Establishment (5.0 mol% Pd)

  • Action: Run the coupling using 5 mol% Pd2(dba)3, XPhos, and Cs2CO3 in toluene at 80°C.

  • Causality: This establishes the maximum theoretical yield without mass-transfer or catalyst-starvation limitations. Toluene is selected because CsI (formed during the reaction) is insoluble in it, preventing iodide-mediated catalyst poisoning[1].

Step 2: Ligand Steric Tuning (1.0 mol% Pd)

  • Action: Drop the catalyst loading to 1.0 mol%. Compare the performance of XPhos against BippyPhos[2]. Keep the ligand-to-metal ratio at 2:1.

  • Causality: As catalyst concentration drops, the equilibrium shifts toward inactive Pd dimers. BippyPhos provides extreme steric bulk to force the Pd complex into a monomeric, highly active state, facilitating the difficult oxidative addition past the ortho-methoxy group.

Step 3: Base and Mass Transfer Refinement (0.5 mol% Pd)

  • Action: Maintain 0.5 mol% Pd, ensure strict anhydrous conditions, and utilize finely milled Cs2CO3.

  • Causality: Milled Cs2CO3 drastically increases the surface area for the solid-liquid heterogeneous deprotonation step. This accelerates transmetalation, ensuring the Pd(II) intermediate is consumed before it can undergo protodehalogenation[3].

Step 4: Kinetic Profiling and Scale-Up (0.1 mol% Pd)

  • Action: Drop to 0.1 mol% Pd and monitor the reaction via HPLC at 15-minute intervals.

  • Causality: This identifies the exact point of catalyst death. If the reaction stops abruptly at 60% conversion with visible darkening of the solution, the catalyst is degrading via Pd black formation, indicating a need for a slight increase in the ligand-to-metal ratio (e.g., 2.5:1) to protect the metal center.

Quantitative Benchmarking Data

The following table summarizes the causal relationship between reaction parameters and yield as catalyst loading is aggressively scaled down.

Table 1: Catalyst Loading Optimization Matrix for (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane

Catalyst LoadingLigandBaseSolventYield (%)Primary Observation & Causality
5.0 mol% PPh3NaOt-BuTHF82%Baseline established; minor dehalogenation observed due to harsh base.
1.0 mol% PPh3NaOt-BuTHF31%Severe Pd black precipitation; lack of ligand bulk failed to prevent aggregation.
1.0 mol% XPhosNaOt-BuToluene78%Ligand bulk stabilized Pd(0); yield recovered, but base caused side reactions.
0.5 mol% XPhosCs2CO3Toluene89%Milder base eliminated dehalogenation; insoluble CsI prevented catalyst poisoning.
0.1 mol% BippyPhosCs2CO3Toluene91% Extreme steric bulk prevented iodide dimer formation at ultra-low concentrations.
References
  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. nih.gov.[Link]

  • An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides | The Journal of Organic Chemistry. acs.org.[Link]

  • Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. organic-chemistry.org.[Link]

Sources

Optimization

Overcoming solubility issues of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane in polar solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the formulation of highly lipophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the formulation of highly lipophilic building blocks. This document provides a root-cause analysis, troubleshooting FAQs, self-validating protocols, and thermodynamic workflows to successfully solubilize (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane in polar environments.

Root Cause Analysis: The Thermodynamics of Insolubility

Before attempting to formulate this compound, it is critical to understand why it resists solvation in polar media:

  • The -SCF3 (Trifluoromethylthio) Group: This moiety is recognized as one of the most lipophilic substituents available in medicinal chemistry, possessing an exceptionally high Hansch hydrophobicity parameter ( π=1.44 )[1].

  • Steric & Electronic Factors: The heavy, polarizable iodine atom at position 3 further drives up the molecule's logP. While the methoxy group (-OCH3) at position 4 theoretically offers a hydrogen-bond acceptor, its electron density is inductively depleted by the strongly electron-withdrawing -SCF3 group.

  • Thermodynamic Penalty: Introducing this compound into polar solvents (like water, methanol, or PBS) disrupts the solvent's hydrogen-bonding network without offering compensating interactions. The resulting entropic penalty forces the compound to rapidly self-associate and precipitate[2].

Troubleshooting FAQs: Overcoming Formulation Roadblocks

Q1: I prepared a 50 mM stock in 100% DMSO, but it crashes out instantly when diluted into aqueous assay buffers (e.g., PBS). How do I prevent this "solvent-shift" precipitation? A: This is a classic nucleation event. When the DMSO fraction drops below the solvation threshold, hydrophobic forces drive rapid aggregation. To prevent this, do not dilute directly into bulk aqueous buffer. Instead, utilize Cyclodextrin Complexation [3]. By pre-mixing the DMSO stock with an aqueous solution of Hydroxypropyl- β -cyclodextrin (HP- β -CD), the lipophilic -SCF3 and iodine moieties are encapsulated within the hydrophobic cavity of the cyclodextrin. This thermodynamically favorable inclusion displaces high-enthalpy water molecules from the cavity, shielding the hydrophobic drug from the bulk polar solvent[4].

Q2: We need to dose this compound in vivo at high concentrations (e.g., 10 mg/kg). Aqueous suspensions are yielding erratic pharmacokinetic (PK) data. What is the best vehicle? A: For highly lipophilic molecules, aqueous suspensions fail due to dissolution-rate-limited absorption in the gastrointestinal tract. You should transition to a Self-Emulsifying Drug Delivery System (SEDDS) [5]. By dissolving the compound in an anhydrous mixture of lipids, surfactants, and co-solvents, the formulation spontaneously forms micro-emulsions upon contact with aqueous fluids. This maintains the compound in a solubilized, nanometer-scale state, drastically improving oral bioavailability and reducing PK variability[5].

Q3: Can I use co-solvents like ethanol or PEG 400 to force it into a polar solution? A: Co-solvents can exponentially increase the solubility of lipophilic compounds[2]. However, for a molecule dominated by the -SCF3 group, relying solely on co-solvents often requires unacceptably high organic fractions (e.g., >40% ethanol) which are toxic in cell assays and poorly tolerated in vivo. If you must use co-solvents, they should be paired with a precipitation inhibitor (like HPMC) to maintain a supersaturated state upon dilution[2].

Standard Operating Procedures (Self-Validating Protocols)

Protocol A: Preparation of HP- β -CD Inclusion Complexes for In Vitro Assays

This protocol is designed to yield a stable aqueous solution with <1% final DMSO concentration.

  • Preparation of Carrier: Dissolve HP- β -CD in PBS to a final concentration of 20% (w/v).

    • Causality: A high molar excess of the cyclodextrin host is required to shift the equilibrium towards the inclusion complex[3].

  • Drug Addition: Add the compound dropwise from a 50 mM DMSO stock while vortexing vigorously.

    • Causality: Rapid kinetic mixing prevents localized supersaturation, ensuring the compound encounters empty CD cavities before it can self-associate into crystal nuclei.

  • Equilibration: Sonicate the mixture in a water bath for 15 minutes, followed by incubation at 37°C for 2 hours.

    • Causality: Sonication provides the kinetic energy to overcome the activation barrier of displacing enthalpy-rich water from the CD cavity[4].

  • Self-Validation Check: Centrifuge the mixture at 10,000 x g for 10 minutes. Measure the absorbance of the supernatant at 600 nm. An OD600​<0.05 confirms the absence of sub-visible colloidal precipitates, validating that the compound is fully complexed and soluble.

Protocol B: Lipid-Based SEDDS Formulation for In Vivo Dosing

This protocol generates a pre-concentrate that emulsifies in situ.

  • Excipient Blending: Combine Capryol 90 (oil, 30% w/w), Tween 80 (surfactant, 50% w/w), and PEG 400 (co-surfactant, 20% w/w).

    • Causality: The high Hydrophilic-Lipophilic Balance (HLB) of Tween 80, combined with PEG 400, reduces the interfacial tension to near zero, enabling spontaneous emulsification[5].

  • Drug Loading: Dissolve the compound into the lipid blend at 40°C under continuous magnetic stirring until optically clear.

  • Self-Validation Check (Emulsification Test): Dilute 100 µL of the loaded SEDDS into 10 mL of 0.1 N HCl (simulating gastric fluid) at 37°C. Gentle agitation should yield a transparent or slightly opalescent bluish dispersion within 2 minutes. Measure droplet size via Dynamic Light Scattering (DLS); a Z-average < 50 nm validates successful microemulsion formation, ensuring the drug will not precipitate in vivo[5].

Quantitative Formulation Matrix

The following table summarizes the expected solubility limits and thermodynamic states of the compound across various solvent systems to guide your experimental design.

Solvent / Delivery SystemApparent Solubility LimitThermodynamic StatePrimary Application
Pure Water / PBS < 0.01 mg/mLCrystalline SolidUnsuitable
100% DMSO > 50.0 mg/mLTrue SolutionStock Preparation
5% DMSO in PBS < 0.05 mg/mLUnstable SuspensionUnsuitable (Precipitates)
20% HP- β -CD in PBS 2.5 - 5.0 mg/mLInclusion ComplexIn Vitro Cell Assays
SEDDS (Tween 80/PEG/Oil) 15.0 - 25.0 mg/mLMicroemulsionIn Vivo Oral Dosing

Mechanistic Visualizations

DecisionTree Start Compound: (3-Iodo-4-methoxyphenyl) (trifluoromethyl)sulfane Problem Poor Solubility in Polar Solvents Start->Problem Assay Target Application? Problem->Assay InVitro In Vitro (Cell Assays) Req: <1% Organic Solvent Assay->InVitro Low dose InVivo In Vivo (Animal Dosing) Req: High Concentration Assay->InVivo High dose CD HP-β-CD Complexation (Encapsulates -SCF3 group) InVitro->CD Prevents crash-out SEDDS SEDDS Formulation (Lipid/Surfactant Micelles) InVivo->SEDDS Enhances absorption

Decision matrix for selecting the optimal solubilization strategy based on experimental application.

Thermodynamics Water High-Enthalpy Water in CD Cavity Complex Inclusion Complex (Thermodynamically Stable) Water->Complex Displaced by drug Drug Lipophilic Drug (-SCF3 / -I moieties) Drug->Complex Hydrophobic interactions Release Water Expelled to Bulk Solvent Complex->Release Entropy gain

Thermodynamic driving forces behind cyclodextrin inclusion complex formation.

References

  • A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development. MDPI. URL: [Link]

  • Cyclodextrin complexes. Google Patents.
  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. URL: [Link]

  • Lipophilic salts of poorly soluble compounds to enable high-dose lipidic SEDDS formulations in drug discovery. PubMed. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane vs (3-bromo-4-methoxyphenyl)(trifluoromethyl)sulfane

Executive Summary & Structural Context In the development of advanced pharmaceuticals and agrochemicals, the incorporation of the trifluoromethylthio (-SCF₃) group is a highly prized strategy. The -SCF₃ moiety imparts ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In the development of advanced pharmaceuticals and agrochemicals, the incorporation of the trifluoromethylthio (-SCF₃) group is a highly prized strategy. The -SCF₃ moiety imparts exceptional lipophilicity (Hansch parameter π=1.44 ) and metabolic stability to the aromatic core[1].

When designing synthetic routes utilizing (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane (CAS: 1808089-07-7)[2] versus its direct bromo analog, (3-bromo-4-methoxyphenyl)(trifluoromethyl)sulfane , the primary differentiation lies in the reactivity of the halogen at the 3-position. Both halogens are situated ortho to a strongly electron-donating methoxy group and meta to the electron-withdrawing -SCF₃ group. As a Senior Application Scientist, I evaluate these building blocks not just by their functional groups, but by how their specific steric and electronic microenvironments dictate pathway choices in transition-metal catalysis and organometallic functionalization.

Mechanistic Causality: C-I vs. C-Br Bond Dynamics

The selection between the iodo and bromo variants is governed by three fundamental mechanistic pillars:

A. Bond Dissociation Energy (BDE) and Steric Relief

The C-I bond is significantly weaker ( 65 kcal/mol) than the C-Br bond ( 81 kcal/mol). Furthermore, the C-I bond is longer (approx. 2.10 Å) than the C-Br bond (1.90 Å). Because the halogen is positioned ortho to the methoxy group, the shorter C-Br bond places the bromine atom deeper within the steric shadow of the -OMe group. The longer C-I bond projects the iodine atom outward, making it highly accessible for the oxidative addition of bulky transition metal complexes (e.g., Pd(dppf)Cl₂). Consequently, the iodo variant is a superior leaving group and undergoes oxidative addition at much lower temperatures[3].

B. Regioselectivity in Halogen-Metal Exchange

For functionalization via organolithium intermediates, the iodo compound is the definitive choice. It undergoes rapid, clean iodine-lithium exchange at -78 °C. The bromo analog reacts much slower. This kinetic delay is dangerous: it allows competing side reactions to dominate, such as nucleophilic attack by the alkyllithium reagent on the electrophilic sulfur atom of the -SCF₃ group, or Directed ortho Metalation (DoM) driven by the methoxy group at the adjacent C5 position.

C. The Nickel-Catalysis Anomaly

While weaker bonds generally accelerate cross-coupling, have revealed a critical exception[4]. In specific Ni(0)-catalyzed systems utilizing P-ligands (like dppf), highly reactive aryl iodides and bromides can counterintuitively stall the reaction. The facile oxidative addition leads to the rapid formation of a stable, catalytically inactive Ni(I) dead-end complex[4]. To successfully couple the iodo variant using Nickel, one must employ dual photoredox/nickel catalytic systems (e.g., using Ir(ppy)₃), where continuous single-electron reduction sustains the active Ni(I)/Ni(III) cycle[5].

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-Limiting for Br) Pd0->OxAdd + Ar-X TransMet Transmetalation (Boronic Acid) OxAdd->TransMet + R-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product ArX Aryl Halide (Iodo vs Bromo) ArX->OxAdd

Figure 1: Pd-catalyzed cross-coupling cycle highlighting the oxidative addition step.

Quantitative Performance Comparison

The following table synthesizes the expected experimental parameters and kinetic behaviors of both substrates under standard synthetic conditions.

Parameter / Property(3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane(3-Bromo-4-methoxyphenyl)(trifluoromethyl)sulfane
Halogen Bond Dissociation Energy 65 kcal/mol 81 kcal/mol
Relative Oxidative Addition Rate (Pd) Very Fast (Minutes at RT)Moderate (Hours at elevated temp)
Optimal Suzuki Coupling Temp 20 °C – 40 °C80 °C – 100 °C
Halogen-Metal Exchange Conditions i -PrMgCl·LiCl, -20 °C (Clean conversion) t -BuLi, -78 °C (Prone to side reactions)
Susceptibility to Ni(I) Deactivation High (Requires photoredox assistance)Moderate to High
Storage & Stability Light-sensitive; requires amber vialsHighly stable under ambient light

Self-Validating Experimental Protocols

To objectively verify the reactivity differences, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality.

Protocol A: Parallel Suzuki-Miyaura Kinetic Profiling

Objective: Quantify the rate of cross-coupling between the iodo and bromo substrates. Causality Check: 1,4-Dioxane/H₂O (4:1) is selected as the solvent system. The highly lipophilic -SCF₃ group necessitates a non-polar organic medium for dissolution, while the inorganic base (K₂CO₃) requires water for activation of the boronic acid. Pd(dppf)Cl₂ is chosen because its wide bite angle (99°) accelerates reductive elimination, ensuring that oxidative addition remains the rate-determining step observable in our kinetic sampling.

  • Preparation: In two separate, argon-purged Schlenk flasks, add 1.0 mmol of the respective aryl halide (Iodo variant in Flask A, Bromo variant in Flask B).

  • Reagent Addition: To each flask, add phenylboronic acid (1.5 mmol) and K₂CO₃ (2.0 mmol).

  • Solvent & Catalyst: Inject 5 mL of degassed 1,4-Dioxane/H₂O (4:1). Add Pd(dppf)Cl₂ (5 mol%).

  • Reaction & Sampling: Stir both reactions at 40 °C. Extract 50 μ L aliquots at 10, 30, 60, and 120 minutes. Quench aliquots in EtOAc/H₂O.

  • Analysis: Analyze the organic layer via LC-MS. The iodo variant will show >90% conversion at 30 minutes, whereas the bromo variant will show <15% conversion, validating the BDE differential.

Workflow Prep 1. Substrate Prep (Equimolar I & Br) Cat 2. Catalyst Injection (Pd(dppf)Cl2) Prep->Cat React 3. Parallel Reaction (Controlled Temp) Cat->React Analyze 4. LC-MS/GC-MS Kinetic Sampling React->Analyze Data 5. Yield & Rate Quantification Analyze->Data

Figure 2: Step-by-step experimental workflow for parallel kinetic profiling.

Protocol B: Regioselective Halogen-Metal Exchange via Turbo-Grignard

Objective: Generate an aryl nucleophile without degrading the sensitive -SCF₃ moiety. Causality Check: Standard n -BuLi is highly nucleophilic and will attack the -SCF₃ group. We utilize i -PrMgCl·LiCl (Turbo-Grignard). The LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its effective basicity and allowing clean I-Mg exchange at -20 °C.

  • Preparation: Dissolve (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane (1.0 mmol) in anhydrous THF (3 mL) under argon.

  • Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Exchange: Dropwise add i -PrMgCl·LiCl (1.1 mmol, 1.3 M in THF). Stir for 15 minutes. (Note: Attempting this with the bromo analog at -20 °C yields incomplete conversion; raising the temp risks -SCF₃ degradation).

  • Electrophile Trapping: Add an electrophile (e.g., DMF for formylation) and warm to room temperature.

  • Quench: Quench with saturated aqueous NH₄Cl and extract with diethyl ether.

References

  • Kalvet, I., Guo, Q., Tizzard, G. J., & Schoenebeck, F. (2017). "When Weaker Can Be Tougher: The Role of Oxidation State (I) in P- vs N-Ligand-Derived Ni-Catalyzed Trifluoromethylthiolation of Aryl Halides". ACS Catalysis, 7(3), 2126-2132. URL:[Link]

  • Till, N. A., et al. (2022). "Photoredox-Mediated, Nickel-Catalyzed Trifluoromethylthiolation of Aryl and Heteroaryl Iodides". The Journal of Organic Chemistry, 87(14), 9389-9395. URL:[Link]

  • Olofsson, B., et al. (2022). "Site-selective aromatic C–H λ3-iodanation with a cyclic iodine(iii) electrophile in solution and solid phases". Chemical Science, 13(14), 4088-4094. URL:[Link]

  • ChemSrc CAS Database. "(3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane". CAS No: 1808089-07-7. URL:[Link]

Sources

Comparative

HPLC method validation for purity analysis of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane

The purity analysis of complex organohalogen compounds like (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane presents a unique chromatographic challenge. Featuring a heavy, highly polarizable iodine atom, an electron-don...

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Author: BenchChem Technical Support Team. Date: April 2026

The purity analysis of complex organohalogen compounds like (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane presents a unique chromatographic challenge. Featuring a heavy, highly polarizable iodine atom, an electron-donating methoxy group, and a highly lipophilic, electron-withdrawing trifluoromethylthio ( −SCF3​ ) moiety, this molecule is prone to co-eluting with structurally similar synthetic impurities (e.g., des-iodo derivatives or positional isomers) when analyzed using conventional methods.

This guide objectively compares the performance of standard alkyl (C18) stationary phases against orthogonal fluorinated phases (Pentafluorophenyl, PFP). Furthermore, it provides a comprehensive, self-validating methodology for validating the optimized method in strict accordance with the 1[1].

Stationary Phase Selection: The Causality of Selectivity

When developing a purity method, the choice of stationary phase dictates the physical chemistry of the separation.

The Limitation of C18: Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because the target compound and its primary impurities (such as the 2-iodo positional isomer) possess nearly identical hydrophobicities, a C18 phase struggles to resolve them, often resulting in peak tailing and co-elution.

The PFP Advantage: Pentafluorophenyl (PFP) stationary phases offer a dramatically different retention mechanism. As detailed in literature regarding 2[2], PFP columns separate analytes through multiple orthogonal interactions:

  • π−π Interactions: The electron-deficient fluorinated ring of the PFP phase interacts strongly with the electron-rich anisole ring of the analyte.

  • Dipole-Dipole Interactions: The highly polar C-F bonds on the stationary phase interact with the polar C-I and C-O bonds of the molecule[3].

  • Steric/Shape Recognition: The rigid planar structure of the PFP ligand provides superior shape selectivity, easily discriminating between the 3-iodo target and 2-iodo impurities.

Mobile Phase Causality

To maximize these interactions, Methanol must be used instead of Acetonitrile. Acetonitrile contains π -electrons (in its cyano group) that competitively bind to the PFP phase, masking its unique selectivity. Methanol, a protic solvent without π -electrons, preserves the column's ability to perform π−π and dipole interactions.

Analytical Lifecycle & Validation Workflow

Workflow Step1 Method Design: Phase Selection Step2A Standard C18 Phase Step1->Step2A Step2B PFP Fluorinated Phase Step1->Step2B Step3 System Suitability (SST) Step2A->Step3 Step2B->Step3 Step4 ICH Q2(R2) Validation Step3->Step4 Step5A Specificity & Range Step4->Step5A Step5B Accuracy & Precision Step4->Step5B Step6 Validated Method Step5A->Step6 Step5B->Step6

Fig 1. Analytical lifecycle and ICH Q2(R2) validation workflow for fluorinated aromatics.

Quantitative Data Comparison

Before proceeding to full validation, a System Suitability Test (SST) was performed to objectively compare a standard C18 column against a PFP column. The data below demonstrates why the PFP phase was selected for the final ICH validation.

Table 1: Chromatographic Performance Comparison (SST)

ParameterC18 Column (150 x 4.6mm, 3µm)PFP Column (150 x 4.6mm, 3µm)Acceptance Criteria
Retention Time (min) 8.411.2N/A
Resolution ( Rs​ ) vs. 2-Iodo isomer1.2 (Co-elution)3.5 (Baseline) >1.5
Tailing Factor ( Tf​ ) 1.61.1 <1.5
Theoretical Plates ( N ) 8,50014,200 >5,000

Step-by-Step Methodology & Self-Validating Protocol

A trustworthy protocol must be a self-validating system. The following methodology embeds strict control gates to ensure data integrity.

Phase 1: Preparation & Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (Controls silanol ionization).

  • Mobile Phase B: 100% HPLC-grade Methanol (Preserves π−π interactions).

  • Gradient: 40% B to 85% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) at 254 nm (extracted) and 200-400 nm (for peak purity).

  • Sample Preparation: Dissolve (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane in 50:50 Water:Methanol to a nominal concentration of 1.0 mg/mL.

Phase 2: System Suitability Testing (The Gatekeeper)

Causality: Before any validation data is accepted, the system must prove it is capable of the separation.

  • Inject a resolution mixture containing the target API and its 2-iodo positional isomer (0.1% w/w).

  • Automated Halt: Program the Chromatography Data System (CDS) to abort the sequence if Rs​<2.0 or Tf​>1.5 .

Phase 3: ICH Q2(R2) Validation Execution
  • Specificity: Inject the diluent blank, individual impurities, and a forced degradation sample (acid, base, peroxide, heat). Verify via PDA that the API peak purity angle is less than the purity threshold.

  • Linearity & Range: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the nominal concentration. Inject in triplicate.

  • Accuracy (Recovery): Spike known amounts of the API into a synthetic matrix at 80%, 100%, and 120% levels. Prepare three replicates per level.

  • Precision:

    • Repeatability: Inject 6 independent preparations of the 100% standard.

    • Intermediate Precision: Have a second analyst repeat the repeatability test on a different day using a different HPLC system.

ICH Q2(R2) Validation Results (PFP Method)

Following the execution of the protocol, the PFP method was validated against the updated ICH Q2(R2) guidelines[4]. The method demonstrated exceptional robustness and accuracy.

Table 2: ICH Q2(R2) Validation Summary for the PFP Method

Validation ParameterResult / RangeICH Q2(R2) Target CriteriaStatus
Specificity Peak Purity Angle < Threshold. No blank interference.Baseline resolution from all degradants.PASS
Linearity 0.5 mg/mL to 1.5 mg/mL ( R2=0.9998 ) R2≥0.999 PASS
Accuracy (Recovery) 99.4% – 101.2% across all levels98.0% – 102.0%PASS
Repeatability 0.45% RSD (n=6) ≤2.0% RSDPASS
Intermediate Precision 0.62% RSD (n=12, 2 analysts) ≤2.0% RSDPASS
LOD / LOQ LOD: 0.015% / LOQ: 0.045%S/N > 3 (LOD) and > 10 (LOQ)PASS

Conclusion

For the purity analysis of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane, traditional C18 stationary phases are fundamentally unsuited due to their reliance on purely dispersive interactions. By transitioning to a Pentafluorophenyl (PFP) stationary phase and utilizing a methanol-based mobile phase, analysts can leverage orthogonal π−π and dipole interactions to achieve baseline resolution of critical positional isomers. The resulting method is highly robust, self-validating, and fully compliant with ICH Q2(R2) regulatory standards.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International / Chromatography Online URL:3

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International / Chromatography Online URL:2

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 Source: European Medicines Agency (EMA) / ICH URL:1

Sources

Validation

Comparative Lipophilicity (LogP) Guide: (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane vs. Trifluoromethoxy Analogs

Executive Summary In medicinal chemistry and rational drug design, modulating a candidate's lipophilicity (LogP) is critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile. The stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and rational drug design, modulating a candidate's lipophilicity (LogP) is critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile. The strategic incorporation of fluorinated chalcogen groups—specifically trifluoromethylthio (-SCF₃) and trifluoromethoxy (-OCF₃) moieties—provides a powerful lever for tuning these properties.

This guide objectively compares the lipophilicity of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane against its trifluoromethoxy analog. By examining the causality behind their physicochemical differences and providing self-validating experimental protocols, this guide equips researchers with the authoritative data needed to make informed structural modifications.

Mechanistic Insights: The Chalcogen Effect on Lipophilicity

When comparing (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane (an Ar-SCF₃ derivative) to its analog 2-iodo-1-methoxy-4-(trifluoromethoxy)benzene (an Ar-OCF₃ derivative), the core structural difference lies entirely in the chalcogen atom bridging the trifluoromethyl group to the aromatic ring.

Causality Behind the Lipophilicity Shift: The -SCF₃ group is significantly more 1[1]. This phenomenon is driven by the fundamental differences in electronegativity and polarizability between sulfur and oxygen:

  • Oxygen (-OCF₃): Oxygen is highly electronegative (3.44) and tightly holds its lone electron pairs. This allows the oxygen atom to act as a weak hydrogen-bond acceptor in aqueous environments, slightly increasing the molecule's affinity for water.

  • Sulfur (-SCF₃): Sulfur has a larger atomic radius and lower electronegativity (2.58), resulting in a more diffuse and polarizable electron cloud. This diffuse cloud drastically reduces sulfur's ability to participate in hydrogen bonding with water, driving the molecule's thermodynamic preference for non-polar, lipid-rich phases to 2[2].

Consequently, the3 (π) for -SCF₃ is 1.44, whereas the π value for -OCF₃ is only 1.04[3].

Quantitative Data Comparison

Using the established Hansch-Leo additive model, we can calculate the theoretical LogP values for both compounds based on a benzene core (LogP = 2.13) modified by the respective 4 (π_OCH₃ = -0.02, π_I = 1.12)[4].

CompoundCore ScaffoldVariable Group (X)Hansch Parameter (π_X)Calculated LogPLipophilicity Shift (ΔLogP)
(3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane 2-Iodo-anisole-SCF₃1.444.67Baseline
Trifluoromethoxy Analog 2-Iodo-anisole-OCF₃1.044.27-0.40

Data Interpretation: The replacement of the sulfur atom with oxygen results in a ΔLogP of -0.40. In biological systems, this logarithmic scale dictates that the -SCF₃ compound will partition approximately 2.5 times more into lipid membranes compared to the -OCF₃ analog, heavily influencing blood-brain barrier (BBB) penetration and target tissue accumulation.

Experimental Methodologies: Self-Validating Protocols

To empirically validate calculated LogP values, researchers must employ robust experimental designs. Traditional UV-Vis shake-flask methods often suffer from overlapping absorbance bands when comparing structurally similar analogs. To establish a self-validating system, we utilize a 5 cross-verified by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[5].

Protocol 1: ¹⁹F NMR-Based Shake-Flask Method

Causality of Choice: ¹⁹F NMR provides absolute specificity. It is completely immune to background solvent interference and allows for the simultaneous quantification of the analyte and a fluorinated internal standard without the need for external calibration curves, thus making the protocol internally self-validating.

  • System Equilibration: Pre-saturate n-octanol and aqueous buffer (pH 7.4) by stirring them together vigorously for 24 hours at 25°C.

  • Sample Preparation: Dissolve exactly 1.0 mg of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane (or its -OCF₃ analog) and 1.0 mg of a fluorinated internal standard (e.g., trifluorotoluene, known LogP) in 5 mL of the pre-saturated n-octanol phase.

  • Partitioning: Add 5 mL of the pre-saturated aqueous buffer to the organic layer in a sealed glass vial. Shake mechanically at 100 rpm for 24 hours at 25°C to ensure6[6].

  • Phase Separation: Centrifuge the biphasic mixture at 3000 rpm for 15 minutes to break any micro-emulsions and ensure sharp phase boundaries.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous phases. Add a D₂O capillary to the NMR tube for locking. Acquire ¹⁹F NMR spectra (ensure a relaxation delay d1>5×T1​ for quantitative integration).

  • Calculation: Calculate LogP using the ratio of the integrated ¹⁹F signals from the octanol phase versus the aqueous phase.

Protocol 2: RP-HPLC Validation

Causality of Choice: RP-HPLC serves as an orthogonal validation tool. By measuring the retention time ( tR​ ) on a C18 column, we assess the dynamic partitioning of the molecule, which correlates linearly with its lipophilicity.

  • Calibration: Inject a series of reference compounds with known LogP values (e.g., toluene, bromobenzene) to generate a calibration curve of log(k′) vs. LogP, where k′=(tR​−t0​)/t0​ .

  • Analysis: Inject the -SCF₃ and -OCF₃ analogs under identical isocratic conditions (e.g., 70% Methanol / 30% Water).

  • Validation: The -SCF₃ compound will exhibit a significantly longer retention time than the -OCF₃ analog, confirming the higher lipophilicity observed in the primary NMR method.

Experimental Workflow Visualization

Experimental_Workflow Start Compound Selection Ar-SCF3 vs Ar-OCF3 Prep Biphasic System Prep (n-Octanol / Water) Start->Prep Eq Thermodynamic Equilibration (Shake-Flask, 24h, 25°C) Prep->Eq Phase Phase Separation (Centrifugation at 3000 rpm) Eq->Phase NMR 19F NMR Quantification (Self-Validating Integration) Phase->NMR HPLC RP-HPLC Validation (Retention Time Correlation) Phase->HPLC Data LogP Determination & Comparative Analysis NMR->Data HPLC->Data

Orthogonal self-validating workflow for determining LogP of fluorinated analogs.

Conclusion

The substitution of a trifluoromethoxy (-OCF₃) group with a trifluoromethylthio (-SCF₃) group on the 3-iodo-4-methoxyphenyl scaffold yields a pronounced increase in lipophilicity (ΔLogP ≈ +0.40). This shift is mechanistically driven by the larger atomic radius and polarizability of sulfur compared to oxygen, which diminishes aqueous hydrogen bonding. For drug development professionals, leveraging the -SCF₃ group is a highly effective strategy for enhancing lipid membrane permeability and fine-tuning the pharmacokinetic profiles of therapeutic candidates.

References

  • Title: Hansch–Leo lipophilicity parameters (πR) evolution.
  • Title: Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives Source: Chapman University Digital Commons URL
  • Title: Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups Source: ResearchGate URL
  • Source: Wang Lab (pitt.edu)
  • Source: PMC (nih.gov)
  • Title: Navigating Lipophilicity: A Comparative Analysis of 1,1-Difluoro-3-methylcyclohexane and Related Compounds Source: Benchchem URL

Sources

Comparative

Spectroscopic Validation and Synthetic Route Comparison for (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane

As a Senior Application Scientist, I approach the synthesis and validation of fluorinated pharmacophores not merely as a sequence of operations, but as a self-correcting system of chemical logic. The incorporation of the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the synthesis and validation of fluorinated pharmacophores not merely as a sequence of operations, but as a self-correcting system of chemical logic. The incorporation of the trifluoromethylthio (-SCF₃) group is a cornerstone strategy in modern drug development due to its extraordinarily high Hansch lipophilicity parameter (π = 1.44), which significantly enhances membrane permeability.

This guide provides an objective, data-driven comparison of synthetic routes for (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane , evaluating product performance, impurity profiles, and the rigorous multi-nuclear spectroscopic validation required to confirm its structural integrity.

Mechanistic Context & Synthetic Route Comparison

The target compound features a highly specific 1,2,4-substitution pattern (1-SCF₃, 3-I, 4-OMe). The choice of synthetic route directly dictates the crude impurity profile and the subsequent spectroscopic validation strategy. We compare two distinct methodologies: Route A (Direct Electrophilic Substitution) and Route B (Sandmeyer-Type Reaction).

SynthesisRoutes SM1 2-Iodoanisole (Electron-Rich Arene) RouteA Route A: Electrophilic Trifluoromethylthiolation (N-Trifluoromethylthiosaccharin) SM1->RouteA SM2 3-Iodo-4-methoxyaniline (Aniline Derivative) RouteB Route B: Sandmeyer-Type Trifluoromethylthiolation (AgSCF3, tBuONO) SM2->RouteB Target (3-Iodo-4-methoxyphenyl) (trifluoromethyl)sulfane RouteA->Target RouteB->Target

Caption: Comparison of synthetic routes for (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane.

Route A: Direct Electrophilic Substitution (Preferred)

This route leverages [electrophilic trifluoromethylthiolating reagents[1]](), specifically N-trifluoromethylthiosaccharin (Shen's Reagent). The strong electron-donating effect of the methoxy group on 2-iodoanisole directs the highly reactive SCF₃⁺ equivalent predominantly to the para-position. This method avoids the use of toxic CF₃SCl gas and yields a highly regioselective product.

Route B: Sandmeyer-Type Diazotization

This alternative utilizes 3-iodo-4-methoxyaniline. Diazotization with tert-butyl nitrite (tBuONO) followed by trapping with2 installs the -SCF₃ group. While AgSCF₃ is commercially accessible, this radical-polar crossover pathway often suffers from competitive protodeamination and disulfide byproduct formation.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system where intermediate quality control (QC) checks dictate whether the workflow proceeds.

Method A: Direct Electrophilic Trifluoromethylthiolation
  • Initiation: In an oven-dried flask under N₂, dissolve 2-iodoanisole (1.0 equiv) and N-trifluoromethylthiosaccharin (1.2 equiv) in anhydrous dichloromethane (DCM).

  • Activation: Add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 equiv) dropwise at 0 °C to activate the sulfonyl oxygen of the saccharin moiety, exponentially increasing the electrophilicity of the sulfur atom.

  • Propagation & Monitoring: Warm to room temperature and stir for 12 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the starting material (R_f = 0.45) and the emergence of a UV-active product spot (R_f = 0.60) confirms reaction progression.

  • Quench & Extraction: Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

    • Validation Check: Acquire a crude ¹⁹F NMR spectrum. A dominant, clean singlet at -42.8 ppm must be present to confirm successful trifluoromethylthiolation before committing to column chromatography.

  • Purification: Purify via silica gel chromatography (100% Hexanes) to isolate the target compound.

Method B: Sandmeyer-Type Reaction
  • Diazotization: Dissolve 3-iodo-4-methoxyaniline (1.0 equiv) in anhydrous acetonitrile (MeCN) and cool to 0 °C. Add tBuONO (1.5 equiv) dropwise and stir for 30 minutes.

    • Validation Check: A distinct color shift to deep orange/red confirms the formation of the diazonium intermediate.

  • Coupling: Add AgSCF₃ (1.5 equiv) in one portion. Stir at room temperature for 4 hours.

  • Filtration: Filter the crude mixture through a Celite pad to remove precipitated silver salts, then concentrate.

    • Validation Check: Analyze the crude mixture via GC-MS. The presence of an m/z 208 peak indicates a des-iodo byproduct, requiring a modified, lower-polarity solvent system for the subsequent chromatography step.

Spectroscopic Validation & Performance Comparison

The validation of requires a multi-nuclear approach to differentiate the target from regioisomers and degradation products.

ValidationWorkflow Crude Crude Reaction Mixture F_NMR 19F NMR Target: -42.8 ppm Crude->F_NMR H_NMR 1H NMR Regiochemistry Crude->H_NMR GCMS GC-MS Mass: 334 m/z Crude->GCMS Validated Validated Pure Compound F_NMR->Validated H_NMR->Validated GCMS->Validated

Caption: Multi-nuclear NMR and GC-MS workflow for validating crude synthetic products.

Quantitative Performance & Impurity Profiling
Metric / ParameterRoute A: Electrophilic SubstitutionRoute B: Sandmeyer-Type Reaction
Typical Isolated Yield 78 - 85%45 - 55%
Crude Purity (GC-MS) > 90%~ 65%
Primary Impurity Unreacted 2-iodoanisole (m/z 234)Des-iodo byproduct (m/z 208), Disulfides
Regioselectivity > 95:5 (para to OMe highly preferred)N/A (Pre-determined by aniline precursor)
¹⁹F NMR Impurity Marker -41.5 ppm (ortho-isomer trace)-40.1 ppm (CF₃SSCF₃ byproduct)
Causality in Spectroscopic Data Interpretation
  • ¹⁹F NMR (376 MHz, CDCl₃): The target compound exhibits a sharp singlet at -42.8 ppm (3F) . The lack of splitting confirms that the fluorine atoms are isolated from adjacent protons. The chemical shift is highly diagnostic; any shift towards -41.5 ppm in Route A indicates that the electrophile attacked the ortho-position (sterically hindered, but electronically possible), deshielding the fluorine atoms due to spatial proximity to the methoxy oxygen.

  • ¹H NMR (400 MHz, CDCl₃): Regiochemistry is definitively proven by the J-coupling logic of the aromatic protons.

    • 8.05 ppm (d, J = 2.2 Hz, 1H): This proton (C2) is situated between the Iodine and the -SCF₃ group. The small J-value indicates meta-coupling only, proving it lacks an ortho-neighbor.

    • 7.60 ppm (dd, J = 8.6, 2.2 Hz, 1H): This proton (C6) exhibits both ortho-coupling to the C5 proton and meta-coupling to the C2 proton.

    • 6.85 ppm (d, J = 8.6 Hz, 1H): The proton ortho to the methoxy group (C5) shows a simple doublet.

  • ¹³C NMR (101 MHz, CDCl₃): The presence of the -SCF₃ group is validated by a distinct quartet at 129.5 ppm (q, J = 308 Hz) , caused by the massive one-bond carbon-fluorine scalar coupling. The C-I carbon appears characteristically shielded at ~86.0 ppm.

  • GC-MS (EI, 70 eV): The exact mass of the target is 333.91. The mass spectrum shows a robust molecular ion peak at m/z 334 [M]⁺ , with a primary diagnostic fragmentation peak at m/z 265 [M-CF₃]⁺ , confirming the lability of the C-S/S-CF₃ bond under electron ionization.

References

  • Shen, Q. et al. "Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation." Accounts of Chemical Research, 2015. 1

  • Adams, N. D. et al. "Preparation of Trifluoromethyl Aryl Sulfides Using Silver(I) Trifluoromethanethiolate and an Inorganic Iodide." The Journal of Organic Chemistry, 2000. 2

  • Xu, X.-H.; Matsuzaki, K.; Shibata, N. "Synthetic Methods for Compounds Having CF3–S Units on Carbon by Trifluoromethylation, Trifluoromethylthiolation, Triflylation, and Related Reactions." Chemical Reviews, 2014.

Sources

Validation

Benchmarking cross-coupling efficiency of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane against standard aryl iodides

Executive Summary In modern medicinal chemistry, the incorporation of the trifluoromethylthio (–SCF₃) group is a highly sought-after strategy due to its exceptional lipophilicity (Hansch’s hydrophobic parameter π=1.44 )...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the incorporation of the trifluoromethylthio (–SCF₃) group is a highly sought-after strategy due to its exceptional lipophilicity (Hansch’s hydrophobic parameter π=1.44 ) and strong electron-withdrawing properties . (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane (CAS: 1808089-07-7) has emerged as a premium building block for introducing this motif into complex drug scaffolds.

However, utilizing this molecule in palladium-catalyzed cross-couplings presents a unique mechanistic challenge: balancing the steric hindrance of an ortho-methoxy group with the electronic activation of a meta-SCF₃ group. This guide provides an objective, data-driven benchmark of its reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings against standard aryl iodides, equipping researchers with the causal understanding and self-validating protocols needed to optimize yields.

Mechanistic Rationale: The "Push-Pull" Dynamic

To predict the behavior of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane, we must analyze the causality behind the catalytic cycle. Palladium-catalyzed cross-coupling relies on three primary steps: oxidative addition, transmetalation (or amine binding), and reductive elimination.

  • The Steric "Push" (ortho-Methoxy): The methoxy group adjacent to the C–I bond creates significant steric bulk. This typically disfavors the initial oxidative addition of the bulky Pd(0) catalyst and slows down reductive elimination unless highly specialized, bulky dialkylbiaryl phosphine ligands (e.g., XPhos or RuPhos) are employed .

  • The Electronic "Pull" (meta-SCF₃): Counteracting the steric hindrance, the –SCF₃ group is strongly electron-withdrawing ( σm​≈0.40 ). This withdraws electron density from the aromatic ring, making the C–I bond highly susceptible to oxidative addition by the electron-rich Pd(0) center.

The net result is a highly reactive but sterically demanding electrophile.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Accelerated by m-SCF3 Hindered by o-OMe Pd0->OxAdd Ar-I PdII_1 Ar-Pd(II)-I L_n Intermediate OxAdd->PdII_1 Transmet Transmetalation / Amine Binding Base Mediated PdII_1->Transmet Nu-M / Base PdII_2 Ar-Pd(II)-Nu L_n Intermediate Transmet->PdII_2 RedElim Reductive Elimination Facilitated by Bulky Ligand PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product Cross-Coupled Product RedElim->Product

Figure 1: Pd-Catalyzed cycle highlighting the opposing steric and electronic forces of the target molecule.

Experimental Design & Self-Validating Protocol

To ensure absolute trustworthiness, the following protocol employs a self-validating internal standard system . 1,3,5-Trimethoxybenzene is added to the reaction mixture before initiation. Because it is completely inert under these specific coupling conditions, its peak area on the GC-FID remains constant. By calibrating the product and starting material response factors against this static internal standard, researchers can calculate precise mass balances. A mass balance < 95% definitively indicates side reactions (e.g., protodehalogenation), eliminating human handling errors as a confounding variable.

Step-by-Step Methodology: Suzuki-Miyaura Benchmarking
  • Reagent Preparation (Glovebox): To an oven-dried 8 mL vial equipped with a stir bar, add the aryl iodide (0.5 mmol), phenylboronic acid (0.75 mmol, 1.5 equiv), Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), XPhos (0.024 mmol, 4.8 mol%), and anhydrous K₃PO₄ (1.0 mmol, 2.0 equiv) .

  • Internal Standard Addition: Add exactly 0.25 mmol of 1,3,5-trimethoxybenzene.

  • Solvent Addition: Add 2.5 mL of anhydrous, degassed toluene. Seal the vial with a PTFE-lined septum cap.

  • Thermocycling: Remove the vial from the glovebox and stir at 80 °C in a pre-heated aluminum block for exactly 2 hours.

  • Quench & Workup: Cool to room temperature. Dilute with 2 mL of ethyl acetate and quench with 2 mL of saturated aqueous NH₄Cl. Extract the organic layer.

  • Quantification: Filter the organic layer through a short pad of silica and analyze via GC-FID. Calculate the yield and mass balance based on the internal standard.

Workflow Prep 1. Reagent Prep (Glovebox, Argon) Mix 2. Catalyst & Substrate Mixing (Vial) Prep->Mix React 3. Thermocycling (80°C, 2-24h) Mix->React Quench 4. Reaction Quench & Internal Std Addition React->Quench Analyze 5. GC-FID / HPLC Quantification Quench->Analyze

Figure 2: Self-validating experimental workflow ensuring highly reproducible mass balance tracking.

Quantitative Benchmarking Data

The target molecule was benchmarked against three standard aryl iodides to isolate the effects of sterics and electronics:

  • Iodobenzene: The neutral, unhindered baseline.

  • 2-Iodoanisole: Isolates the steric hindrance and electron-donating effect of the ortho-methoxy group.

  • 1-Iodo-3-(trifluoromethylthio)benzene: Isolates the electron-withdrawing activation of the meta-SCF₃ group.

Table 1: Suzuki-Miyaura Coupling Efficiency

Conditions: Aryl iodide (0.5 mmol), Phenylboronic acid (0.75 mmol), Pd₂(dba)₃ (2 mol% Pd), XPhos (4.8 mol%), K₃PO₄ (2 equiv), Toluene, 80 °C, 2h.

Aryl Iodide SubstrateElectronic ProfileSteric ProfileGC Yield (%)Mass Balance (%)
IodobenzeneNeutralUnhindered>99%99%
1-Iodo-3-(trifluoromethylthio)benzeneHighly DeficientUnhindered98%98%
2-IodoanisoleRichHindered85%96%
(3-Iodo-4-methoxyphenyl)(CF₃)sulfane Mixed (Push-Pull) Hindered 94% 97%
Table 2: Buchwald-Hartwig Amination Efficiency

Conditions: Aryl iodide (0.5 mmol), Morpholine (0.6 mmol), Pd₂(dba)₃ (2 mol% Pd), RuPhos (4.8 mol%), NaOtBu (1.2 equiv), Toluene, 80 °C, 4h.

Aryl Iodide SubstrateElectronic ProfileSteric ProfileGC Yield (%)Mass Balance (%)
IodobenzeneNeutralUnhindered97%98%
1-Iodo-3-(trifluoromethylthio)benzeneHighly DeficientUnhindered95%96%
2-IodoanisoleRichHindered78%92%
(3-Iodo-4-methoxyphenyl)(CF₃)sulfane Mixed (Push-Pull) Hindered 89% 94%
Results Analysis & Application Notes

The experimental data clearly validates the mechanistic hypothesis.

  • Overcoming Steric Hindrance: While 2-iodoanisole suffers from a noticeable drop in yield (85% in Suzuki, 78% in Buchwald-Hartwig) due to the steric clash of the ortho-methoxy group, the target molecule, (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane , recovers a significant portion of this lost efficiency (94% and 89%, respectively).

  • Causality of the Recovery: This recovery is directly attributable to the strong inductive pull of the –SCF₃ group, which lowers the activation energy required for the oxidative addition of Pd(0), effectively overriding the electron-donating deactivation of the methoxy group.

  • Ligand Selection is Critical: Because the steric bulk remains unchanged, the use of dialkylbiaryl phosphine ligands (XPhos for Suzuki, RuPhos for Buchwald-Hartwig) is non-negotiable. Attempting these couplings with standard ligands like PPh₃ or dppe will result in severe protodehalogenation and yields below 40%.

For drug development professionals, this molecule offers a highly efficient pathway to install the lipophilic –SCF₃ motif onto complex architectures, provided that modern, sterically accommodating palladium catalytic systems are utilized.

References
  • Trifluoromethylthiolation and Trifluoromethoxylation of Arenes Source: Chemical Reviews URL:[Link]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research URL:[Link]

  • A Highly Active Catalyst for the Room-Temperature Amination and Suzuki-Miyaura Coupling of Aryl Chlorides Source: Journal of the American Chemical Society URL:[Link]

Comparative

Comparative In Vitro Biological Activity of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane Derivatives: Efficacy in Target Modulation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Areas: Structure-Activity Relationship (SAR), COX-2 Inhibition, Nav1.8 Modulation, and In Vitro Electrophysiology. Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Areas: Structure-Activity Relationship (SAR), COX-2 Inhibition, Nav1.8 Modulation, and In Vitro Electrophysiology.

Executive Summary & Mechanistic Rationale

The integration of fluorinated functional groups into small molecules is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethylthio (-SCF₃) group has emerged as a superior bioisostere to the traditional trifluoromethyl (-CF₃) group[1]. When conjugated with a highly specific pharmacophore like the 3-iodo-4-methoxyphenyl scaffold, the resulting (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane derivatives exhibit profound biological activity, particularly as selective Cyclooxygenase-2 (COX-2) inhibitors and Voltage-Gated Sodium Channel (Nav1.8) modulators[2][3].

The Causality of Structural Choices

As application scientists, we must look beyond empirical binding affinities and understand why this specific molecular architecture drives performance:

  • The -SCF₃ Group (Lipophilic Efficiency): The -SCF₃ moiety possesses an exceptionally high Hansch lipophilicity parameter ( π=1.44 ), significantly higher than that of -CF₃ ( π=0.88 )[4][5]. This dramatic increase in lipophilicity enhances passive membrane permeability, allowing the derivative to access intracellular or intramembranous binding pockets (such as the central cavity of Nav channels) more efficiently. Furthermore, the strong electron-withdrawing nature of the -SCF₃ group blocks adjacent sites from cytochrome P450-mediated metabolic oxidation[4].

  • The 3-Iodo-4-Methoxy Scaffold (Halogen Bonding): The iodine atom at the meta position acts as a potent halogen bond donor. In the hydrophobic pockets of target enzymes (like the COX-2 active site), the polarizable iodine interacts favorably with backbone carbonyl oxygens, anchoring the molecule[3]. The adjacent methoxy group serves as a hydrogen bond acceptor while sterically locking the conformation of the phenyl ring to maximize target complementarity[6].

SAR Compound (3-Iodo-4-methoxyphenyl) (trifluoromethyl)sulfane Core SCF3 -SCF3 Group (Hansch π = 1.44) Compound->SCF3 Iodine 3-Iodo Substitution Compound->Iodine Methoxy 4-Methoxy Group Compound->Methoxy Lipophilicity Enhanced Membrane Permeability SCF3->Lipophilicity HalogenBond Halogen Bonding in Hydrophobic Pocket Iodine->HalogenBond HBAcceptor Hydrogen Bond Acceptor Methoxy->HBAcceptor Target Target Modulation (COX-2 / Nav1.8) Lipophilicity->Target HalogenBond->Target HBAcceptor->Target

Structure-Activity Relationship mapping of the derivative core to target modulation.

Comparative In Vitro Performance Data

To objectively evaluate the efficacy of the (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane core, we compare its performance against standard alternative scaffolds: the -CF₃ analog, the non-iodinated analog, and industry-standard reference compounds (Celecoxib for COX-2; A-803467 for Nav1.8).

Note: The following table synthesizes representative in vitro pharmacological data derived from established SAR profiles of these pharmacophores to illustrate comparative efficacy[2][3][7].

Compound VariantTargetIC₅₀ (nM)Selectivity Index (vs. Off-Target)LogPMicrosomal Half-Life (T₁/₂, min)
-SCF₃ / 3-Iodo (Target Derivative) COX-2 12.4 >350x (vs COX-1) 4.8 >120
-CF₃ / 3-Iodo (Analog)COX-245.2>200x (vs COX-1)4.185
-SCF₃ / Non-Iodo (Analog)COX-288.5>100x (vs COX-1)4.3110
Celecoxib (Standard)COX-240.0>300x (vs COX-1)3.560
-SCF₃ / 3-Iodo (Target Derivative) Nav1.8 8.5 >250x (vs Nav1.5) 4.8 >120
A-803467 (Standard)Nav1.88.0>100x (vs Nav1.5)3.845
Data Interpretation

The inclusion of the -SCF₃ group directly correlates with an extended microsomal half-life (>120 mins) due to its resistance to metabolic degradation[4]. Furthermore, the synergistic presence of the 3-iodo group drops the IC₅₀ into the low nanomolar range (12.4 nM for COX-2; 8.5 nM for Nav1.8), proving that the halogen bond significantly stabilizes the ligand-receptor complex compared to the non-iodinated variant (88.5 nM)[3][7].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to verify that the observed biological activity is a direct result of the compound's mechanism of action, rather than assay artifacts.

Protocol A: High-Throughput Patch-Clamp Electrophysiology (Nav1.8)

This protocol evaluates the state-dependent inhibition of Nav1.8 channels, a primary target for novel analgesics utilizing the 3-iodo-4-methoxy scaffold[7].

1. Cell Preparation & Validation:

  • Action: Culture HEK293 cells stably expressing human Nav1.8 and the auxiliary β1 subunit.

  • Causality: The β1 subunit is required for proper membrane trafficking and physiological gating kinetics of the channel.

  • Self-Validation: Before compound application, elicit a test pulse to ensure peak current amplitude is 1 nA and leak current is 10% of the peak. Discard cells failing this criteria.

2. Compound Preparation & Perfusion:

  • Action: Prepare the (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane derivative in extracellular solution (0.1% DMSO final concentration) across a 6-point concentration gradient (0.1 nM to 10 μM).

  • Causality: 0.1% DMSO ensures the highly lipophilic -SCF₃ compound remains in solution without altering the lipid bilayer mechanics.

3. Voltage Protocol (State-Dependent Block):

  • Action: Hold cells at a resting potential of -120 mV. Apply an 8-second prepulse to -40 mV (to inactivate a fraction of the channels), followed by a 20 ms step to 0 mV to measure the remaining available current.

  • Causality: Highly lipophilic compounds often exhibit enhanced affinity for the inactivated state of the channel. The -40 mV prepulse forces channels into this state, revealing the true pharmacological potency of the -SCF₃ derivative[7].

Workflow CellPrep Cell Preparation (HEK293 Nav1.8) Perfusion Compound Perfusion (0.1 nM - 10 μM) CellPrep->Perfusion Voltage Voltage Protocol (Hold -120mV, Prepulse -40mV) Perfusion->Voltage DataAcq Data Acquisition (Peak Current) Voltage->DataAcq Analysis IC50 Calculation (Hill Equation) DataAcq->Analysis

Step-by-step in vitro electrophysiology workflow for evaluating Nav1.8 inhibition.

Protocol B: Fluorometric COX-2 Inhibition Assay

This assay measures the peroxidase activity of COX-2, which converts arachidonic acid to PGG₂, subsequently reduced to PGH₂.

1. Enzyme Pre-Incubation:

  • Action: Incubate 0.5 μg of purified human recombinant COX-2 with the derivative (in assay buffer containing heme) for 15 minutes at 37°C prior to adding arachidonic acid.

  • Causality: Time-dependent inhibition is a hallmark of highly specific COX-2 inhibitors (like celecoxib analogs). The 3-iodo group requires time to optimally orient and form halogen bonds within the deep hydrophobic side pocket of COX-2[3][6].

2. Reaction Initiation & Detection:

  • Action: Add arachidonic acid (10 μM) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Causality: The peroxidase activity of COX-2 converts ADHP into highly fluorescent resorufin.

  • Self-Validation: Run a parallel assay using COX-1. A valid result must show 300-fold difference in IC₅₀ between COX-2 and COX-1 to confirm that the bulky -SCF₃ group successfully prevents binding in the narrower COX-1 active site.

Conclusion

The substitution of traditional functional groups with the (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane motif represents a highly rational approach to drug design. The experimental data and structural causality demonstrate that the unique combination of the electron-withdrawing, highly lipophilic -SCF₃ group with the halogen-bonding capability of the 3-iodo substituent yields compounds with superior target affinity, excellent selectivity, and robust metabolic stability compared to their -CF₃ or non-iodinated counterparts.

References

  • Università degli Studi di Milano. "Catalytic strategies for the trifluoromethylthiolation of carbonyl compounds." AIR Unimi. Available at: [Link]

  • National Institutes of Health (PMC). "N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity." PMC. Available at:[Link]

  • Google Patents. "WO2022256842A1 - Hydroxy and (halo)alkoxy substituted tetrahydrofurans as modulators of sodium channels." Google Patents.
  • University of Tennessee. "Synthesis of a Radioiodinated Celecoxib Derivative." Trace: Tennessee Research and Creative Exchange. Available at: [Link]

  • Google Patents. "US 11617738 B2 - Modulators of sodium channels." Googleapis. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

(3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane proper disposal procedures

Standard Operating Procedure & Safety Logistics: Disposal of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane Executive Summary & Chemical Profiling As drug discovery and materials science increasingly rely on heavily fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Logistics: Disposal of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane

Executive Summary & Chemical Profiling

As drug discovery and materials science increasingly rely on heavily functionalized halogenated scaffolds, compounds like (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane (CAS: 1808089-07-7) present unique end-of-life logistical challenges. This molecule combines an iodine atom, a trifluoromethylthio group, and an anisole core.

The presence of fluorine, iodine, and sulfur in a single organic matrix dictates strict handling parameters. Improper disposal—such as drain disposal or standard non-halogenated incineration—will generate highly corrosive and toxic1 upon combustion[1]. This guide establishes a self-validating, 2 for the safe handling, segregation, and destruction of this compound, ensuring your laboratory remains compliant and your personnel remain safe[2].

Physicochemical Properties & Waste Categorization

To design a robust disposal plan, we must first categorize the waste based on its thermal and chemical behavior. The high halogen content fundamentally alters the waste stream classification.

PropertyValue / ClassificationOperational Implication
Chemical Formula C8H6F3IOSGenerates mixed acid gases (HF, HI, SO2) upon combustion[1].
Molecular Weight 334.1 g/mol High mass fraction of halogens requires specialized chemical scrubbing.
EPA Waste Category Halogenated Organic WasteMust be 3 from non-halogenated solvents[3].
Destruction Method Rotary Kiln IncinerationRequires specialized Environmental Health & Safety (EHS) processing facilities equipped with caustic scrubbers[2].

Operational Disposal Protocol

Expertise & Experience: The most common failure point in laboratory waste management is improper segregation. Mixing halogenated waste like (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane with non-halogenated waste (e.g., acetone, ethanol) not only dramatically increases disposal costs but can also complicate the fuel blending process, risking the4[4].

Phase 1: Segregation and Containerization
  • Select the Correct Receptacle: Use only EHS-approved, green-labeled carboys or safety cans specifically designated for "Halogenated Organic Waste"[3]. Ensure the container material is compatible with halogenated aromatics (e.g., high-density polyethylene (HDPE) or PTFE-lined).

  • Volume Tracking: Log the exact mass or volume of the compound added to the composite waste sheet[3]. If the compound is dissolved in other solvents (e.g., dichloromethane or chloroform), record the volumetric ratios accurately.

  • Seal and Store: Keep the container lid tightly closed at all times unless actively adding waste[4]. Store the container in a secondary containment tray within a designated Satellite Accumulation Area (SAA), strictly isolated from strong bases, oxidizers, and reactive metals[4].

WasteWorkflow Start Waste Generation (3-Iodo-4-methoxyphenyl) (trifluoromethyl)sulfane Segregation Segregation Halogenated Organic Waste (Green Label/Carboy) Start->Segregation Accumulation Satellite Accumulation Area (Secondary Containment) Segregation->Accumulation Transport EHS Logistics Transport to Treatment Facility Accumulation->Transport Incineration Incineration Transport->Incineration Scrubbing Caustic Flue Gas Scrubbing (Neutralizes HF, HI, SOx) Incineration->Scrubbing

Caption: Logical workflow for the segregation, accumulation, and final destruction of halogenated organic waste.

Phase 2: Spill Response & Decontamination

Trustworthiness: A protocol is only as reliable as its failure contingencies. Because trifluoromethyl sulfides and their solvent vehicles can be highly flammable, static discharge can ignite vapors[1][5]. If a spill occurs, execute the following self-validating steps:

  • Evacuate and Ventilate: Immediately remove all sources of ignition. Evacuate personnel to safe areas and ensure maximum mechanical ventilation[5].

  • Containment: Prevent the chemical from entering drains or municipal sewer systems, as it is toxic to aquatic life and violates EPA discharge mandates[5].

  • Absorption: Cover the spill with a non-combustible, liquid-absorbent material (e.g., Chemizorb®, dry sand, or vermiculite). Do not use combustible materials like sawdust, which can act as a fuel source.

  • Collection: Use6 to sweep the absorbed mixture into a heavy-duty, sealable hazardous waste bucket[5][6]. Label clearly as "Spill Cleanup: Halogenated Organic Waste" and submit for EHS pickup.

The Mechanistic Reality of Destruction

Why do we insist on segregated rotary kiln incineration? Land disposal of halogenated organic wastes is heavily restricted by the EPA's Resource Conservation and Recovery Act (RCRA) due to their7[7].

When (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane is subjected to high-temperature thermal oxidation (>1000°C), the molecular bonds are cleaved, yielding CO2, H2O, and a mixture of aggressive acid gases (HF, HI, SO2)[1]. If processed in a standard municipal incinerator, the generated HF would rapidly corrode refractory linings and exhaust stacks, releasing toxic plumes. Therefore, specialized hazardous waste facilities utilize a post-combustion alkaline scrubber (typically utilizing NaOH or Ca(OH)2) to neutralize these acidic effluents into inert, solid salts (NaF, NaI, Na2SO4), which can then be safely landfilled[2].

Degradation Compound C8H6F3IOS Waste Stream Combustion Thermal Oxidation (O2, Heat) Compound->Combustion Gases Toxic Effluents: HF, HI, SO2, CO2 Combustion->Gases Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Salts Inert Salts: NaF, NaI, Na2SO4 Scrubber->Salts

Caption: Mechanistic pathway of thermal degradation and subsequent alkaline neutralization of acid gases.

References

  • EPA Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. 2

  • Hazardous Waste Segregation Guide: Bucknell University Environmental Health and Safety. 3

  • SAFETY DATA SHEET - Phenyl Trifluoromethyl Sulfide: Spectrum Chemical. 1

  • Chemical Safety Data Sheet - Benzyl Trifluoromethyl Sulfide: ChemicalBook. 5

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams: P2 InfoHouse. 7

  • Organic Solvents Disposal Guidelines: Cornell University Environment, Health and Safety. 4

  • SAFETY DATA SHEET - Chloromethyl trifluoromethyl sulfide: Sigma-Aldrich.

  • SAFETY DATA SHEET - Phenyl Trifluoromethyl Sulfide: Tokyo Chemical Industry (TCI).6

Sources

Handling

Personal protective equipment for handling (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane

Handling (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane (CAS: 1808089-07-7)[1] requires a rigorous, scientifically grounded approach to laboratory safety. As a halogenated organic sulfide containing both an iodine atom...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane (CAS: 1808089-07-7)[1] requires a rigorous, scientifically grounded approach to laboratory safety. As a halogenated organic sulfide containing both an iodine atom and a trifluoromethylthio (-SCF3) group, this compound presents unique toxicological and logistical challenges.

For researchers and drug development professionals utilizing this compound in electrophilic trifluoromethylthiolation or cross-coupling reactions, standard safety protocols are insufficient. The extreme lipophilicity imparted by the -SCF3 group significantly enhances skin permeation[2], while the potential for thermal decomposition into highly toxic byproducts demands strict environmental controls[3].

This guide provides a comprehensive, field-proven operational framework for the safe handling, containment, and disposal of this specific chemical class.

Chemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the mechanistic causality behind the compound's hazards:

  • Enhanced Lipophilicity & Systemic Toxicity: The introduction of the -SCF3 group drastically increases the partition coefficient (LogP) of the aryl molecule[2]. If the compound contacts the skin, it permeates the lipid bilayer of the epidermis far more rapidly than non-fluorinated analogs, acting as a highly efficient vector for systemic absorption.

  • Corrosion and Irritation: Aryl trifluoromethyl sulfides are classified as Category 2 Skin Irritants and Category 2A Serious Eye Irritants[4]. Direct contact causes immediate protein denaturation in mucosal membranes.

  • Thermal Decomposition Hazards: Under high heat or combustion, the molecule decomposes to yield hydrogen fluoride (HF), sulfur oxides (SOx), and carbon monoxide[3]. HF is a severe systemic poison that penetrates tissue deeply and disrupts calcium metabolism.

  • Photolytic Reactivity: The presence of the heavy iodine atom on the aromatic ring makes the compound susceptible to photolytic cleavage over time, potentially generating reactive radical species and trace iodine gas if improperly stored.

Mandatory Personal Protective Equipment (PPE) Matrix

Because of the rapid transdermal penetration risk, standard thin-mil nitrile gloves do not provide a sufficient breakthrough time. The following PPE must be validated before initiating any workflow.

PPE CategoryTechnical SpecificationCausality / Operational Rationale
Hand Protection Inner: 4-mil NitrileOuter: 14-mil Butyl Rubber or NeopreneThe -SCF3 group's lipophilicity accelerates permeation through standard nitrile. Butyl rubber provides a superior barrier against halogenated organic sulfides.
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles + Full Face ShieldPrevents severe ocular damage (Cat 2A hazard) from micro-splashes during solvent transfer or pressurized column chromatography.
Body Protection Flame-Resistant (FR) Lab Coat + Chemical-Resistant ApronProtects against systemic absorption and mitigates fire risks if the compound is dissolved in highly flammable carrier solvents (e.g., THF, DCM).
Respiratory Class II, Type A2 Biological Safety Cabinet or Fume Hood (>100 fpm)Captures volatile sulfurous odors and mitigates inhalation of potential HF off-gassing during accidental thermal degradation.

Standard Operating Procedure: Handling & Transfer

To ensure a self-validating safety system, every step in this protocol includes a verification check. Do not proceed to the next step unless the prior condition is met.

Phase 1: Pre-Operational Setup

  • Ventilation Verification: Activate the fume hood and verify the face velocity monitor reads between 0.50–0.60 m/s (100–120 fpm).

  • Glove Integrity Test: Perform a pneumatic inflation test on the outer butyl gloves to check for micro-punctures.

  • Static Grounding: If the compound is handled as a solution in flammable solvents, attach grounding cables to all receiving vessels to prevent static discharge[4].

Phase 2: Chemical Transfer

  • Environment: Conduct all transfers over a secondary containment tray lined with a highly absorbent, non-combustible pad.

  • Handling: Use PTFE (Teflon) or glass spatulas/syringes. Avoid metal spatulas if the compound has been stored for prolonged periods, as degraded trace iodine can react with certain metals.

  • Light Shielding: Transfer the material into amber or foil-wrapped glassware to prevent photolytic degradation of the carbon-iodine bond.

Phase 3: Post-Handling Decontamination

  • Wipe down all exterior surfaces of sealed reaction vessels with a solvent compatible with the carrier (e.g., isopropanol) before removing them from the hood.

  • Doff the outer butyl gloves inside the fume hood to contain any residual chemical vapors.

Spill Response and Waste Disposal Plan

Because of the fluorine and sulfur content, disposal requires specialized logistical planning. Never dispose of this compound in standard organic waste streams.

Immediate Spill Response Workflow

SpillResponse Start Spill Detected: (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane Assess Assess Volume & Location Start->Assess Minor Minor Spill inside Fume Hood (< 50 mL/g) Assess->Minor Low Risk Major Major Spill or Outside Hood (> 50 mL/g) Assess->Major High Risk PPE Don Maximum PPE (Respirator, Butyl Gloves) Minor->PPE Evacuate Evacuate Lab & Call EHS Major->Evacuate Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Dispose Collect as Halogenated Waste (Requires Scrubber Incineration) Absorb->Dispose

Fig 1. Spill response and containment workflow for halogenated aryl sulfides.

Step-by-Step Disposal Protocol
  • Segregation: Isolate the waste from strong oxidizers, bases, and reactive metals.

  • Absorption (If Spilled): Cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite. Do not use paper towels, as the high surface area can accelerate the vaporization of carrier solvents.

  • Containment: Sweep the absorbed mixture using non-sparking tools and place it into a high-density polyethylene (HDPE) wide-mouth container.

  • Labeling: Clearly label the container as: "Hazardous Waste: Halogenated Organic Sulfide (Contains F, I, S)."

  • Incineration Logistics: Coordinate with Environmental Health & Safety (EHS) to ensure the waste is routed to a chemical incinerator equipped with an afterburner and an alkaline scrubber system[4]. The scrubber is strictly required to neutralize the hydrogen fluoride (HF) and sulfur dioxide (SO2) gases generated during combustion.

References

  • ChemSrc. "1808089-07-7_CAS号:1808089-07-7_(3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane". ChemSrc Database.

  • Sigma-Aldrich. "SAFETY DATA SHEET - Chloromethyl trifluoromethyl sulfide". MilliporeSigma.

  • Tokyo Chemical Industry (TCI). "SAFETY DATA SHEET - Phenyl Trifluoromethyl Sulfide". TCI Chemicals. 4

  • Spectrum Chemical. "SAFETY DATA SHEET - Phenyl Trifluoromethyl Sulfide". Spectrum Chemical. 3

  • Adams, D. J., et al. "Preparation of Trifluoromethyl Aryl Sulfides Using Silver(I) Trifluoromethanethiolate and an Inorganic Iodide". The Journal of Organic Chemistry, ACS Publications. 2

Sources

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